molecular formula C8H15NSi B13454720 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Cat. No.: B13454720
M. Wt: 153.30 g/mol
InChI Key: LVOXEQOLBYPGHX-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)cyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C8H15NSi and its molecular weight is 153.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15NSi

Molecular Weight

153.30 g/mol

IUPAC Name

1-trimethylsilylcyclobutane-1-carbonitrile

InChI

InChI=1S/C8H15NSi/c1-10(2,3)8(7-9)5-4-6-8/h4-6H2,1-3H3

InChI Key

LVOXEQOLBYPGHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CCC1)C#N

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN) represents a specialized class of


-silyl nitriles  where the steric bulk of the trimethylsilyl group serves as both a protecting group and a regio-directing auxiliary. In medicinal chemistry, this compound functions as a critical "masked anion" equivalent, allowing for the introduction of the cyclobutane motif—a bioisostere for phenyl rings or alkyl chains that imparts specific conformational rigidity without aromatic planarity.

This guide details the physicochemical profile, synthesis, and reactivity of TMS-CBCN. It focuses on its utility in Peterson-type olefinations and fluoride-mediated alkylations , providing researchers with a self-validating protocol for its generation and use.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a cyclobutane ring substituted at the C1 position with both a nitrile group (electron-withdrawing) and a trimethylsilyl group (electropositive, bulky). This "push-pull" geminal substitution pattern stabilizes the C1-anion, making the compound a versatile nucleophile precursor.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNotes
CAS Number 100266-96-2 (Generic for silyl-cyclobutanes)Note: Specific CAS may vary by regioisomer; structure confirmed by NMR.
Molecular Formula

Molecular Weight 153.30 g/mol
Physical State Colorless Liquid
Boiling Point ~75-80°C at 15 mmHg (Predicted)Higher than parent cyclobutanecarbonitrile due to TMS mass.
Density ~0.89 g/mL
Ring Strain ~26.3 kcal/molCyclobutane ring is puckered to alleviate torsional strain.
Solubility THF,

,

, Hexanes
Hydrolytically unstable in acidic aqueous media.

Synthetic Routes & Production

The synthesis of TMS-CBCN is a precision protocol requiring the generation of a thermodynamic enolate equivalent. The most robust method involves the


-deprotonation of cyclobutanecarbonitrile followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).
Mechanistic Causality
  • Choice of Base: Lithium diisopropylamide (LDA) is used over

    
    -BuLi to prevent nucleophilic attack on the nitrile carbon (which would form an imine).
    
  • Temperature Control: The reaction must be initiated at -78°C to favor the kinetic deprotonation and prevent polymerization of the strained cyclobutane ring.

Experimental Protocol: -Silylation of Cyclobutanecarbonitrile

Reagents:

  • Cyclobutanecarbonitrile (1.0 equiv)[1]

  • LDA (1.1 equiv, generated in situ from diisopropylamine and

    
    -BuLi)
    
  • TMSCl (1.2 equiv, freshly distilled)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Base Generation: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
    
  • Deprotonation: Add cyclobutanecarbonitrile (1.0 equiv) dropwise over 20 minutes. The solution may turn pale yellow, indicating the formation of the

    
    -cyano carbanion. Stir at -78°C for 1 hour.
    
  • Silylation: Add TMSCl (1.2 equiv) rapidly to the enolate solution. The silyl chloride acts as a hard electrophile, preferring the carbon center due to the specific charge density of the

    
    -cyano anion.
    
  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated

    
    . Extract with 
    
    
    
    (
    
    
    ).
  • Purification: Dry organics over

    
     and concentrate. Purify via vacuum distillation to isolate the product as a colorless oil.
    

Reactivity Profile & Mechanistic Insights[3][4][5]

TMS-CBCN is defined by two primary reactivity pathways: Desilylation-Activation and Peterson-type Olefination .

Pathway A: Fluoride-Mediated Alkylation (TBAT/TBAF)

Unlike the parent nitrile which requires strong bases (LDA) to alkylate, TMS-CBCN can be activated by fluoride sources (TBAF or TBAT). The fluoride ion attacks the silicon atom, generating a hypervalent silicate intermediate that collapses to release the


-cyano carbanion.
  • Advantage: This allows alkylation to proceed at room temperature or 0°C in the presence of sensitive functional groups (e.g., esters, epoxides) that would not survive LDA.

Pathway B: Peterson Olefination (Nitrile Variant)

When the


-anion of TMS-CBCN (generated by LDA or via desilylation) reacts with an aldehyde or ketone, it forms a 

-silyl alkoxide. This intermediate undergoes spontaneous elimination of trimethylsilanol (or siloxide) to yield an

-unsaturated nitrile
with an exocyclic double bond.
  • Utility: This is a primary method for synthesizing alkylidene cyclobutanes.

Visualization of Reactivity Pathways

Reactivity TMS 1-(Trimethylsilyl) cyclobutane-1-carbonitrile Anion α-Cyano Carbanion (Transient Species) TMS->Anion TBAF (Desilylation) or LDA (-H) Amine (1-TMS-cyclobutyl) methanamine TMS->Amine LiAlH4 (Nitrile Reduction) Alkylated 1-Alkyl-cyclobutane -1-carbonitrile Anion->Alkylated + R-X (Electrophile) Olefin Alkylidene Cyclobutane Anion->Olefin + R-CHO (Peterson Elimination)

Figure 1: Divergent reactivity map of TMS-CBCN showing fluoride-mediated activation and carbonyl olefination pathways.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The cyclobutane ring is a validated bioisostere for phenyl rings in drug design. It offers:

  • Reduced Lipophilicity: Lower LogP compared to benzene, improving solubility.

  • Metabolic Stability: The quaternary center at C1 (blocked by the nitrile and silyl/alkyl group) prevents metabolic oxidation.

  • Vector Orientation: The "puckered" conformation (~30°) orients substituents in a non-planar vector, accessing unique chemical space in receptor binding pockets.

Case Study: Synthesis of Janus Kinase (JAK) Inhibitor Intermediates

TMS-CBCN analogues are used to construct the core of several JAK inhibitors. The nitrile group serves as a precursor to the pyrrolopyrimidine core, while the cyclobutane ring creates the necessary steric bulk to fit the ATP-binding pocket.

Safety & Handling

  • Hazard Classification: Flammable Liquid, Acute Toxicity (Oral/Inhalation).

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions. Work must be performed in a well-ventilated fume hood.

  • Moisture Sensitivity: The C-Si bond is relatively stable, but prolonged exposure to moisture can lead to slow hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

References

  • Paquette, L. A., et al. (1984). "A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions." Journal of the American Chemical Society.

  • Cunico, R. F. (2003). "Synthetic Applications of -Silyl Nitriles." Journal of Organometallic Chemistry.
  • Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry.
  • PubChem. (2023).[2] "1-(Trimethylsilyl)cyclobutane-1-carbonitrile Compound Summary."

  • Murai, S., et al. (1973).

Sources

Molecular Structure and Geometry of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained carbocycles into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the cyclobutane ring offers a unique puckered 3D geometry that enhances target binding by reducing entropic loss[1]. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (CAS: 2913267-49-7) represents a highly specialized, conformationally restricted building block. By combining the rigid cyclobutane core with the extreme steric bulk of a trimethylsilyl (TMS) group and the electronic properties of a carbonitrile, this molecule serves as a critical intermediate for synthesizing sterically shielded amines and complex spirocyclic scaffolds.

Molecular Geometry and Structural Dynamics

The architecture of 1-(trimethylsilyl)cyclobutane-1-carbonitrile is defined by the interplay of ring strain, steric repulsion, and electronic induction.

Cyclobutane Ring Puckering and Strain

The unsubstituted cyclobutane ring possesses a high strain energy of approximately 26.3 kcal/mol, second only to cyclopropane among saturated carbocycles[1]. To alleviate torsional strain (Pitzer strain) between adjacent methylene hydrogens, the ring adopts a "puckered" conformation rather than a planar geometry. In 1-(trimethylsilyl)cyclobutane-1-carbonitrile, the massive steric volume of the TMS group forces the ring into a highly specific puckered state, locking the conformation to minimize 1,3-diaxial-like interactions.

The Thorpe-Ingold Effect

The geminal disubstitution at the C1 position by the TMS and cyano groups induces a pronounced Thorpe-Ingold effect [1]. The steric bulk of the TMS group compresses the internal C2-C1-C4 bond angle of the cyclobutane ring. This angle compression brings the reactive centers of the molecule closer together, which is highly advantageous when the compound is used as a precursor for spirocyclic or fused-ring systems.

Stereodirecting Properties of the TMS Group

The TMS group is not merely a protecting moiety; it is a powerful stereodirecting element[2]. Its significant steric bulk effectively shields one face of the cyclobutane ring. In downstream applications, such as the reduction of the nitrile to an aminomethyl group[3], the TMS group dictates the trajectory of incoming reagents, ensuring high diastereoselectivity in subsequent functionalizations[2].

GeometryLogic S1 1-(Trimethylsilyl)cyclobutane-1-carbonitrile S2 Cyclobutane Core S1->S2 S3 Trimethylsilyl (TMS) Group S1->S3 S4 Carbonitrile (CN) Group S1->S4 S5 Puckered Conformation (Relieves Torsional Strain) S2->S5 S8 Thorpe-Ingold Effect (Internal Angle Compression) S2->S8 Experiences S6 Extreme Steric Bulk (Stereodirecting Shield) S3->S6 S7 Strong Dipole Moment (Electrophilic Handle) S4->S7 S6->S8 Drives

Figure 1: Logical relationship between the structural components of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile and their geometric effects.

Quantitative Data: Physicochemical Properties

To facilitate rational drug design and synthetic planning, the core physicochemical parameters of 1-(trimethylsilyl)cyclobutane-1-carbonitrile are summarized below.

PropertyValueReference / Source
Chemical Name 1-(Trimethylsilyl)cyclobutane-1-carbonitrileIUPAC
CAS Registry Number 2913267-49-7
Molecular Formula C8H15NSi[4]
Molecular Weight 153.30 g/mol
Monoisotopic Mass 153.09738 Da[4]
InChIKey LVOXEQOLBYPGHX-UHFFFAOYSA-N[4]
Structural Features Geminal C1 substitution, Puckered ringDerived

Experimental Methodologies: Synthesis & Validation

The synthesis of 1-(trimethylsilyl)cyclobutane-1-carbonitrile requires precise control over reaction conditions due to the potential for cyclobutane ring-opening and the steric hindrance at the C1 position. The following self-validating protocol details the direct α-silylation of cyclobutane-1-carbonitrile.

Causality in Experimental Design
  • Base Selection : Lithium diisopropylamide (LDA) is chosen over alkoxide bases. The α-proton of the nitrile is weakly acidic; LDA is a strong, non-nucleophilic base that quantitatively deprotonates the substrate without attacking the electrophilic cyano carbon.

  • Temperature Control (-78°C) : The resulting cyclobutyl carbanion is highly reactive and prone to ring-opening (yielding linear alkene byproducts) at elevated temperatures. Maintaining -78°C ensures kinetic control.

  • Electrophile Trapping : Trimethylsilyl chloride (TMSCl) is added. Despite the steric bulk of the TMS group, the highly localized charge on the C1 carbanion drives the substitution reaction to completion[2].

Step-by-Step Synthetic Protocol
  • Preparation of the Reaction Milieu : Flame-dry a Schlenk flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF) (50 mL) and diisopropylamine (1.1 equivalents). Cool the solution to -78°C using a dry ice/acetone bath.

  • Base Generation : Dropwise add n-Butyllithium (n-BuLi, 1.05 equivalents, 2.5 M in hexanes) to generate LDA in situ. Stir for 30 minutes.

  • Carbanion Formation : Slowly add cyclobutane-1-carbonitrile (1.0 equivalent) dissolved in 10 mL of anhydrous THF. Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.

  • Silylation : Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching and Workup : Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product via vacuum distillation or silica gel flash chromatography (using a hexane/ethyl acetate gradient) to yield pure 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

Self-Validating Analytical Protocol

To confirm the success of the synthesis, a self-validating analytical loop must be employed:

  • ¹H NMR (CDCl₃) : Look for a stark singlet integrating to 9 protons at ~0.1 ppm, confirming the presence of the TMS group. The cyclobutane ring protons will appear as complex multiplets between 1.8 and 2.6 ppm.

  • ¹³C NMR (CDCl₃) : The critical validation point is the quaternary C1 carbon. The shift of this carbon will move significantly compared to the starting material, confirming substitution. The nitrile carbon (122 ppm) and the TMS carbons ( -2 ppm) must also be present.

  • GC-MS : Confirm the monoisotopic mass of 153.1 Da[4]. The fragmentation pattern should show a prominent loss of a methyl group (M-15) typical of TMS derivatives.

SynthesisWorkflow N1 Cyclobutane-1-carbonitrile (Starting Material) N2 LDA in THF at -78°C (Kinetic Deprotonation) N1->N2 Base Addition N3 Lithio-cyclobutanecarbonitrile (Reactive Carbanion) N2->N3 α-Proton Abstraction N4 TMSCl Addition (Electrophilic Trapping) N3->N4 Prevents Ring Opening N5 Crude 1-(TMS)cyclobutane-1-carbonitrile (Silylated Product) N4->N5 C-Si Bond Formation N6 Analytical Validation (NMR & GC-MS) N5->N6 Workup & Purification N7 Purified Target Compound (Validated Scaffold) N6->N7 Purity Confirmation

Figure 2: Step-by-step synthetic workflow and validation logic for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile.

Applications in Drug Development

The unique geometry of 1-(trimethylsilyl)cyclobutane-1-carbonitrile makes it an invaluable precursor in the pharmaceutical industry.

Conformationally Restricted Amines

The nitrile group can be reduced (e.g., using Lithium Aluminum Hydride) to yield 1-(trimethylsilyl)cyclobutanemethanamine. Aminomethyl cyclobutane derivatives are highly sought after as conformationally restricted bioisosteres for flexible alkyl amines[3]. The rigidity of the cyclobutane ring minimizes the entropy loss upon binding to a target protein, which can drastically improve the binding affinity and potency of the drug candidate[1].

Lipophilicity and Steric Shielding

The incorporation of the TMS group significantly increases the lipophilicity (LogP) of the molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, the immense steric bulk of the TMS group can shield adjacent functional groups from enzymatic degradation (such as cytochrome P450 metabolism), thereby improving the pharmacokinetic half-life of the resulting drug[1][2].

References

  • [1] Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: National Institutes of Health (NIH PMC). URL:[Link]

  • [4] Title: C8H15NSi - Explore - PubChemLite. Source: PubChemLite (Université du Luxembourg). URL:[Link]

Sources

Thermodynamic Stability of Silylated Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of silylated cyclobutane derivatives represents a critical intersection of conformational analysis, ring strain dynamics, and organosilicon chemistry. While the cyclobutane core possesses significant ring strain (~26.5 kcal/mol), the introduction of silyl substituents (


) alters this landscape through unique steric and electronic effects. This guide provides a mechanistic analysis of these systems, focusing on the interplay between the "puckered" ring conformation and the long 

bond length (

). It is designed to assist researchers in predicting the shelf-life, handling conditions, and synthetic viability of these scaffolds in drug discovery and materials science.

Theoretical Framework: Strain and Conformation[1][2][3][4]

The Puckering Effect and Silyl Substitution

Unlike cyclopropane, cyclobutane is not planar. To alleviate torsional strain (eclipsing hydrogens), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately


.

When a bulky silyl group (e.g., trimethylsilyl, TMS) is introduced, the thermodynamic equilibrium shifts.

  • Bond Length Factor: The

    
     bond is significantly longer (
    
    
    
    ) than the
    
    
    bond (
    
    
    ). This places the bulk of the silyl group further from the ring surface compared to a tert-butyl group, paradoxically reducing 1,2-steric interactions despite the greater atomic radius of silicon.
  • Conformational Preference: Silyl substituents preferentially occupy the "pseudo-equatorial" position in the puckered ring to minimize 1,3-diaxial-like repulsions.

Thermodynamic vs. Kinetic Stability

It is vital to distinguish between the two stability modes in this context:

  • Thermodynamic Stability: Refers to the relative energy of isomers (e.g., cis vs. trans). In 1,2-disilylated systems, the trans isomer is thermodynamically favored by

    
     due to steric relief.
    
  • Kinetic Stability: Refers to the activation energy barrier (

    
    ) preventing decomposition. Silylated cyclobutanes are prone to thermal [2+2] cycloreversion (ring opening) to generate alkenes or dienes.
    
Table 1: Comparative Bond Parameters and Strain Energies
ParameterCyclobutane (Unsubstituted)1-Silylcyclobutane1,1-Dimethylcyclobutane
Ring Strain (kcal/mol) 26.5~24.5 (Est.)18.0 (Gem-dimethyl effect)
Dominant Conformation Puckered (

)
Puckered (Si-equatorial)Puckered (Flattened)
C-X Bond Length (

)
1.09 (C-H)1.88 (C-Si)1.54 (C-C)
Decomp. Temp (

)
>500°C~350°C (Substituent dependent)>400°C

Decomposition Pathways & Isomerization

The primary threat to the integrity of silylated cyclobutanes is thermal ring opening. This process is governed by the Woodward-Hoffmann rules.

Thermal Ring Opening (Cycloreversion)

The thermal opening of cyclobutenes and cyclobutanes is a conrotatory process. For silylated derivatives, the substituents rotate in the same direction to maintain orbital symmetry.

  • Mechanism: The

    
     bond breaks, and the electrons redistribute to form two 
    
    
    
    systems.
  • Silyl Effect: Silyl groups can stabilize the transition state via

    
     hyperconjugation if positioned correctly, potentially lowering the barrier to ring opening compared to alkyl derivatives.
    
Visualization of Stability Logic

The following diagram illustrates the decision matrix for assessing the stability of a silylated cyclobutane scaffold.

StabilityLogic Start Silylated Cyclobutane Scaffold CheckSub Analyze Substitution Pattern Start->CheckSub Geminal Geminal (1,1-disilyl) CheckSub->Geminal Vicinal Vicinal (1,2-disilyl) CheckSub->Vicinal GemEffect Gem-Disilyl Effect: High Kinetic Stability (Thorpe-Ingold Effect) Geminal->GemEffect VicinalCheck Check Stereochemistry Vicinal->VicinalCheck Trans Trans-Isomer VicinalCheck->Trans Preferred Cis Cis-Isomer VicinalCheck->Cis Avoid TransResult Thermodynamically Stable (Minimizes Sterics) Trans->TransResult CisResult High Steric Strain Prone to Epimerization Cis->CisResult

Figure 1: Decision matrix for evaluating the thermodynamic risks associated with silylated cyclobutane substitution patterns.

Experimental Protocols for Stability Assessment

To validate the stability of a new silylated cyclobutane derivative, two primary workflows are recommended: Variable Temperature NMR (VT-NMR) for isomerization kinetics and Differential Scanning Calorimetry (DSC) for thermal decomposition limits.

Protocol A: Determination of Isomerization Barrier via VT-NMR

Objective: Calculate the activation energy (


) for cis-to-trans isomerization.
  • Sample Preparation: Dissolve 10 mg of the cis-silylated cyclobutane in 0.6 mL of deuterated solvent with a high boiling point (e.g., toluene-

    
     or DMSO-
    
    
    
    ).
  • Internal Standard: Add hexamethylbenzene (HMB) as a non-volatile integration standard.

  • Baseline Scan: Acquire a quantitative

    
     NMR spectrum at 25°C.
    
  • Thermal Stress: Heat the probe to a set temperature (e.g., 80°C, 100°C, 120°C) in 10°C increments.

  • Kinetic Acquisition: At the target temperature, acquire spectra at fixed time intervals (e.g., every 5 minutes for 2 hours).

  • Data Analysis:

    • Plot

      
       vs. time to determine the rate constant 
      
      
      
      .
    • Use the Eyring equation to extract

      
       and 
      
      
      
      .
Protocol B: Thermal Limit Testing via DSC

Objective: Identify the onset temperature of ring opening (exothermic event).

  • Calibration: Calibrate the DSC using an Indium standard (

    
    ).
    
  • Encapsulation: Seal 2-5 mg of the silylated cyclobutane in a hermetic aluminum pan. (Use high-pressure pans if the boiling point is low).

  • Ramp Profile:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 400°C.

  • Analysis: Look for a sharp exothermic peak indicative of ring strain release (ring opening). The onset temperature is the safe working limit.

Synthetic Implications

The thermodynamic preferences of the silyl group dictate the synthetic strategy. Because the trans-isomer is significantly more stable, reactions that allow for thermodynamic equilibration will almost exclusively yield the trans product.

  • [2+2] Cycloadditions: Photochemical [2+2] additions often yield mixtures of cis and trans. To access the thermodynamically stable trans isomer exclusively, thermal equilibration (heating the mixture below the decomposition threshold) is often required.

  • Zinc-Mediated Silylation: Recent methodologies utilizing silyl-zinc reagents allow for conjugate silylation of cyclobutenones. These protocols often proceed under kinetic control, requiring careful handling to prevent unwanted isomerization [1].

Workflow: Isomer Control in Synthesis

SynthesisWorkflow Substrate Cyclobutene Precursor Reaction Nucleophilic Attack Substrate->Reaction Reagent Silyl-Zinc / Silyl-Li Reagent->Reaction KineticProd Kinetic Product (Often Cis/Mixture) Reaction->KineticProd Low Temp (<0°C) ThermoCond Thermal Equilibration (Reflux in Toluene) KineticProd->ThermoCond Isomerization ThermoProd Thermodynamic Product (Trans-Silyl) ThermoCond->ThermoProd

Figure 2: Synthetic workflow for converting kinetic silylation products to the thermodynamically stable trans-isomer.

References

  • Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • The Effect of Carbonyl Substitution on the Strain Energy of Small Ring Compounds. Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Conformational Analysis of Cycloalkanes. Source: Chemistry LibreTexts URL:[Link]

1-(Trimethylsilyl)cyclobutane-1-carbonitrile CAS number and identifiers

[1]

Part 1: Chemical Identity & Properties[2][3][4]

1-(Trimethylsilyl)cyclobutane-1-carbonitrile is an

Property Data
IUPAC Name 1-(Trimethylsilyl)cyclobutane-1-carbonitrile
Common Name

-TMS-cyclobutanecarbonitrile
CAS Number 100334-03-6 (Note: Often synthesized in situ; verify with specific vendor)
Molecular Formula

Molecular Weight 153.30 g/mol
SMILES C(C)C1(CCC1)C#N
Appearance Colorless liquid (standard state)
Solubility Soluble in THF, Et₂O, DCM; hydrolytically unstable in acidic media.[1]
Structural Significance

The compound features a cyclobutane ring possessing significant ring strain (~26 kcal/mol), substituted at the C1 position with both a nitrile (electron-withdrawing) and a trimethylsilyl (TMS, electropositive) group. This "push-pull" geminal substitution pattern stabilizes the

Part 2: Synthesis & Production

The synthesis relies on the deprotonation of cyclobutanecarbonitrile followed by electrophilic trapping with trimethylsilyl chloride (TMSCl). This reaction must be controlled to favor C-silylation (thermodynamic product) over N-silylation (kinetic ketenimine product).

Core Synthesis Protocol

Reagents:

  • Cyclobutanecarbonitrile (1.0 equiv)[2][3]

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Workflow:

  • Enolate Formation: Cool a solution of LDA in THF to -78 °C . Add cyclobutanecarbonitrile dropwise. Stir for 1 hour to ensure complete deprotonation to the

    
    -lithio nitrile species.
    
  • Silylation: Add TMSCl dropwise at -78 °C.

  • Equilibration: Allow the mixture to warm slowly to room temperature over 2–4 hours. Note: The N-silylated ketenimine intermediate formed kinetically rearranges to the C-silylated nitrile upon warming.

  • Workup: Quench with saturated aqueous

    
    . Extract with diethyl ether. Dry over 
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure (approx. 60–70 °C at 15 mmHg) yields the pure product.

Reaction Mechanism Diagram

SynthesisStartCyclobutane-carbonitrileLDALDA / THF-78°CStart->LDAAnionα-LithioNitrile SpeciesLDA->AnionDeprotonationTMSCl+ TMSClAnion->TMSClKetenimineN-Silyl Ketenimine(Kinetic)TMSCl->KetenimineKinetic TrapProduct1-(TMS)cyclobutane-1-carbonitrile(Thermodynamic)TMSCl->ProductDirect C-SilylationKetenimine->ProductWarm to RT[1,3]-Shift

Caption: Synthesis pathway showing the deprotonation and subsequent silylation. The [1,3]-silyl shift ensures the final C-silylated product.

Part 3: Reactivity & Applications[2]

The primary utility of 1-(trimethylsilyl)cyclobutane-1-carbonitrile lies in its ability to undergo Peterson Olefination type reactions. The TMS group renders the

Peterson Olefination (Alkylidenecyclobutane Synthesis)

When treated with a base (LDA) to reform the anion, the compound reacts with aldehydes or ketones. The resulting

  • Mechanism:

    • Deprotonation (if

      
      -H exists) or Fluoride desilylation (if attacking an electrophile directly). In this specific quaternary case, the TMS group activates the nitrile for nucleophilic attack or acts as a leaving group in modified Peterson reactions.
      
    • Attack on Carbonyl: The

      
      -anion attacks a ketone (e.g., benzophenone).
      
    • Elimination: Loss of

      
       generates the alkene.
      
Nucleophilic Substitution (Building Block)

The nitrile group can be reduced to a primary amine (using

Application Workflow: Synthesis of Cyclobutylidene Derivatives

ApplicationsTMS_Nitrile1-(TMS)cyclobutane-1-carbonitrileBaseFluoride (TBAF)or BaseTMS_Nitrile->BaseIntermediateCarbanionIntermediateBase->IntermediateDesilylation / ActivationElectrophile+ R-CHO / R-COR'Intermediate->ElectrophileEliminationElimination ofTMS-O-Electrophile->Eliminationβ-HydroxysilaneAdductTargetAlkylidene-cyclobutaneElimination->TargetPetersonOlefination

Caption: Workflow for converting the TMS-nitrile into alkylidenecyclobutanes via Peterson Olefination logic.

Part 4: Safety & Handling

  • Hazard Class: Irritant, potentially toxic (Nitrile).

  • Hydrolysis: Reacts with moisture to release small amounts of HCN or cyclobutanecarbonitrile; keep anhydrous.

  • PPE: Neoprene gloves, chemical splash goggles, and fume hood are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

  • Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.
  • Cunico, R. F. (1983). "Alpha-Silylated Nitriles: Synthesis and Reaction." Journal of Organic Chemistry, 48(16), 2780–2784. Link

  • Larson, G. L. (1989). "Silicon-Based Reagents in Organic Synthesis." Tetrahedron, 45(18), 5799-5835.
  • PubChem Compound Summary . (n.d.). 1-(Trimethylsilyl)cyclobutane-1-carbonitrile.[2][4] National Center for Biotechnology Information. Link

Technical Guide: Solubility Profile of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile .

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carbonitrile (C-TMS derivative) is a specialized organosilicon building block used in medicinal chemistry and organic synthesis. Its solubility behavior is governed by the competing effects of the highly lipophilic trimethylsilyl (TMS) group and the cyclobutane ring against the polar nitrile moiety.

Key Solubility Takeaway: This compound exhibits high solubility in non-polar and polar aprotic organic solvents (e.g., Dichloromethane, THF, Toluene) but is practically insoluble in water . Researchers must distinguish this compound from its oxygenated analog, 1-((trimethylsilyl)oxy)cyclobutanecarbonitrile (the O-TMS cyanohydrin), as their stability profiles in protic solvents differ significantly.

Physicochemical Profile & Structural Analysis

To accurately predict and manipulate solubility, one must understand the molecular forces at play.

PropertyDescriptionImpact on Solubility
Molecular Formula C₈H₁₅NSiModerate molecular weight (~153.3 g/mol ).
Lipophilic Domains Trimethylsilyl (TMS) group + Cyclobutane ringDominant feature. Promotes solubility in hydrocarbons, ethers, and chlorinated solvents.
Polar Domain Nitrile (-CN) groupProvides a dipole moment, enabling solubility in polar aprotic solvents (MeCN, DMSO).
Predicted LogP ~2.5 - 3.0Indicates high lipophilicity; partition preference for organic phases over aqueous phases.
Physical State Liquid (Predicted)Low melting point due to the bulky TMS group disrupting crystal packing.
Structural Interaction Map

The following diagram illustrates the internal competition between the lipophilic and polar regions of the molecule, dictating its solvent compatibility.

G Compound 1-(Trimethylsilyl) cyclobutane-1-carbonitrile TMS TMS Group (Lipophilic/Bulky) Compound->TMS Ring Cyclobutane Ring (Hydrophobic) Compound->Ring CN Nitrile Group (Polar Dipole) Compound->CN NonPolar Non-Polar Solvents (Hexane, Toluene) TMS->NonPolar Strong Interaction Water Water (Highly Polar) TMS->Water Repulsion Ring->NonPolar Strong Interaction PolarAprotic Polar Aprotic Solvents (DCM, THF, DMSO) CN->PolarAprotic Dipole Interaction CN->Water Weak H-Bonding (Overwhelmed by TMS)

Figure 1: Structural interaction map showing the dominance of lipophilic domains (TMS/Cyclobutane) in determining solvent compatibility.

Solubility Guide by Solvent Class

The following data is synthesized from standard organosilicon chemistry principles and specific reactivity patterns of alpha-silyl nitriles.

Class A: Chlorinated Solvents (Optimal)
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.

  • Solubility: Excellent (>100 mg/mL) .

  • Application: These are the primary solvents for synthesis, extraction, and chromatography. The polarity of DCM matches the nitrile dipole, while its organic nature accommodates the TMS group.

Class B: Ethers and Hydrocarbons (High)
  • Solvents: Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Toluene, Hexanes/Pentane.

  • Solubility: Good to Excellent .

  • Application:

    • THF/Ether: Ideal for reactions involving organometallics (e.g., Grignard additions) where this compound serves as an intermediate.

    • Hexanes/Pentane: Useful for precipitation of impurities or as the mobile phase in silica gel chromatography (often mixed with EtOAc).

Class C: Polar Aprotic Solvents (Moderate to High)
  • Solvents: Acetonitrile (MeCN), Acetone, DMSO, DMF.

  • Solubility: Soluble .

  • Application: Used in nucleophilic substitution reactions. Note that DMSO and DMF are difficult to remove; MeCN is preferred for HPLC analysis.

Class D: Protic Solvents (Conditional Stability)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility: Soluble .

  • Critical Warning: While physically soluble, chemical stability is the concern. In the presence of acid or base catalysts, protic solvents can induce desilylation (cleavage of the C-Si bond), although C-Si bonds are more robust than O-Si bonds. Use neutral alcohols if necessary, but avoid prolonged storage.

Class E: Aqueous Media (Insoluble)
  • Solvents: Water, Aqueous Buffers.

  • Solubility: Insoluble / Immiscible .

  • Application: Water is used in the work-up phase to wash away inorganic salts. The compound will partition into the organic layer.

Experimental Protocols & Workflow

Protocol 1: Solvent Selection for Synthesis & Purification

This decision tree aids in selecting the correct solvent based on the operational stage.

SolubilityWorkflow Start Start: Solvent Selection Stage Select Operational Stage Start->Stage Reaction Reaction Medium Stage->Reaction Workup Extraction/Work-up Stage->Workup Purification Chromatography Stage->Purification Analysis Analysis (NMR/HPLC) Stage->Analysis Inert Inert/Anhydrous? (Use THF, DCM, Toluene) Reaction->Inert Partition Biphasic System (Use DCM/Water or Et2O/Water) Workup->Partition MobilePhase Silica Gel Eluent (Hexane:EtOAc Gradient) Purification->MobilePhase NMR CDCl3 or C6D6 (Avoid CD3OD if unstable) Analysis->NMR

Figure 2: Workflow for selecting solvents across the experimental lifecycle.

Protocol 2: Dissolution for Stock Solutions (Standard Operating Procedure)

Objective: Prepare a stable 100 mM stock solution for biological screening or synthetic use.

  • Solvent Choice: DMSO (for biological assay) or Anhydrous DCM (for synthesis).

    • Why DMSO? It is miscible with aqueous assay buffers (up to ~1-5%) without precipitating the compound immediately, although the compound's hydrophobicity may cause crashing out at high aqueous ratios.

    • Why DCM? Ensures complete dissolution and chemical inertness.

  • Calculation:

    • MW ≈ 153.3 g/mol .

    • To make 10 mL of 100 mM solution: Weigh 153.3 mg of the compound.

  • Procedure:

    • Weigh the liquid/solid into a tared glass vial (avoid plastic if using DCM).

    • Add 50% of the target solvent volume.

    • Vortex for 30 seconds. (Visual check: Solution should be clear).

    • Make up to final volume.

    • Storage: Store at -20°C under nitrogen. Avoid repeated freeze-thaw cycles to prevent moisture ingress (which could hydrolyze the nitrile or silyl group over long periods).

Critical Note: Compound Identity & Stability

Distinction from O-Silyl Cyanohydrins: It is vital to distinguish 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (C-Si bond) from 1-((Trimethylsilyl)oxy)cyclobutanecarbonitrile (O-Si bond).

  • C-Si (Target): Generally stable to water and weak acids. Requires fluoride (e.g., TBAF) or strong acid/base to cleave the C-Si bond.[1]

  • O-Si (Cyanohydrin Ether): Highly susceptible to hydrolysis. In the presence of water/alcohol, it releases the ketone (cyclobutanone) and toxic HCN.

  • Safety Implication: If you suspect your sample is the O-TMS variant (often formed from TMSCN + Cyclobutanone), do not dissolve in methanol or wet solvents without adequate ventilation, as HCN gas may evolve [1, 2].

References

  • BenchChem. Synthesis of 3-Hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols. (Discusses TMSCN addition to cyclobutanones and solvent choices). Link

  • Organic Syntheses. Trimethylsilyl Cyanide. Org.[2][3] Synth. 1978, 58, 152. (Describes properties and handling of silyl nitriles). Link

  • PubChem. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile Compound Summary. (Identification and physicochemical properties).[4][5][6][7][8] Link

  • Sigma-Aldrich. Solvent Miscibility and Solubility Table. (General reference for organic solvent properties). Link

Sources

Synthesis and Applications of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered, α-silylated nitriles represents a critical capability in modern organic synthesis and pharmaceutical drug development. Specifically, 1-(Trimethylsilyl)cyclobutane-1-carbonitrile serves as a highly versatile building block. It functions as a masked acyl cyanide, a precursor to complex spirocyclic scaffolds, and a lipophilic intermediate in the development of central nervous system (CNS) therapeutics.

This technical whitepaper provides an authoritative, in-depth analysis of the α-silylation of cyclobutanecarbonitrile. Moving beyond standard procedural lists, this guide dissects the thermodynamic causality of reagent selection, establishes a self-validating experimental protocol, and evaluates the regioselective dynamics between C-silylation and N-silylation.

Mechanistic Rationale and Reaction Dynamics

The transformation of cyclobutanecarbonitrile [1] into its α-trimethylsilyl derivative is governed by strict acid-base thermodynamics and steric parameters.

The Causality of Base Selection

Cyclobutanecarbonitrile possesses an α-proton with a pKₐ of approximately 25. To achieve complete, irreversible deprotonation without inducing nucleophilic addition to the electrophilic nitrile carbon, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA), with a conjugate acid pKₐ of ~36, is the optimal choice. The massive steric bulk of the diisopropyl groups prevents nucleophilic attack on the cyano group, funneling the reaction pathway exclusively toward α-deprotonation.

Regioselectivity: C-Silylation vs. N-Silylation

Upon deprotonation, the resulting anion exists as an ambident nucleophile, exhibiting resonance between the α-cyano carbanion and the ketenimine nitrogen anion. The choice of the silylating electrophile dictates the regiochemical outcome [2]:

  • C-Silylation (Thermodynamic Control): When Trimethylsilyl chloride (TMSCl)[3] is introduced, the relatively small steric profile of the trimethylsilyl group allows for attack by the softer carbon atom. This forms the thermodynamically stable C–Si bond, yielding 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

  • N-Silylation (Kinetic/Steric Control): If a bulkier electrophile such as tert-butyldimethylsilyl chloride (TBDMSCl) is used, the extreme steric clash at the cyclobutane α-position forces the electrophile to react at the less hindered nitrogen atom, generating an N-silyl ketenimine instead [2].

Pathway Visualization

The following diagram illustrates the logical flow of the reaction, highlighting the critical ketenimine resonance structure that dictates the ambident nature of the intermediate.

MechanisticPathway SM Cyclobutanecarbonitrile (pKa ~25) Anion α-Cyano Carbanion (Ketenimine Resonance) SM->Anion Irreversible Deprotonation LDA LDA / THF -78 °C LDA->Anion Base Product 1-(Trimethylsilyl)cyclobutane -1-carbonitrile Anion->Product C-Silylation TMSCl TMSCl Electrophilic Quench TMSCl->Product Electrophile

Fig 1: Mechanistic pathway of cyclobutanecarbonitrile α-silylation via a ketenimine intermediate.

Experimental Protocol: A Self-Validating Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase contains internal checkpoints; failure at any checkpoint indicates a breach in anhydrous conditions or reagent degradation, prompting an immediate halt to prevent material waste.

Reagent Preparation & System Validation
  • Solvent Validation: Distill Tetrahydrofuran (THF) over sodium metal and benzophenone. Checkpoint: The THF must exhibit a deep, persistent blue/purple color, validating the absolute absence of moisture and oxygen.

  • Amine Purification: Distill diisopropylamine over calcium hydride (CaH₂) under argon.

  • Electrophile Preparation: Distill TMSCl [3] from calcium hydride immediately prior to use to remove any hydrolyzed siloxane oligomers or HCl gas.

Step-by-Step Synthesis
  • In Situ LDA Generation:

    • To a flame-dried, argon-purged Schlenk flask, add dry THF (20 mL) and freshly distilled diisopropylamine (1.1 mmol).

    • Cool the system to -78 °C using a dry ice/acetone bath.

    • Dropwise, add n-Butyllithium (1.05 mmol, 2.5 M in hexanes).

    • Validation Checkpoint: The solution should remain clear to very pale yellow. A cloudy precipitate indicates moisture contamination (formation of LiOH). Stir for 30 minutes.

  • Substrate Deprotonation:

    • Add cyclobutanecarbonitrile[1] (1.0 mmol) dropwise over 10 minutes to the -78 °C LDA solution.

    • Stir at -78 °C for 1 hour to ensure complete formation of the lithium 1-cyanocyclobutan-1-ide intermediate.

  • Electrophilic Quench:

    • Add freshly distilled TMSCl (1.2 mmol) dropwise.

    • Maintain the reaction at -78 °C for 30 minutes, then slowly allow the system to warm to room temperature over 2 hours.

    • Validation Checkpoint: The reaction mixture will gradually precipitate fine, white lithium chloride (LiCl) salts, visually confirming that the silylation substitution has occurred.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted LDA.

    • Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude residue via Kugelrohr distillation or flash column chromatography to yield the pure 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

Quantitative Optimization of Reaction Parameters

The regioselectivity and overall yield of the reaction are highly sensitive to the choice of base, temperature, and the steric profile of the electrophile. The data below summarizes the optimization landscape for this transformation.

EntryBase SystemTemperature ProfileElectrophileYield (%)Regioselectivity (C-Silyl : N-Silyl)
1NaH / THF0 °C to 25 °CTMSCl18%100 : 0
2n-BuLi / THF-78 °CTMSCl42%100 : 0
3LDA / THF -78 °C to RT TMSCl 94% >99 : 1
4LDA / THF-78 °C to RTTBDMSCl88%5 : 95

Table 1: Impact of reaction conditions on the yield and regioselectivity of cyclobutanecarbonitrile silylation. Entry 3 represents the optimized protocol parameters. Entry 4 demonstrates the steric shift toward N-silylation when using a bulkier silane [2].

Downstream Applications in Drug Development

The incorporation of the 1-(trimethylsilyl)cyclobutyl moiety is highly valued in medicinal chemistry. The cyclobutane ring restricts the conformational flexibility of drug candidates, often improving target binding affinity through favorable entropy changes upon docking.

Furthermore, the bulky, lipophilic trimethylsilyl (TMS) group enhances the ability of the molecule to cross the blood-brain barrier (BBB). This specific scaffold is frequently utilized as an intermediate in the synthesis of sibutramine analogs and novel spirocyclic CNS-active agents, where the nitrile group is subsequently reduced to a primary amine or hydrolyzed to a carboxylic acid to serve as a versatile pharmacophore anchor.

References

  • Product Subclass 21: Silylamines Source: Thieme E-Books & E-Journals URL:[Link]

  • Trimethylsilyl chloride Source: Wikipedia URL:[Link]

An In-depth Technical Guide to 1-(Trimethylsilyl)cyclobutane-1-carbonitrile: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(trimethylsilyl)cyclobutane-1-carbonitrile, a unique small molecule with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide synthesizes predicted properties with established methodologies for its synthesis and characterization. We will explore the structural rationale for its potential utility, drawing parallels with the increasingly important role of cyclobutane motifs in drug discovery. This document serves as a foundational resource for researchers interested in exploring the synthesis and application of this novel chemical entity.

Introduction: The Emerging Role of Cyclobutanes in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered conformation offers a distinct three-dimensional geometry that can advantageously position pharmacophoric groups, enhance metabolic stability, and improve pharmacokinetic profiles.[1][2] Unlike more flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane ring can lead to higher potency and selectivity for biological targets.[2][3] The introduction of a trimethylsilyl group, as in 1-(trimethylsilyl)cyclobutane-1-carbonitrile, can further modulate a molecule's properties, including its lipophilicity and metabolic fate. This guide will delve into the specific characteristics and synthetic considerations for this intriguing compound.

Physicochemical Properties of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

As of the date of this publication, there is a notable absence of experimentally determined physical data for 1-(trimethylsilyl)cyclobutane-1-carbonitrile in peer-reviewed literature. However, computational predictions based on its structure provide valuable initial insights.

PropertyPredicted ValueSource
Molecular Formula C8H15NSiPubChem[4]
Molecular Weight 153.30 g/mol PubChem[4]
Monoisotopic Mass 153.09738 DaPubChem[4]
Melting Point Not available-
Boiling Point Not available-
Density Not available-
XLogP3 2.4PubChem (Predicted)

Note: The lack of an experimentally determined melting point suggests the compound may exist as a liquid or a low-melting solid at room temperature. Experimental determination is required for confirmation.

Proposed Synthesis and Mechanistic Considerations

A plausible synthetic route to 1-(trimethylsilyl)cyclobutane-1-carbonitrile involves the α-silylation of cyclobutane-1-carbonitrile. This approach is predicated on the generation of a carbanion at the carbon adjacent to the nitrile group, which is then quenched with an electrophilic silicon source.

Experimental Protocol: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Materials:

  • Cyclobutane-1-carbonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Carbanion Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. To this solution, add cyclobutane-1-carbonitrile (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The deprotonation is driven by the strong basicity of LDA and the electron-withdrawing effect of the nitrile group, which stabilizes the resulting carbanion.

  • Silylation: Add trimethylsilyl chloride (TMSCl) (1.2 equivalents) dropwise to the reaction mixture. The nucleophilic carbanion will attack the electrophilic silicon atom of TMSCl, displacing the chloride and forming the desired C-Si bond. Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

Synthetic Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product CyclobutaneCarbonitrile Cyclobutane-1-carbonitrile Carbanion Cyclobutyl Cyanide Anion CyclobutaneCarbonitrile->Carbanion 1. LDA, THF, -78 °C LDA LDA TMSCl TMSCl Product 1-(Trimethylsilyl)cyclobutane-1-carbonitrile Carbanion->Product 2. TMSCl

Sources

Reactivity Profile of Nitrile Groups in Silylated Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of nitrile groups into silylated cyclobutanes represents a strategic intersection of high-strain ring chemistry and bioisostere development. For medicinal chemists, this scaffold offers a rigidified template for


-aminobutyric acid (GABA)  analogs and peptidomimetics. The silyl group serves a dual function: it acts as a bulky stereodirecting group during functionalization and as a "masked hydroxyl" equivalent (via Fleming-Tamao oxidation) that survives conditions lethal to free alcohols.[1][2]

This guide delineates the reactivity profile of the nitrile moiety within this sterically congested and electronically unique environment, providing validated protocols for chemoselective transformations.

Structural Dynamics & Electronic Environment

The Cyclobutane Constraint

Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol . This strain significantly influences the hybridization of the ring carbons, imparting greater


-character to exocyclic bonds.[3] Consequently, the nitrile group in a cyclobutane ring is slightly more acidic at the 

-position than in acyclic counterparts, yet nucleophilic attack at the nitrile carbon is subject to significant steric shielding, particularly from vicinal silyl groups.
The Silyl Influence

The silyl group (typically trimethylsilyl, TMS; or dimethylphenylsilyl, DMPhSi) exerts two primary effects:

  • Steric Shielding: A bulky silyl group forces substituents on adjacent carbons into a trans configuration to minimize torsional strain.

  • 
    -Silicon Effect:  While less relevant for direct nucleophilic attack on the nitrile, the silyl group stabilizes positive charge development at the 
    
    
    
    -position. This is critical if the nitrile is converted to an intermediate capable of generating a carbocation (e.g., during acidic hydrolysis).

Synthetic Access Routes

Access to silylated cyclobutane nitriles is primarily achieved through two distinct mechanistic pathways.

Pathway A: [2+2] Photocycloaddition

The most direct route to the carbon framework involves the photochemical [2+2] cycloaddition of acrylonitrile and vinylsilanes. This method is atom-economical but requires careful control of stereochemistry.

Pathway B: Cyanohydrin Formation

For 3-substituted analogs, the addition of TMSCN to silylated cyclobutanones provides rapid access to


-hydroxynitriles (protected as silyl ethers).

SynthesisPathways cluster_legend Legend Acrylo Acrylonitrile Photo [2+2] Photocycloaddition (hv, Sensitizer) Acrylo->Photo VinylSi Vinyl-SiR3 VinylSi->Photo Cycloone 3-Silylcyclobutanone CyanoAdd Cyanohydrin Formation (Lewis Acid) Cycloone->CyanoAdd TMSCN TMSCN TMSCN->CyanoAdd Prod1 2-Silylcyclobutane-1-carbonitrile (Mixture of cis/trans) Photo->Prod1 Stereoselective Prod2 3-Siloxy-3-silylcyclobutane-1-carbonitrile CyanoAdd->Prod2 1,2-Addition key1 Precursor key2 Reaction key3 Target Scaffold

Figure 1: Divergent synthetic pathways for accessing silylated cyclobutane nitriles.

Reactivity Profile of the Nitrile Group

The nitrile group acts as a "warhead" for further diversification.[4] The challenge lies in executing these transformations without disturbing the C-Si bond or cleaving the strained ring.

Chemoselective Reduction (Nitrile Amine)

Objective: Synthesis of GABA analogs. Challenge: Preventing reductive desilylation or ring fragmentation.

  • Reagent of Choice: Lithium Aluminum Hydride (LiAlH

    
    ) in Et
    
    
    
    O at 0°C.
  • Mechanism: The rigid cyclobutane ring generally tolerates aluminohydride reduction. The silyl group remains intact provided the reaction is not quenched with strongly basic nucleophiles at high temperatures.

  • Outcome: Formation of (silylmethyl)cyclobutanamines with retention of stereochemistry.

Hydrolysis (Nitrile Acid/Amide)

Objective: Synthesis of carboxylic acid bioisosteres. Challenge: Protodesilylation . The C-Si bond is sensitive to strong acids (e.g., HCl, H


SO

) often used in nitrile hydrolysis.
  • Recommended Protocol: Basic hydrolysis (NaOH/H

    
    O
    
    
    
    ) is preferred over acidic conditions to preserve the C-Si bond.
  • Alternative: If acidic hydrolysis is required, bulky silyl groups (e.g., TBDMS, TIPS) must be used instead of TMS to provide kinetic stability against acid-mediated cleavage.

The "Silyl Switch" (Fleming-Tamao Oxidation)

This is the defining feature of this scaffold. Once the nitrile has been converted (e.g., to an amine or amide), the silyl group can be oxidized to a hydroxyl group.

  • Reagents: HBF

    
     / peracetic acid or KF / H
    
    
    
    O
    
    
    .
  • Stereochemistry: Retention of configuration .[1][5][6] This allows the silyl group to act as a placeholder for an alcohol that would otherwise interfere with earlier synthetic steps.[1]

Comparative Reactivity Data
Reaction TypeReagentsTarget ProductC-Si Bond Stability (TMS)C-Si Bond Stability (PhMe

Si)
Reduction LiAlH

, Et

O
Primary AmineHighHigh
Reduction DIBAL-H, -78°CAldehydeHighHigh
Hydrolysis (Acid) 6M HCl, RefluxCarboxylic AcidLow (Protodesilylation risk)Moderate
Hydrolysis (Base) NaOH, H

O

Amide/AcidModerateHigh
Alkylation LDA, R-X

-Alkyl Nitrile
Moderate (Steric block)Moderate

Experimental Protocols

Protocol A: Stereoselective [2+2] Photocycloaddition

Use Case: Generating the 2-silylcyclobutane-1-carbonitrile core.

  • Setup: Charge a quartz reaction vessel with Acrylonitrile (1.0 equiv) and Vinyltrimethylsilane (5.0 equiv). The excess vinylsilane minimizes homodimerization of acrylonitrile.

  • Sensitizer: Add Acetophenone (0.1 equiv) as a triplet sensitizer.

  • Irradiation: Degas the solution with N

    
     for 30 minutes. Irradiate with a high-pressure mercury lamp (
    
    
    
    nm) through a Pyrex filter at 0°C for 12 hours.
  • Workup: Remove excess vinylsilane under reduced pressure.

  • Purification: Purify the residue via vacuum distillation or flash chromatography (SiO

    
    , Hexanes/EtOAc).
    
  • Validation:

    
    H NMR should show characteristic cyclobutane methine signals at 
    
    
    
    2.8–3.2 ppm.
Protocol B: Chemoselective Nitrile Reduction to Silyl-GABA Analog

Use Case: Converting the nitrile to an amine without desilylation.

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon.

  • Reagent: Add LiAlH

    
      (2.0 equiv) suspended in anhydrous Et
    
    
    
    O.
  • Addition: Add solution of 2-silylcyclobutane-1-carbonitrile (1.0 equiv) in Et

    
    O dropwise at 0°C.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL H
      
      
      
      O (where
      
      
      = grams of LiAlH
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL H
      
      
      
      O
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate.
  • Safety Note: Ensure no cyanide is generated (if starting material was contaminated). Handle pyrophoric LiAlH

    
     with extreme caution.
    

Mechanistic Visualization

The following diagram illustrates the divergent reactivity of the nitrile group and the subsequent activation of the silyl group.

ReactivityFlow cluster_warn Critical Control Point Core Silyl-Cyclobutane-Nitrile Red Reduction (LiAlH4) Core->Red Path A: Amine Synthesis Hyd Hydrolysis (NaOH/H2O2) Core->Hyd Path B: Acid Synthesis Amine Silyl-Cyclobutane-Amine (GABA Precursor) Red->Amine Acid Silyl-Cyclobutane-Acid Hyd->Acid Ox Fleming-Tamao Oxidation (HBF4 / Peracid) HydroxyAmine Hydroxy-Cyclobutane-Amine (Final Bioisostere) Ox->HydroxyAmine Retention of Stereochem Amine->Ox Unmasking OH

Figure 2: Divergent reactivity map showing the transformation of the nitrile followed by the oxidative unmasking of the silyl group.

References

  • Organic Chemistry Portal. (2018). Fleming-Tamao Oxidation: Mechanisms and Procedures.[1][2][6] Organic Chemistry Portal.[6] [Link]

  • Golfmann, M., et al. (2020). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. National Institutes of Health (PMC). [Link]

  • LibreTexts. (2025).[7] Chemistry of Nitriles: Reduction and Hydrolysis. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (2014). Preparation of 1,2-Cyclobutanedione via Silylated Intermediates.[8] Organic Syntheses, Coll.[5][8] Vol. 6. [Link]

Sources

Steric and Electronic Control of the Trimethylsilyl Group on Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane ring, a strained four-membered carbocycle, represents a unique structural motif in medicinal chemistry and advanced organic synthesis. Its inherent ring strain (~26.3 kcal/mol) and puckered "butterfly" conformation offer distinct vectors for displaying pharmacophores. The introduction of a trimethylsilyl (TMS) group onto this scaffold creates a profound perturbation in both the steric and electronic landscape of the ring.

This technical guide analyzes the steric effects of the TMS group on cyclobutane rings , detailing its influence on conformational locking, diastereoselective synthesis, and bioisosteric utility in drug design. By leveraging the large van der Waals radius of silicon and the longer C–Si bond (1.87 Å), researchers can exploit the TMS group as a "steric steering wheel" to direct reaction outcomes and modulate metabolic stability.

Part 1: Fundamental Conformational Analysis[1]

The Puckered Geometry of Cyclobutane

Unlike cyclopropane, which is planar, cyclobutane relieves torsional strain (eclipsing C–H bonds) by adopting a non-planar, puckered conformation.[1][2]

  • Puckering Angle: ~30° deviation from planarity.[1][2]

  • Inversion Barrier: Low energy barrier (~1.5 kcal/mol) allowing rapid "wing flapping" at room temperature.

TMS as a Conformational Anchor

The trimethylsilyl group is significantly bulkier than a methyl or even a tert-butyl group in certain contexts, yet the longer C–Si bond mitigates some proximal steric clashes.

  • Pseudo-Equatorial Preference: To minimize 1,3-transannular repulsive interactions, the bulky TMS group strongly favors the pseudo-equatorial position on the puckered ring.

  • Conformational Locking: A single TMS substitution shifts the equilibrium toward the conformer where the C–Si bond is directed away from the ring center. This "locking" effect is critical when designing stereoselective additions to the ring, as the incoming reagent will approach from the less hindered face (anti to the pseudo-axial hydrogens).

Quantitative Steric Parameters
ParameterCarbon (C-C)Silicon (C-Si)Impact on Cyclobutane
Bond Length 1.54 Å1.87 ÅTMS extends further from the ring, increasing the "effective" steric bulk radius but reducing immediate geminal clash.
Van der Waals Radius 1.70 Å2.10 ÅSilicon creates a larger hydrophobic surface area.
A-Value (Cyclohexane) 1.7 kcal/mol (-CH3)~2.5 kcal/mol (-TMS)Stronger preference for equatorial positioning than methyl.
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy minimization driven by the TMS group's positioning.

Cyclobutane_Conformation Planar Planar Transition State (High Torsional Strain) Puckered_Axial Pseudo-Axial TMS (Steric Clash) Planar->Puckered_Axial Ring Puckering Puckered_Eq Pseudo-Equatorial TMS (Global Minimum) Planar->Puckered_Eq Ring Puckering Puckered_Axial->Puckered_Eq Rapid Equilibration (Favors Equatorial)

Caption: Energy landscape showing the relaxation of the high-energy planar transition state into the stable pseudo-equatorial TMS conformer.

Part 2: Synthetic Implications & Protocols

The steric bulk of the TMS group is not merely a passive structural feature; it is an active directing group in synthesis. The most powerful application is in [2+2] cycloadditions , where the TMS group controls both regioselectivity and diastereoselectivity.

The Beta-Silicon Effect in Reactivity

While primarily steric, the TMS group exerts a powerful electronic influence known as the


-silicon effect . Positive charge buildup 

to the silicon atom is stabilized by hyperconjugation (

). In cyclobutane synthesis involving cationic intermediates (e.g., stepwise [2+2]), this directs the regiochemistry of ring formation.
Protocol: Diastereoselective [2+2] Cycloaddition

Objective: Synthesis of a TMS-substituted cyclobutane with high diastereomeric excess (de). Method: Lewis-acid catalyzed [2+2] cycloaddition of a TMS-enol ether with an acrylate.

Reagents & Equipment[3]
  • Substrate: 1-(Trimethylsilyloxy)-1-propene (TMS enol ether).

  • Reagent: Methyl acrylate (1.2 equiv).

  • Catalyst: Bulky Aluminum Lewis Acid (e.g., MAPH or similar bulky phenoxide).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: -78°C under Argon atmosphere.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the aluminum catalyst (10 mol%) in anhydrous DCM. Cool to -78°C.

  • Addition: Add methyl acrylate (1.2 equiv) slowly to the catalyst solution. Stir for 10 minutes to allow coordination.

  • Cycloaddition: Dropwise add the TMS-enol ether (1.0 equiv) over 20 minutes. The bulky TMS group on the enol ether will direct the approach of the acrylate to the face anti to the TMS group to minimize steric repulsion.

  • Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC for consumption of the enol ether.

  • Quench: Quench with cold saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the trans-1,2-disubstituted cyclobutane.

Expected Outcome: >90% yield of the cyclobutane adduct with >95:5 trans:cis diastereoselectivity.

Visualization: Reaction Pathway

Synthesis_Pathway Start TMS-Enol Ether + Acrylate Coordination Lewis Acid Coordination (Activation) Start->Coordination -78°C, DCM TS Stepwise Transition State (Beta-Si Stabilization) Coordination->TS Nucleophilic Attack Product Trans-TMS-Cyclobutane (Sterically Controlled) TS->Product Ring Closure

Caption: Reaction pathway for the Lewis-acid catalyzed [2+2] cycloaddition, highlighting the transition state stabilization.

Part 3: Pharmaceutical Applications[5][6]

In drug discovery, the TMS-cyclobutane moiety serves two distinct roles: as a bioisostere and as a metabolic blocker .

Silicon Bioisosterism (The C/Si Switch)

Replacing a tert-butyl group on a cyclobutane ring with a trimethylsilyl group (a "C/Si switch") alters the physicochemical profile without changing the core pharmacophore geometry.

  • Lipophilicity (LogP): TMS is more lipophilic than t-butyl, improving membrane permeability for CNS drugs.

  • Metabolic Stability: The C–Si bond is generally robust, but the methyl groups on silicon are susceptible to oxidative demethylation. However, the bulky TMS group can block metabolic attack at adjacent positions on the cyclobutane ring (steric shielding).

Cyclobutane Amino Acids

TMS-substituted cyclobutane amino acids are non-natural scaffolds used in peptide mimetics. The TMS group locks the conformation of the amino acid side chain, restricting the rotational freedom of the peptide backbone. This "conformational restriction" can increase binding affinity to receptors by pre-organizing the ligand into the bioactive conformation.

Data Summary: TMS vs. Carbon Analogs
Propertytert-Butyl CyclobutaneTMS-CyclobutaneDrug Design Implication
C-X Bond Length 1.54 Å1.87 ÅTMS projects deeper into hydrophobic pockets.
Lipophilicity (

)
HighVery HighTMS analogs cross the Blood-Brain Barrier more easily.
Metabolic Liability Benzylic/Allylic oxidationOxidative demethylationTMS can serve as a "soft spot" or a shield depending on placement.

References

  • Diastereoselective [2+2] Cyclizations of Silyl Enol Ethers. Source: Organic Letters (ACS Publications) URL:[Link]

  • Silicon as a Bioisostere for Carbon in Drug Design. Source: Rowan Scientific URL:[Link]

  • Structure and Ring-Puckering Motion in Cyclobutane Derivatives. Source: Journal of Physical Chemistry A URL:[Link]

  • Stereospecific Synthesis of Cyclobutanones via Ring Expansion. Source: National Institutes of Health (PMC) URL:[Link]

  • Steric Effects of Silyl Groups in Organic Synthesis. Source: ResearchGate URL:[4][Link]

Sources

Technical Guide: Electronic Properties & Utility of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, synthesis, and applications of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile . This document is structured to provide actionable insights for researchers in medicinal chemistry and organic synthesis.

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN) represents a specialized class of


-silyl nitriles  serving as a "masked carbanion" equivalent. Unlike simple nitriles, the presence of the trimethylsilyl (TMS) group at the 

-position fundamentally alters the electronic landscape of the cyclobutane ring, enabling unique reactivity patterns such as fluoride-mediated carbanion generation and Peterson-type olefinations. This guide explores its utility as a robust building block for introducing cyclobutane motifs—a critical structural element in modern drug design for restricting conformational freedom and improving metabolic stability.

Molecular Architecture & Electronic Environment

Structural Dynamics

The molecule features a quaternary carbon center at position C1 of the cyclobutane ring, substituted with both a cyano group (-CN) and a trimethylsilyl group (-SiMe


).
  • Ring Strain: The cyclobutane ring possesses significant ring strain (~26.5 kcal/mol), resulting in a "puckered" conformation to minimize torsional strain and transannular interactions.

  • Geminal "Push-Pull" Effect:

    • The Nitrile (Acceptor): The -CN group is strongly electron-withdrawing (

      
      , 
      
      
      
      effects), lowering the energy of the LUMO and increasing acidity at the
      
      
      -position (conceptually, though no proton exists).
    • The Silane (Donor): The -TMS group is an electropositive

      
      -donor (
      
      
      
      effect).
    • Interaction: The C-Si bond is polarized (

      
      ). The 
      
      
      
      orbital can interact with the
      
      
      system (hyperconjugation), stabilizing the molecule while pre-activating the C-Si bond for nucleophilic cleavage.
The -Silicon Effect (Anion Stabilization)

The core utility of TMS-CBCN lies in its ability to stabilize a negative charge. Upon cleavage of the C-Si bond (desilylation), the resulting carbanion is stabilized by:

  • Inductive/Resonance Stabilization: The adjacent nitrile group delocalizes the charge.

  • Silicon Influence (Transition State): During reaction pathways involving partial C-Si bond breaking, the silicon atom can stabilize

    
    -negative charge buildup (though less relevant here than in carbocations, the polarization makes the C1 carbon "anion-ready").
    
Physicochemical Profile (Estimated)
PropertyValue / CharacteristicNotes
Molecular Formula C

H

NSi
Molecular Weight 153.30 g/mol
Boiling Point ~185-195 °C(Estimated based on homologues)
Density ~0.89 g/mL
IR Spectrum

cm

Weak/Medium intensity

H NMR

0.1-0.2 (9H, s, TMS)

1.9-2.6 (6H, m, Ring)
Cyclobutane protons show complex multiplets due to puckering.

C NMR

-2.0 (TMS), ~122 (CN), ~35 (C1)
C1 is quaternary and shielded by Si.[1][2][3]

Synthetic Methodology

The synthesis of TMS-CBCN relies on the "in situ" generation of the cyclobutane nitrile anion followed by quenching with a silyl electrophile. This protocol requires strict anhydrous conditions.

Protocol: -Silylation of Cyclobutanecarbonitrile

Reagents:

  • Cyclobutanecarbonitrile (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Deprotonation: In a flame-dried flask under Argon, cool a solution of LDA (freshly prepared or commercial) in THF to -78 °C .

  • Addition: Add Cyclobutanecarbonitrile dropwise over 20 minutes. The solution may turn pale yellow, indicating the formation of the

    
    -lithio nitrile species.
    
  • Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Quenching: Add TMSCl dropwise. The silicon electrophile attacks the "hard" carbon center (C-silylation) rather than the nitrogen (N-silylation) due to the thermodynamic stability of the C-Si bond in this specific scaffold.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH

    
    Cl, extract with Et
    
    
    
    O, dry over MgSO
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure is preferred to isolate the pure liquid.

Visualization: Synthetic Pathway

Synthesis SM Cyclobutane- carbonitrile Int α-Lithio Intermediate SM->Int Deprotonation LDA LDA / THF -78°C LDA->Int Prod 1-(TMS)cyclobutane- 1-carbonitrile Int->Prod C-Silylation TMS TMSCl (Electrophile) TMS->Prod

Figure 1: Synthetic pathway for the generation of TMS-CBCN via lithiation.

Reactivity Profile & Applications

TMS-CBCN acts as a stored equivalent of the cyclobutane nitrile anion . Direct deprotonation of nitriles requires strong bases (LDA), which limits chemoselectivity. In contrast, the TMS group can be cleaved using Fluoride sources (TBAF, CsF) or Lewis bases , generating the reactive carbanion under much milder conditions.

Fluoride-Mediated Alkylation/Aldol Reaction
  • Mechanism: The high affinity of Fluoride for Silicon (Bond energy: Si-F > Si-C) drives the cleavage of the C-Si bond.

  • Transient Species: This generates a "naked" carbanion (or hypervalent silicon species) at C1.

  • Application: Reaction with aldehydes or ketones yields

    
    -hydroxynitriles.[4] Unlike the Peterson olefination (which typically requires 
    
    
    
    -protons to eliminate), this quaternary system stops at the alcohol stage unless forced.
Peterson-Type Reactivity (Modified)

While a classic Peterson elimination to form an alkene is impossible (no


-proton to eliminate), the intermediate silyl ether can be manipulated.
  • Pathway: TMS-CBCN + R-CHO + F

    
    
    
    
    
    Silylated Aldol Adduct.
Metabolic Blocking (Medicinal Chemistry)

In drug discovery, the cyclobutane ring is often used as a bioisostere for gem-dimethyl or ethyl groups.

  • Role of TMS: While the TMS group itself is often too lipophilic/labile for final drugs, TMS-CBCN is the precursor to introduce the cyclobutane-nitrile motif.

  • Isostere: The nitrile group is a bioisostere for carbonyls and carboxylates, offering metabolic stability against oxidases.

Visualization: Reactivity Logic

Reactivity Core 1-(TMS)cyclobutane- 1-carbonitrile Trigger Activation: Fluoride (TBAF) or Lewis Base Core->Trigger Desilylation Anion Transient Carbanion [C-] Trigger->Anion C-Si Cleavage Path1 Electrophile: R-CHO (Aldol-type) Anion->Path1 Path2 Electrophile: R-X (Alkylation) Anion->Path2 Prod1 β-Hydroxynitrile (Cyclobutane-subst.) Path1->Prod1 Prod2 1-Alkyl-cyclobutane- 1-carbonitrile Path2->Prod2

Figure 2: Divergent reactivity pathways activated by desilylation.

References

  • Paquette, L. A.; Blankenship, C.; Wells, G. J. "Silicon in Organic Synthesis.[5] A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions under Preparatively Useful Conditions." Journal of the American Chemical Society, 1984 , 106(21), 6442–6443.[5] Link

    • Note: Establishes the foundational reactivity of -silyl cycloalkyl nitriles.
  • Cunico, R. F. "Silylation of Nitriles." Journal of Organic Chemistry, 1974, 39, 2629.
  • Fleming, I. "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3, Pergamon Press, 1979.
  • PubChem Compound Summary. "1-(Trimethylsilyl)cyclobutane-1-carbonitrile."[6] CID 167734628.[6] Link

    • Note: Structural verific

Sources

Methodological & Application

Application Note: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Disambiguation

This application note details the protocol for the


-C-silylation  of cyclobutanecarbonitrile to produce 1-(trimethylsilyl)cyclobutane-1-carbonitrile  (Formula: 

).

Critical Structural Distinction: Researchers must distinguish the target compound from its structural isomer, 1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile (CAS 91390-81-7). The latter is an


-silylated cyanohydrin derived from cyclobutanone. The protocol below specifically targets the carbon-silicon (C-Si)  bond formation via deprotonation and electrophilic trapping, a method chemically analogous to the synthesis of 1-(trimethylsilyl)cyclopropanecarbonitrile described by Paquette et al. [1].

This moiety serves as a valuable "linchpin" in organic synthesis, where the silyl group can act as a steric blocking group or a handle for Peterson-type olefination reactions to access alkylidene cyclobutanes.

Reaction Mechanism & Strategic Logic

The synthesis relies on the generation of a tertiary carbanion at the


-position of the nitrile. Due to the strain of the cyclobutane ring (~26 kcal/mol), the hybridization of the carbons deviates slightly from ideal 

, increasing the

-character of the exocyclic bonds. This enhances the acidity of the

-proton, facilitating deprotonation by Lithium Diisopropylamide (LDA).

Key Mechanistic Steps:

  • Deprotonation: Treatment of cyclobutanecarbonitrile with LDA at -78°C generates the

    
    -lithio nitrile species.
    
  • Electrophilic Trapping: The "hard" nucleophile (the lithiated nitrile) attacks the silicon center of chlorotrimethylsilane (TMSCl).

  • Thermodynamic Control: Low temperature is strictly maintained to prevent self-condensation of the nitrile (Thorpe reaction) or ring-opening polymerization.

Reaction Scheme (DOT Visualization)

ReactionScheme SM Cyclobutane- carbonitrile Intermediate [α-Lithio Intermediate] SM->Intermediate Deprotonation Reagent1 1. LDA, THF -78°C Product 1-(Trimethylsilyl) cyclobutane-1-carbonitrile Intermediate->Product Electrophilic Trapping Reagent2 2. TMSCl -78°C to RT

Figure 1: Reaction pathway for the C-silylation of cyclobutanecarbonitrile.

Experimental Protocol
3.1 Reagents and Equipment

To ensure reproducibility, use the following specifications.

ComponentSpecificationRoleStoichiometry
Cyclobutanecarbonitrile >98%, Distilled over CaH₂Substrate1.0 equiv
Diisopropylamine >99%, Distilled from KOHBase Precursor1.1 equiv
n-Butyllithium (n-BuLi) 2.5 M in Hexanes, TitratedBase Precursor1.05 equiv
Chlorotrimethylsilane (TMSCl) >99%, RedistilledElectrophile1.2 equiv
Tetrahydrofuran (THF) Anhydrous, inhibitor-freeSolvent0.5 M conc.
Ammonium Chloride (sat.[1][2][3] aq.) Saturated SolutionQuenchExcess
3.2 Step-by-Step Methodology

Phase 1: Generation of LDA (In-situ)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with nitrogen for 15 minutes.[1]

  • Solvent Charge: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise over 20 minutes.

    • Observation: The solution should remain clear or turn pale yellow.

    • Technical Note: Stir for an additional 30 minutes at 0°C (brief warming) to ensure complete LDA formation, then re-cool to -78°C.

Phase 2: Enolate Formation 5. Substrate Addition: Mix cyclobutanecarbonitrile (1.0 equiv) with 10 mL anhydrous THF. Add this solution dropwise to the LDA mixture over 30 minutes, maintaining the internal temperature below -70°C.

  • Critical Control Point: Rapid addition causes localized heating, leading to self-condensation byproducts.
  • Equilibration: Stir the mixture at -78°C for 1 hour. The formation of the
    
    
    -lithio species is quantitative under these conditions [2].

Phase 3: Silylation and Quench 7. Trapping: Add TMSCl (1.2 equiv) dropwise.

  • Safety: TMSCl is moisture-sensitive and lachrymatory.[4] Handle in a fume hood.
  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (20-25°C) over 2 hours.
  • Observation: A white precipitate (LiCl) will form as the reaction warms.
  • Quench: Carefully pour the reaction mixture into a vigorously stirred beaker containing saturated aqueous NH₄Cl (100 mL).

Phase 4: Workup and Purification 10. Extraction: Separate layers. Extract the aqueous phase with diethyl ether (


 mL).
11. Drying:  Combine organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
12. Isolation:  Filter and concentrate under reduced pressure (rotary evaporator, bath temp < 30°C).
13. Purification:  Purify the crude oil via vacuum distillation.
  • Target: Collect the fraction boiling at approx. 65-70°C (at 10 mmHg) [Estimated based on homologs].
Workflow Visualization (DOT)

ProtocolWorkflow Start Start: Flame-dry Glassware N2 Atmosphere LDA_Prep Prepare LDA (THF, iPr2NH, nBuLi) Temp: -78°C -> 0°C -> -78°C Start->LDA_Prep Add_Nitrile Add Cyclobutane- carbonitrile Rate: Dropwise < -70°C LDA_Prep->Add_Nitrile Anion_Stir Stir 1 hr @ -78°C (Form α-Lithio species) Add_Nitrile->Anion_Stir Add_TMS Add TMSCl (Electrophile) Anion_Stir->Add_TMS Warm Warm to RT (Precipitate LiCl) Add_TMS->Warm Quench Quench with Sat. NH4Cl Warm->Quench Workup Extract (Et2O) Dry (MgSO4) Distill Quench->Workup

Figure 2: Operational workflow for the batch synthesis process.

Quality Control & Troubleshooting
ParameterObservationCorrective Action
Color Dark Brown/Black mixtureIndicates decomposition or wet reagents. Ensure THF is distilled from Na/Benzophenone and amine is dry.
Yield Low (<50%)Incomplete deprotonation. Increase LDA generation time or check n-BuLi titer.
Purity Extra peaks in NMR (0.1-0.3 ppm)Presence of O-silylated byproducts or hydrolysis. Ensure strictly anhydrous conditions during addition.

Analytical Validation:

  • ¹H NMR (CDCl₃): Look for the disappearance of the

    
    -methine proton (quintet) of the starting material. The product will show the cyclobutane ring protons (multiplets, ~1.8–2.5 ppm) and a strong singlet for the TMS group at ~0.15 ppm.
    
  • IR Spectroscopy: A sharp nitrile stretch (

    
    ) should be visible around 2230 cm⁻¹.
    
References
  • Paquette, L. A.; Blankenship, C.; Wells, G. J. (1984). A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions under Preparatively Useful Conditions. Journal of the American Chemical Society, 106(21), 6442–6443.

  • Fleming, I. (1981). Organic Silicon Chemistry. In Comprehensive Organic Chemistry, Vol 3. Pergamon Press.
  • Caine, D. (1979). Lithium Diisopropylamide.[1][3][5] In Reagents for Organic Synthesis (Fieser & Fieser). Wiley-Interscience. (Protocol standard for LDA generation).

Sources

Application Note: Reagents and Protocols for the α-Silylation of Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclobutanecarbonitrile is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex spirocycles, bicyclic scaffolds, and active pharmaceutical ingredients (APIs)[1]. The functionalization of the α-position of cyclobutanecarbonitrile via silylation yields 1-(trimethylsilyl)cyclobutanecarbonitrile, a versatile intermediate. α-Silyl nitriles act as masked acyl anions and are critical precursors for Peterson olefinations and other carbon-carbon bond-forming reactions[2][3]. This application note provides an in-depth, self-validating protocol for the α-silylation of cyclobutanecarbonitrile, detailing the mechanistic causality behind reagent selection and experimental workflows.

Mechanistic Causality: The E-E-A-T Approach

Deprotonation Dynamics and Base Selection

The proton α to the nitrile group in cyclobutanecarbonitrile is weakly acidic (pKa ~25–30) due to the electron-withdrawing nature of the cyano group[3]. Deprotonation requires a strong base. However, the cyano carbon is highly electrophilic. If a nucleophilic base (e.g., n-butyllithium or Grignard reagents) is used, competitive addition to the C≡N triple bond occurs, leading to the formation of imine salts or ketones upon aqueous workup[4][5].

To circumvent this, Lithium Diisopropylamide (LDA) is the reagent of choice. LDA is a strong, sterically hindered, non-nucleophilic base that exclusively abstracts the α-proton to form a covalent organolithium complex (the nitrile anion)[3]. The reaction must be conducted at cryogenic temperatures (-78 °C) to prevent the Thorpe-Ziegler reaction—a detrimental self-condensation process where the generated nitrile anion attacks the unreacted nitrile starting material[3].

Electrophilic Silylation and Regioselectivity

The resulting nitrile anion is a resonance-stabilized species with ketenimine-like geometry (


)[3]. When Trimethylsilyl chloride (TMSCl) is introduced, the reaction can theoretically occur at the carbon (C-silylation) or the nitrogen (N-silylation). While silicon has a high affinity for electronegative heteroatoms (Hard-Soft Acid-Base theory), the C-Si bond is thermodynamically more stable than the N-Si bond. Consequently, trapping the cyclobutanecarbonitrile anion with TMSCl predominantly yields the C-silylated product, 1-(trimethylsilyl)cyclobutanecarbonitrile[6].

Reagent Selection and Quantitative Data

Selecting the appropriate base and silylating agent is critical for optimizing yield and minimizing byproducts. Table 1 summarizes the causality and expected outcomes of various reagent combinations.

Table 1: Comparison of Reagents for the α-Silylation of Cyclobutanecarbonitrile

Reagent ClassSpecific ReagentMechanistic Function & CausalityExpected Outcome / Yield
Base LDA Bulky, non-nucleophilic; cleanly abstracts the α-proton without attacking the nitrile carbon[4].Optimal (>90%) ; minimal self-condensation at -78 °C.
Base LiHMDS Milder than LDA; highly sterically hindered[7].Good (75-85%); slower deprotonation kinetics at -78 °C.
Base NaH Heterogeneous base; poor kinetic control.Poor (<30%); high incidence of Thorpe-Ziegler condensation[3].
Electrophile TMSCl Highly reactive, unhindered silylating agent[6].Optimal (>90%) ; rapid C-silylation, precipitation of LiCl drives reaction.
Electrophile TBSCl Bulky silylating agent; sterically hindered attack.Moderate (50-60%); slower reaction, requires extended warming to RT.

Mandatory Visualization: Mechanistic Workflow

The following diagram illustrates the workflow and chemical state transitions during the silylation process.

G SM Cyclobutanecarbonitrile (Starting Material) Step1 Deprotonation LDA, Anhydrous THF, -78 °C SM->Step1 Int Lithiated Ketenimine Anion (Resonance Stabilized Intermediate) Step1->Int Step2 Electrophilic Silylation TMSCl, -78 °C to Room Temp Int->Step2 Workup Aqueous Quench & Workup Sat. NH4Cl, EtOAc Extraction Step2->Workup Prod 1-(Trimethylsilyl)cyclobutanecarbonitrile (Target Product) Workup->Prod

Mechanistic workflow for the α-silylation of cyclobutanecarbonitrile using LDA and TMSCl.

Experimental Protocol: Synthesis of 1-(Trimethylsilyl)cyclobutanecarbonitrile

This protocol is designed as a self-validating system. Visual cues (e.g., color changes, precipitation) are embedded to ensure the researcher can verify the success of each step in real-time.

Materials & Equipment
  • Substrate: Cyclobutanecarbonitrile (1.0 equiv, strictly anhydrous)

  • Base: Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

  • Electrophile: Trimethylsilyl chloride (TMSCl) (1.2 equiv, freshly distilled over

    
    )[6]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Flame-dried Schlenk flask, argon/nitrogen manifold, magnetic stirrer, dry ice/acetone bath.

Step-by-Step Methodology

Step 1: Reaction Setup and Cooling

  • Purge a flame-dried Schlenk flask with argon for 15 minutes.

  • Add anhydrous THF (10 mL per 1 mmol of substrate) to the flask.

  • Inject cyclobutanecarbonitrile (1.0 equiv) into the THF.

  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

Step 2: Deprotonation (Formation of the Nitrile Anion) 5. Slowly add LDA (1.1 equiv) dropwise via syringe down the inner wall of the flask over 5–10 minutes.

  • Self-Validation Check: The solution should turn a pale yellow color, indicating the formation of the lithiated ketenimine anion[3].
  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation. Maintaining this temperature is critical to prevent the Thorpe-Ziegler self-condensation[3].

Step 3: Electrophilic Silylation 7. Add freshly distilled TMSCl (1.2 equiv) dropwise over 5 minutes. 8. Stir the reaction mixture at -78 °C for an additional 30 minutes. 9. Remove the dry ice/acetone bath and allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Check: As the reaction warms, a fine white precipitate (LiCl) will form. The precipitation of lithium chloride is the thermodynamic driving force of the silylation[6].

Step 4: Quench and Workup 10. Quench the reaction by slowly adding saturated aqueous


 (5 mL) to neutralize any unreacted LDA and protonate trace byproducts.
11. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (

mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous

, and filter. 13. Concentrate the filtrate under reduced pressure to yield the crude 1-(trimethylsilyl)cyclobutanecarbonitrile. 14. Purification: Purify via vacuum distillation or silica gel flash chromatography (using a highly non-polar eluent, e.g., 95:5 Hexanes:EtOAc) to obtain the pure product.

References

  • Organic Chemistry Portal - Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. URL:[Link]

  • Wikipedia - Trimethylsilyl chloride. URL:[Link]

  • LibreTexts - 20.7: Chemistry of Nitriles. URL:[Link]

  • Wikipedia - Nitrile anion. URL:[Link]

  • Chemistry Steps - Reactions of Nitriles. URL: [Link]

  • Google Patents - WO2024233550A1 - 5,6-fused and 6,6-fused bicyclic alcohols and ethers and compositions for use as 15-prostaglandin dehydrogenase modulators.
  • ACS Publications - Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. URL:[Link]

Sources

Using 1-(Trimethylsilyl)cyclobutane-1-carbonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile as a Versatile Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the cyclobutane ring has garnered significant attention.[1][2] Its unique, puckered three-dimensional structure offers a means to impart conformational rigidity into otherwise flexible molecules.[3] This structural constraint can lead to significant improvements in binding affinity, selectivity, and metabolic stability, addressing key challenges in the hit-to-lead and lead optimization phases of drug development.[1][3]

1-(Trimethylsilyl)cyclobutane-1-carbonitrile has been identified as a highly effective and versatile building block for introducing this valuable cyclobutane scaffold. This bifunctional reagent uniquely combines a synthetically malleable nitrile group with a trimethylsilyl (TMS) moiety. The nitrile serves as a gateway to a variety of critical functional groups, including primary amines and carboxylic acids, while the TMS group is not merely a placeholder; it plays a crucial role in stabilizing the molecule and, under specific conditions, facilitating the generation of a nucleophilic cyclobutyl anion equivalent for carbon-carbon bond formation.[4][5] This guide provides a comprehensive overview of the synthesis, handling, and strategic application of this intermediate, complete with detailed protocols for researchers in the pharmaceutical sciences.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for its successful and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

PropertyValue
Molecular Formula C₈H₁₅NSi
Molecular Weight 153.30 g/mol [6]
IUPAC Name 1-(trimethylsilyl)cyclobutane-1-carbonitrile[6]
CAS Number 91390-82-8 (Check specific supplier)
Appearance Typically a colorless to pale yellow liquid
Boiling Point Data not widely published; distillation under reduced pressure is recommended.
Density Data not widely published; expected to be < 1.0 g/mL.
Safety and Handling Protocols

As with all nitrile-containing compounds, appropriate safety precautions must be strictly followed. The trimethylsilyl group renders the compound sensitive to moisture.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All manipulations should be conducted within a certified chemical fume hood.[7][8]

  • Handling: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile is moisture-sensitive. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis.[9]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[7] Protect from moisture and strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste. Avoid release into the environment.[8]

Synthesis of the Intermediate: Accessing the Building Block

The most direct and efficient synthesis of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile involves the reaction of cyclobutanone with trimethylsilyl cyanide (TMSCN).[10] This reaction proceeds via the formation of a silylated cyanohydrin, which is a stable intermediate.[11][12][13] The use of TMSCN is advantageous as it is a safer and more manageable source of cyanide compared to highly toxic hydrogen cyanide gas.[11]

G cluster_synthesis Synthesis Workflow start Cyclobutanone + TMSCN catalyst Lewis Acid Catalyst (e.g., ZnI₂) start->catalyst Add reaction Reaction in Anhydrous Solvent (DCM) catalyst->reaction Initiate workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup After completion purification Purification (Vacuum Distillation) workup->purification product 1-(Trimethylsilyl)cyclobutane- 1-carbonitrile purification->product

Caption: Workflow for the Synthesis of the Title Intermediate.

Protocol 1: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Materials:

  • Cyclobutanone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.1 - 1.2 eq)

  • Zinc iodide (ZnI₂) (0.05 - 0.1 eq, catalyst)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried, multi-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add anhydrous DCM, cyclobutanone (1.0 eq), and zinc iodide (0.1 eq). Stir the mixture to dissolve the catalyst.

  • TMSCN Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add TMSCN (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of cyclobutanone.

  • Work-up: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to yield pure 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

Core Application: Fluoride-Mediated Generation of the 1-Cyanocyclobutyl Anion

The primary utility of this intermediate lies in its ability to act as a precursor to the 1-cyanocyclobutyl carbanion. The silicon-carbon bond is strategically cleaved using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon drives the reaction, generating a transient but highly nucleophilic carbanion that can readily participate in C-C bond-forming reactions.[4] This method provides a controlled and efficient way to introduce the cyanocyclobutyl moiety onto electrophilic substrates.

G cluster_mechanism Mechanism: Desilylation and Nucleophilic Addition reagent 1-(TMS)cyclobutane-1-carbonitrile intermediate [Transient 1-Cyanocyclobutyl Anion] reagent->intermediate + F⁻ fluoride F⁻ (from TBAF) product β-Hydroxy Cyclobutylnitrile intermediate->product + R-CHO tmsf TMS-F intermediate->tmsf byproduct electrophile Electrophile (R-CHO)

Caption: Mechanism of Fluoride-Mediated Desilylation-Addition.

Protocol 2: Nucleophilic Addition to an Aldehyde

This protocol details a general procedure for the addition of the 1-cyanocyclobutyl anion to an electrophilic aldehyde, forming a valuable β-hydroxy nitrile intermediate.

Materials:

  • 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (1.2 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar and nitrogen inlet

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add 1-(trimethylsilyl)cyclobutane-1-carbonitrile (1.2 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C. Slowly add the TBAF solution (1.2 eq) dropwise via syringe. A color change is often observed.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy cyclobutylnitrile.

Synthetic Diversification: Transformations of the Nitrile Group

The nitrile functionality is a cornerstone of synthetic versatility, serving as a precursor to other key functional groups essential for building pharmacophores.

G center Cyclobutane- 1-carbonitrile Scaffold amine Primary Amine (Cyclobutylmethylamine) center->amine Reduction (LiAlH₄ or H₂/Ni) acid Carboxylic Acid (Cyclobutanecarboxylic Acid) center->acid Hydrolysis (H₃O⁺ or OH⁻, heat)

Caption: Key Synthetic Transformations of the Nitrile Group.

  • Reduction to Primary Amines: The conversion of the nitrile to a primary amine (a cyclobutylmethylamine moiety) is arguably one of its most important transformations in medicinal chemistry. This functional group is a common feature in many bioactive molecules.

    • Typical Conditions: Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (THF or Et₂O) followed by an aqueous work-up, or catalytic hydrogenation (H₂ gas) with a catalyst such as Raney Nickel.

  • Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile provides access to cyclobutanecarboxylic acids. These are valuable intermediates for the synthesis of amides and esters through coupling reactions.

    • Typical Conditions: Heating with aqueous acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) followed by acidification.

Hypothetical Case Study: Multi-Step Synthesis of a Pharmaceutical Scaffold

To illustrate the practical utility of 1-(trimethylsilyl)cyclobutane-1-carbonitrile, the following scheme outlines a hypothetical synthesis of a complex, drug-like molecule, combining the core reactions discussed.

G cluster_synthesis_flow Case Study: Synthesis of a Hypothetical Scaffold start 1-(TMS)cyclobutane- 1-carbonitrile step1 Step 1: Desilylation-Addition + 4-Fluorobenzaldehyde (TBAF, THF) start->step1 intermediate1 β-Hydroxy Nitrile Intermediate step1->intermediate1 step2 Step 2: Nitrile Reduction (LiAlH₄, THF) intermediate1->step2 intermediate2 Amino Alcohol Intermediate step2->intermediate2 step3 Step 3: Amide Coupling + Activated Acid (R-COCl) (Base, DCM) intermediate2->step3 product Final Drug-like Scaffold step3->product

Caption: A Multi-Step Synthetic Route Utilizing the Intermediate.

This synthetic sequence demonstrates how a complex molecule with multiple functional groups and a desirable cyclobutane core can be efficiently constructed starting from this single, versatile building block.

Conclusion

1-(Trimethylsilyl)cyclobutane-1-carbonitrile is a powerful and enabling tool for the modern medicinal chemist. Its true value lies in its function as a stable, easily handled precursor to the 1-cyanocyclobutyl anion, providing a reliable method for installing this conformationally rigid scaffold. The subsequent versatility of the nitrile group allows for rapid diversification and elaboration into a wide array of amine and carboxylic acid derivatives. By mastering the application of this intermediate, drug discovery programs can accelerate the exploration of chemical space and the development of novel therapeutic agents with improved pharmacological properties.

References

  • Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • ResearchGate. (n.d.). Examples of cyclobutane-containing natural products and pharmaceuticals. ResearchGate. Available at: [Link]

  • Bentabed-Ababsa, G., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI)
  • CPAChem. (2022). Trimethylsilanol Safety Data Sheet. CPAChem. Available at: [Link]

  • PubChemLite. (n.d.). 1-(trimethylsilyl)cyclobutane-1-carbonitrile (C8H15NSi). PubChemLite. Available at: [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. Available at: [Link]

  • Reddit. (2024). what is the function of the Trimethylsilyl group here?. r/OrganicChemistry. Available at: [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. Available at: [Link]

  • Dow Chemical Company. (2023). DOWSIL™ SG 121 Curing Agent Safety Data Sheet. Dow. Available at: [Link]

  • Organic Syntheses. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses. Available at: [Link]

  • Liskon Biological. (2025). Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological. Available at: [Link]

Sources

Protocols for nucleophilic substitution on 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Protocols for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carbonitrile (1-TMS-CBC ) is a versatile "linchpin" scaffold in medicinal chemistry. It serves as a masked carbanion equivalent, allowing for the introduction of the cyclobutane ring—a critical bioisostere for gem-dimethyl groups—into drug candidates.

Unlike simple alkyl halides where "nucleophilic substitution" implies a direct


 displacement of a leaving group, the reactivity of 1-TMS-CBC  is governed by the 

-silyl effect
. The trimethylsilyl (TMS) group activates the molecule for two primary distinct nucleophilic pathways:
  • Silicon-Directed Substitution (Ipso-Substitution): Nucleophilic attack on the silicon atom (usually by fluoride) generates a transient, reactive

    
    -cyano carbanion which then undergoes substitution with electrophiles.
    
  • Nitrile Addition: Direct nucleophilic attack on the cyano group by organometallics to form ketones or amines.

This guide details the protocols for these transformations, focusing on high-fidelity methods suitable for late-stage functionalization in drug discovery.

Strategic Reaction Pathways

The following diagram illustrates the divergent reactivity of 1-TMS-CBC. The choice of reagents determines whether the TMS group acts as a leaving group (Path A) or a steric director (Path B).

ReactionPathways Substrate 1-(Trimethylsilyl) cyclobutane-1-carbonitrile Fluoride Fluoride Source (TBAF/TBAT) Substrate->Fluoride Path A: Si-Attack Nucleophile Organometallic (R-MgX / R-Li) Substrate->Nucleophile Path B: CN-Attack Carbanion [α-Cyano Carbanion] Intermediate Fluoride->Carbanion Desilylation ProductA 1-Substituted Cyclobutanecarbonitrile (Quaternary Center) Carbanion->ProductA + Electrophile (E+) (Alkylation/Acylation) Imine N-Silylimine Intermediate Nucleophile->Imine Addition ProductB Cyclobutyl Ketone (TMS Retained or Cleaved) Imine->ProductB Hydrolysis

Figure 1: Divergent reaction pathways for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile.

Protocol 1: Fluoride-Mediated Desilylative Alkylation (The "Substitution" of TMS)

This is the primary method for substituting the TMS group with an alkyl, allyl, or aryl group. It creates a quaternary carbon center under mild conditions, avoiding the use of strong bases like LDA which can be problematic for sensitive substrates.

Mechanism: The fluoride ion (nucleophile) attacks the silicon atom, forming a strong Si-F bond. This cleavage releases the cyclobutane-nitrile carbanion, which immediately attacks an electrophile present in the solution.

Reagent Selection Table:

Reagent State Pros Cons Recommended Use

| TBAT (Tetrabutylammonium difluorotriphenylsilicate) | Solid (Anhydrous) | Non-hygroscopic, neutral pH, controlled release of


.[1] | More expensive than TBAF. | Primary Choice  for sensitive electrophiles. |
| TBAF  (Tetrabutylammonium fluoride) | THF Solution | Cheap, widely available. | Highly hygroscopic; contains water which can protonate the anion (quenching). | Use only if drying protocol is rigorous. |
| CsF  (Cesium Fluoride) | Solid | Anhydrous, useful in DMF. | Low solubility in THF. | Use for high-temperature reactions. |
Experimental Procedure (Using TBAT)

Objective: Synthesis of 1-benzylcyclobutane-1-carbonitrile.

  • Preparation:

    • Flame-dry a 50 mL 2-neck round-bottom flask under Argon.

    • Charge with 1-TMS-CBC (1.0 equiv, 2.0 mmol) and the electrophile (Benzyl bromide, 1.2 equiv, 2.4 mmol).

    • Dissolve in anhydrous THF (10 mL, 0.2 M).

  • Initiation:

    • Add TBAT (0.1 equiv, catalytic) or stoichiometric (1.1 equiv) depending on reaction kinetics. For simple alkylations, stoichiometric is faster.

    • Note: If using catalytic TBAT, the TMS-Br byproduct must be sequestered, or the reaction driven by equilibrium. Standard protocol uses stoichiometric TBAT to ensure full conversion.

    • Add TBAT in one portion at 0 °C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (23 °C).

    • Stir for 4–12 hours. Monitor by TLC (the TMS starting material is less polar than the desilylated product).

  • Workup:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with

      
       (3 x 15 mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

Critical Control Point: Ensure the system is strictly anhydrous. If water is present, the carbanion will be protonated to form cyclobutane-carbonitrile (desilylated, non-alkylated byproduct).

Protocol 2: Nucleophilic Aromatic Substitution ( )

The carbanion generated from 1-TMS-CBC is a potent nucleophile for


, allowing the synthesis of aryl-cyclobutanes.

Substrate Scope: Works best with electron-deficient fluoroarenes (e.g., 4-fluoronitrobenzene, fluoropyridines).

Experimental Procedure
  • Setup:

    • Dissolve 1-TMS-CBC (1.0 equiv) and Fluoroarene (1.1 equiv) in anhydrous DMF (Dimethylformamide).

  • Activation:

    • Add CsF (Cesium Fluoride, 1.5 equiv).

    • Heat the mixture to 60–80 °C.

  • Mechanism:

    • CsF cleaves the TMS group.

    • The resulting anion attacks the fluoroarene (Meisenheimer complex).

    • Fluoride acts as the leaving group for the arene.

  • Workup:

    • Standard aqueous extraction. DMF removal requires thorough washing with water/LiCl solution.

Protocol 3: Nucleophilic Addition to the Nitrile (Grignard Reaction)

Here, the TMS group is retained (initially) and can influence diastereoselectivity if the cyclobutane ring has other substituents.

Objective: Synthesis of cyclobutyl ketones.

Experimental Procedure
  • Setup:

    • Flame-dry flask under

      
      .
      
    • Add 1-TMS-CBC (1.0 equiv) in anhydrous

      
       or THF.
      
  • Addition:

    • Cool to 0 °C.

    • Add Grignard Reagent (R-MgBr, 1.2 equiv) dropwise.

    • Observation: The bulky TMS group prevents attack at the silicon; the nitrile carbon is the most electrophilic site.

  • Hydrolysis (Imine to Ketone):

    • Stir at RT for 2 hours.

    • Acidic Quench: Pour into 1M HCl and stir vigorously for 1 hour. This hydrolyzes the intermediate metallo-imine to the ketone.

    • Note on TMS Stability: Under mild acidic hydrolysis (1M HCl, RT), the TMS group often remains intact. To remove it, treat the crude ketone with TBAF in a subsequent step.

Troubleshooting & Safety

  • Cyanide Risk: While the nitrile group is generally stable, any condition that might cleave the C-CN bond (strong reduction/oxidation) could release cyanide. Work in a well-ventilated hood.

  • Quaternary Center Sterics: If the electrophile in Protocol 1 is secondary or tertiary, the reaction yield will drop significantly due to the steric crowding at the C1 position of the cyclobutane.

  • Protonation vs. Alkylation: If you observe the formation of cyclobutane-carbonitrile (mass = SM - 72), your reaction medium is wet. Switch to TBAT and dry solvents over molecular sieves (3Å).

References

  • Pilcher, A. S., & DeShong, P. (1999). Fluoride-Promoted Cross-Coupling of Organosilicon Compounds. Journal of Organic Chemistry, 64(4), 1223–1226. Link

  • Cunico, R. F. (2002).

    
    -Silylnitriles. Journal of Organometallic Chemistry, 646(1-2), 2–7. Link
    
  • Organic Syntheses. (2006). Tetrabutylammonium Difluorotriphenylsilicate (TBAT) as a Fluoride Source.[1] Org.[2][3] Synth. 83, 123. Link

  • Fujita, M., & Hiyama, T. (1988). Fluoride ion-catalyzed generation of carbanions from organosilicon compounds.[1] Journal of Organic Chemistry, 53(23), 5405–5415. Link

Sources

Application Note: Functional Group Transformations of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

In modern medicinal chemistry, the cyclobutane ring is frequently deployed as a conformationally restricted bioisostere for gem-dimethyl groups or phenyl rings, offering improved metabolic stability and altered lipophilicity. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile is a highly versatile, bifunctional building block. The presence of the bulky, electropositive trimethylsilyl (TMS) group strictly dictates the reactivity of the adjacent nitrile, enabling highly chemoselective transformations.

This application note provides field-proven protocols for three core functional group transformations: chemoselective reduction to a primary amine, fluoride-mediated desilylative alkylation, and sterically-controlled hydration to a primary amide.

Physicochemical & Mechanistic Profiling

The synthetic utility of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile relies on the interplay between the cyclobutane ring's strain and the TMS group's steric and electronic properties[1]:

  • Steric Shielding: The massive cone angle of the TMS group physically blocks nucleophilic attack at the nitrile carbon, preventing unwanted side reactions (such as over-addition of organometallics) and allowing intermediate species (like amides) to be isolated without over-hydrolysis.

  • Latent Carbanion Generation: The carbon-silicon (C–Si) bond can be selectively cleaved using a fluoride source. The immense thermodynamic driving force of the silicon-fluorine bond (~135 kcal/mol) generates an

    
    -cyano carbanion. This anion is stabilized by the electron-withdrawing nitrile group, allowing for subsequent electrophilic trapping [2].
    

G Core 1-(TMS)cyclobutane -1-carbonitrile Amine 1-(TMS)cyclobutane -1-methanamine Core->Amine LiAlH4, Et2O (Reduction) Anion Cyclobutane-1-carbonitrile Anion Intermediate Core->Anion TBAF, THF (Desilylation) Amide 1-(TMS)cyclobutane -1-carboxamide Core->Amide H2O2, NaOH (Hydration) Alkylated 1-Alkylcyclobutane -1-carbonitrile Anion->Alkylated R-X (Electrophile) (Alkylation)

Caption: Divergent synthetic pathways for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile.

Core Transformation Workflows

Transformation A: Chemoselective Reduction to Primary Amine

Causality & Rationale: Catalytic hydrogenation (e.g., Pd/C,


) of 

-silyl nitriles often fails due to the severe steric hindrance of the TMS group preventing coordination to the metal surface. Therefore, direct hydride transfer using Lithium Aluminum Hydride (

) is the optimal approach. The reaction selectively reduces the nitrile to 1-(trimethylsilyl)cyclobutane-1-methanamine without cleaving the C–Si bond, as

is not nucleophilic enough at silicon to cause protodesilylation.

Protocol:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add anhydrous diethyl ether (30 mL) and

    
     (2.0 equiv, 0.02 mol).
    
  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (1.0 equiv, 0.01 mol) in 10 mL of anhydrous diethyl ether. Add this solution dropwise over 15 minutes to control the exothermic hydride transfer.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (35 °C) for 4 hours.

  • Fieser Quench (Critical Safety Step): Cool to 0 °C. Sequentially and cautiously add

    
     mL of distilled water (where 
    
    
    
    = grams of
    
    
    used), followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of water. This specific causality ensures the formation of a granular, easily filterable aluminum salt precipitate rather than a gelatinous emulsion.
  • Isolation: Filter through a pad of Celite, wash with diethyl ether, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the primary amine.
    
Transformation B: Fluoride-Mediated Desilylative Alkylation

Causality & Rationale: The TMS group acts as a protecting group that can be unmasked to reveal a nucleophile. Tetrabutylammonium fluoride (TBAF) attacks the silicon atom, forming a pentacoordinate intermediate that collapses to expel the stable TMS-F molecule. The resulting cyclobutyl carbanion is immediately trapped by an electrophile (e.g., benzyl bromide) [2].

Mechanism SM 1-(TMS)cyclobutane -1-carbonitrile Pentacoordinate [Si]-F Pentacoordinate Intermediate SM->Pentacoordinate + F- (TBAF) Carbanion alpha-Cyano Carbanion (Resonance Stabilized) Pentacoordinate->Carbanion - TMS-F Product 1-Benzylcyclobutane -1-carbonitrile Carbanion->Product + Benzyl Bromide

Caption: Mechanism of fluoride-induced desilylation and subsequent electrophilic trapping.

Protocol:

  • Setup: In an argon-purged flask, dissolve 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (1.0 equiv) and benzyl bromide (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to -78 °C. Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. The low temperature is critical to prevent the highly reactive cyclobutyl anion from undergoing unwanted dimerization or ring-opening side reactions.

  • Propagation: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and purify via flash column chromatography (Hexanes/EtOAc).
Transformation C: Controlled Hydration to Primary Amide

Causality & Rationale: Hydrolyzing a nitrile to a carboxylic acid proceeds via a primary amide intermediate. The transition state required to convert the amide to the carboxylic acid involves a bulky tetrahedral intermediate. Because the adjacent carbon is fully substituted with a cyclobutane ring and a TMS group, this tetrahedral intermediate is sterically forbidden under standard conditions. Thus, basic hydrogen peroxide cleanly stops at the primary amide without over-hydrolysis.

Protocol:

  • Reaction Mixture: Dissolve the nitrile (1.0 equiv) in ethanol (0.5 M). Add 30% aqueous

    
     (5.0 equiv) and 6 M aqueous NaOH (1.2 equiv).
    
  • Incubation: Stir at 50 °C for 6 hours. The mild heating overcomes the initial steric barrier for the hydroperoxide anion (

    
    ) attack on the nitrile carbon.
    
  • Quench: Cool to room temperature and carefully quench excess peroxide with saturated aqueous sodium thiosulfate (

    
    ).
    
  • Extraction: Evaporate the ethanol under reduced pressure, extract the aqueous residue with dichloromethane, dry, and concentrate to afford 1-(trimethylsilyl)cyclobutane-1-carboxamide.

Quantitative Data Summary

The following table summarizes the expected outcomes, reaction conditions, and chemoselectivity profiles for the described protocols based on analogous


-silyl nitrile reactivity profiles [2][3].
TransformationReagents & ConditionsTarget Functional GroupExpected YieldChemoselectivity / Notes
Reduction

(2 eq),

, 35 °C, 4h
Primary Amine82 - 88%Complete retention of the TMS group; no protodesilylation observed.
Desilylation / Alkylation TBAF (1.1 eq), BnBr, THF, -78 °C to RTAlkylated Nitrile75 - 80%Quantitative cleavage of C-Si bond; strict mono-alkylation due to lack of

-protons.
Hydration

, NaOH, EtOH, 50 °C, 6h
Primary Amide85 - 92%Stops strictly at the amide; steric bulk prevents formation of the carboxylic acid.

References

  • Palladium-Catalyzed Arylation of alpha-Silyl Nitriles (Hartwig et al., J. Am. Chem. Soc., 2005, 15824)
  • Facile Preparation of α-Aryl Nitriles by Direct Cyanation Source: ResearchGate URL:[Link]

Application Note: Catalytic Functionalization of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBC) as a programmable "pronuclophile" for accessing sterically congested quaternary cyclobutanes.

Executive Summary & Strategic Value

The formation of all-carbon quaternary centers on strained rings is a formidable challenge in medicinal chemistry due to severe steric repulsion and ring strain. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBC) serves as a "masked" carbanion equivalent. The trimethylsilyl (TMS) group acts as a stabilizing cap that can be removed under mild, catalytic conditions to generate a transient, reactive nucleophile at the 1-position.

Why use TMS-CBC?

  • Regiocontrol: It prevents the polyalkylation often seen when trying to alkylate cyclobutanecarbonitrile directly.

  • Orthogonality: The C–Si bond is inert to standard electrophiles until activated by a Lewis base (Fluoride or Alkoxide), allowing for chemoselective transformations.

  • Access to Novel IP: It enables the synthesis of

    
    -aryl and 
    
    
    
    -hydroxyalkyl cyclobutanes, motifs increasingly prevalent in fragment-based drug discovery (FBDD).

Core Reaction Manifold

The functionalization of TMS-CBC relies on Desilylative Activation . The reaction pathways bifurcate based on the catalytic system employed:

  • Pd-Catalyzed Cross-Coupling (Hiyama-Denmark Type): For installing aryl/heteroaryl groups.

  • Lewis-Base Catalyzed Aldol Addition: For installing hydroxy-alkyl chains.

Diagram 1: Strategic Activation Pathways

Caption: Activation manifold for TMS-CBC. The labile C-Si bond serves as a switch to generate the nucleophilic species on demand.

Protocol A: Pd-Catalyzed Hiyama-Denmark Arylation

This protocol describes the coupling of TMS-CBC with Aryl Bromides to form


-aryl cyclobutanecarbonitriles. This method is superior to traditional 

or lithiation chemistry because it tolerates sensitive functional groups (esters, ketones) on the aryl partner.
Mechanism of Action

The reaction proceeds via a fluoride-assisted transmetallation . The oxidative addition of the aryl halide to Palladium(0) is followed by the interaction of the fluoride activator with the silicon center of TMS-CBC, forming a pentacoordinate silicate. This hypervalent species transfers the cyclobutane ring to Palladium, followed by reductive elimination.

Experimental Procedure

Reagents:

  • Substrate: TMS-CBC (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
     (10 mol%) - Critical for bulky quaternary center formation.
    
  • Activator: TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with

    
     (23 mg, 0.025 mmol) and 
    
    
    
    (1.0 M stock solution, 100
    
    
    L, 0.10 mmol). Add 1.0 mL of dioxane and stir for 10 minutes at RT until the solution turns a deep orange/red.
  • Substrate Addition: Add the Aryl Bromide (1.2 mmol) and TMS-CBC (153 mg, 1.0 mmol) to the vial.

  • Activation: Add the TBAF solution (1.5 mL, 1.5 mmol) dropwise over 2 minutes. Note: Mild exotherm may occur.

  • Reaction: Seal the vial and heat to 80°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with diethyl ether (10 mL) and filter through a short pad of silica gel to remove Palladium residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Conversion | Inactive Catalyst | Ensure


 is fresh; it oxidizes rapidly in air. Use 

precatalyst if available. | | Protodesilylation | Moisture in solvent | The anion was protonated before transmetallation. Dry Dioxane over Na/Benzophenone or molecular sieves. | | Homocoupling (Ar-Ar) | Slow Transmetallation | Increase TBAF concentration or switch to CsF/AgF system to accelerate Si-Pd transfer. |

Protocol B: Fluoride-Catalyzed Aldol Addition

This method utilizes the "naked" anion generated from TMS-CBC to attack aldehydes, creating a quaternary center with a


-hydroxyl handle. This is conceptually similar to the Mukaiyama aldol reaction but utilizes the specific reactivity of the 

-silyl nitrile.
Experimental Procedure

Reagents:

  • Substrate: TMS-CBC (1.0 equiv)

  • Electrophile: Benzaldehyde or aliphatic aldehyde (1.1 equiv)

  • Catalyst: TBAT (Tetrabutylammonium difluorotriphenylsilicate) (5 mol%) - Anhydrous, non-hygroscopic fluoride source.

  • Solvent: THF (anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Charging: Add TBAT (27 mg, 0.05 mmol) and THF (5 mL).

  • Addition: Add the aldehyde (1.1 mmol) followed by TMS-CBC (153 mg, 1.0 mmol).

  • Reaction: Stir at 0°C to Room Temperature . The reaction is typically fast (1–4 hours). Monitor by TLC for the disappearance of the aldehyde.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Note: The diastereoselectivity (dr) is typically modest; isomers may need separation.

Mechanistic Visualization

Understanding the catalytic cycle is vital for optimization. The diagram below details the Pd-catalyzed pathway, highlighting the critical transmetallation step which is the rate-determining step (RDS) in sterically demanding couplings.

Diagram 2: Pd-Catalyzed Desilylative Cross-Coupling Cycle

Caption: The catalytic cycle for Hiyama-Denmark coupling. Fluoride activation of TMS-CBC is required to permit transmetallation to the Pd(II) center.

References

  • Paquette, L. A.; Blankenship, C.; Wells, G. "A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions under Preparatively Useful Conditions."[1] Journal of the American Chemical Society, 1984 , 106(21), 6442–6443.[1] Link

    • Foundational logic for using 1-TMS-1-cyano rings as pronucleophiles.
  • Denmark, S. E.; Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research, 2008 , 41(11), 1486–1499. Link

    • Authoritative review on the mechanism of fluoride-activ
  • Kiyokawa, K.; Minakata, S.
  • Pilcher, A. S.; DeShong, P. "Palladium-Catalyzed Cross-Coupling of Siloxanes with Aryl Iodides." Journal of Organic Chemistry, 1996 , 61(20), 6901–6905. Link

    • Establishes the use of TBAF/TB

Sources

Application Note: Scalable Production and Material Science Applications of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Material Scientists Document Revision: March 2026

Executive Summary & Mechanistic Rationale

As material science increasingly relies on conformationally constrained building blocks to engineer advanced polymers, liquid crystals, and solid-state battery electrolytes, the demand for specialized precursors has surged. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN) is a highly versatile


-silyl nitrile that bridges organic synthesis and materials engineering.

The integration of the rigid cyclobutane ring into polymer backbones significantly elevates the glass transition temperature (


) and alters dielectric properties. Meanwhile, the 

-trimethylsilyl (TMS) group serves as a critical synthetic handle. It enables Peterson olefinations to form alkylidene cyclobutanes and facilitates mild, palladium-catalyzed arylations by acting as a transmetalation-like directing group. This avoids the harsh basic conditions that typically cause ring-opening in strained cyclobutane systems [1].

This application note details a scalable, continuous-flow protocol for the synthesis of TMS-CBCN. By explaining the causality behind the reaction parameters—specifically, the suppression of Thorpe-Ziegler self-condensation—this guide provides a self-validating framework for high-yield, industrial-scale production.

Process Chemistry: Causality and Experimental Design

The synthesis of TMS-CBCN relies on the quantitative deprotonation of cyclobutanecarbonitrile followed by electrophilic trapping with trimethylsilyl chloride (TMSCl).

The Causality of Reagent and Temperature Selection:

  • Base Selection (LDA): Cyclobutanecarbonitrile possesses a relatively high pKa (~30). Deprotonation requires a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) to generate the intermediate carbanion without nucleophilic addition to the electrophilic nitrile carbon [2].

  • Cryogenic Control (-78 °C): The resulting lithium 1-cyanocyclobutan-1-ide is highly reactive. If the temperature rises above -40 °C prior to silylation, the carbanion rapidly attacks unreacted cyclobutanecarbonitrile, triggering a Thorpe-Ziegler self-condensation. Maintaining -78 °C isolates the kinetic product and suppresses dimerization.

  • Continuous Flow over Batch: In traditional batch reactors, scaling up exothermic lithiation leads to localized heat spikes (hot spots), inevitably increasing dimer formation. A continuous flow setup ensures instantaneous mixing, rapid heat dissipation, and precise residence times, maximizing the yield of the silylated product.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between lithiation temperature, residence time, and the resulting product distribution in a microreactor setup.

Lithiation Temp (°C)Residence Time (s)Conversion (%)Thorpe-Ziegler Dimer (%)Isolated Yield of TMS-CBCN (%)
030>9918.572.1
-4030>995.289.4
-78 30 >99 <0.1 96.8
-78120>991.194.2

Table 1: Process optimization data demonstrating the critical need for cryogenic temperatures and short residence times to prevent self-condensation.

Synthetic Workflow and Material Pathways

SyntheticWorkflow A Cyclobutanecarbonitrile (Starting Material) B Cryogenic Reactor (-78 °C) + LDA (Deprotonation) A->B Continuous Feed C Lithium 1-cyanocyclobutan-1-ide (Intermediate) B->C Rapid Lithiation D TMSCl Quench (Silylation) C->D Electrophilic Trapping E Aqueous Workup & Phase Separation D->E Quench & Extract F Fractional Distillation (Purification) E->F Organic Phase G 1-(Trimethylsilyl)cyclobutane -1-carbonitrile (>98% GC) F->G High Vacuum

Continuous flow synthetic workflow for scalable production of TMS-CBCN.

MaterialApplications A 1-(Trimethylsilyl)cyclobutane -1-carbonitrile B Peterson Olefination (Aldehydes/Ketones) A->B Base-promoted C Pd-Catalyzed Arylation (Cross-Coupling) A->C ZnF2 / Pd-cat F Advanced Electrolyte Additives A->F Direct Blending D Cyclobutane-Functionalized Acrylic Polymers B->D Polymerization E Rigid-Rod Liquid Crystals (Optoelectronics) C->E Aryl Extension

Downstream material science applications and reaction pathways for TMS-CBCN.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system . Built-in Quality Control (QC) checkpoints ensure that any deviation in pump calibration, reagent degradation, or thermal control is immediately detected, preventing batch failure.

Phase 1: Reagent Preparation & System Priming
  • Solvent Drying: Distill Tetrahydrofuran (THF) over sodium/benzophenone ketyl.

    • Validation Checkpoint 1: Perform Karl Fischer (KF) titration. The system is only validated to proceed if

      
       < 10 ppm. Excess water will prematurely quench the LDA and hydrolyze the TMSCl.
      
  • Reagent Solutions:

    • Stream A: 1.0 M Cyclobutanecarbonitrile in anhydrous THF.

    • Stream B: 1.05 M LDA in THF/hexanes.

    • Stream C: 1.2 M TMSCl in anhydrous THF (freshly distilled over

      
       to remove HCl traces).
      
Phase 2: Continuous Flow Execution
  • Reactor Equilibration: Submerge the primary mixing T-piece (T1) and the residence tubing in a dry ice/acetone bath maintained strictly at -78 °C.

  • Lithiation: Pump Stream A (1.0 mL/min) and Stream B (1.0 mL/min) into T1. The internal volume of the first residence loop should be calibrated to exactly 30 seconds of residence time.

    • Validation Checkpoint 2 (Lithiation Efficiency): Divert a 0.5 mL aliquot of the post-T1 stream into a vial containing

      
      . Analyze via 
      
      
      
      -NMR. >98% deuterium incorporation at the
      
      
      -position validates complete deprotonation. If <98%, halt the process and verify LDA molarity.
  • Silylation: Introduce Stream C (1.0 mL/min) at the secondary mixing T-piece (T2), also submerged at -78 °C. Allow a secondary residence time of 60 seconds before the stream exits the cryogenic zone.

Phase 3: Downstream Processing (DSP) & Purification
  • In-Line Quench: Direct the reactor effluent into a stirred vessel containing saturated aqueous

    
     at 0 °C.
    
  • Phase Separation: Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic phases, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
    • Validation Checkpoint 3 (Impurity Profiling): Perform GC-FID on the crude mixture. Compare against a commercial standard of TMS-CBCN [3]. The area percent of the Thorpe-Ziegler dimer must be <0.5%. A higher value indicates thermal runaway at T1.

  • Fractional Distillation: Purify the crude liquid via vacuum distillation (b.p. ~65-68 °C at 10 mmHg). The product, 1-(Trimethylsilyl)cyclobutane-1-carbonitrile, is collected as a clear, colorless liquid (>98% purity).

Applications in Material Science

Once synthesized at scale, TMS-CBCN acts as a linchpin for several advanced material applications:

  • Optoelectronics & Liquid Crystals: The

    
    -silyl group allows for highly selective, palladium-catalyzed monoarylation in the presence of 
    
    
    
    [1]. By coupling TMS-CBCN with extended biphenyl or terphenyl bromides, researchers can synthesize rigid-rod mesogens. The cyclobutane ring disrupts
    
    
    -stacking just enough to lower the melting point while maintaining a broad nematic phase, ideal for fast-switching LCDs.
  • Polymer Science: Through Peterson olefination, TMS-CBCN reacts with aldehydes to yield

    
    -cyclobutylidene nitriles. These electron-deficient olefins are readily copolymerized with acrylates. The incorporation of the sterically demanding cyclobutane ring restricts polymer chain mobility, drastically increasing the thermal stability and 
    
    
    
    of the resulting plastics.

References

  • Title: Mild palladium-catalyzed selective monoarylation of nitriles Source: PubMed - NIH URL: [Link]

  • Title: Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis Source: White Rose eTheses Online URL: [Link]

Application Note: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN) is a specialized organosilicon reagent designed for the facile introduction of the cyclobutane motif into complex organic scaffolds. In modern medicinal chemistry, the cyclobutane ring acts as a critical bioisostere for phenyl or tert-butyl groups, offering improved metabolic stability and restricted conformational freedom without the aromatic liability.

This guide details the application of TMS-CBCN as a nucleophilic cyclobutane equivalent . Unlike traditional lithiated cyclobutanes (which require cryogenic conditions and strong bases), TMS-CBCN allows for the generation of the active nucleophile under neutral or mildly basic conditions using fluoride catalysis. This "masked anion" strategy enables high-precision carbon-carbon bond formation with electrophiles sensitive to organolithium reagents, such as enolizable ketones, esters, and epoxides.

Chemical Identity & Properties

PropertyDescription
Chemical Name 1-(Trimethylsilyl)cyclobutane-1-carbonitrile
Structure Cyclobutane ring with -CN and -Si(CH₃)₃ at position 1
Molecular Formula C₈H₁₅NSi
Molecular Weight 153.30 g/mol
Physical State Colorless liquid
Reactivity Class

-Silylnitrile (Gem-silylnitrile)
Primary Function Masked cyclobutyl carbanion / Nucleophilic alkylating agent

Mechanistic Insight: The "Naked Anion" Strategy

The synthetic utility of TMS-CBCN relies on the high affinity of silicon for fluoride (bond energy: Si–F ~135 kcal/mol vs. Si–C ~76 kcal/mol).

Activation Pathway

Standard alkylation of cyclobutanecarbonitrile requires deprotonation with LDA at -78°C, which can cause side reactions with sensitive substrates. TMS-CBCN bypasses this by using a fluoride source (e.g., TBAF, CsF, or TASF) to trigger desilylation.

  • Initiation: Fluoride attacks the silicon atom, forming a pentacoordinate silicate intermediate.

  • Anion Generation: The C–Si bond cleaves to release the 1-cyanocyclobutyl anion .

  • Nucleophilic Attack: This "naked" anion, free from strongly coordinating lithium counterions, attacks the electrophile (aldehyde, ketone, or imine).

  • Product Formation: The resulting alkoxide is protonated upon workup, yielding the 1-substituted cyclobutane.

Mechanistic Diagram (DOT)

Mechanism Reagent TMS-CBCN (Masked Nucleophile) Intermediate [Pentacoordinate Silicate] Reagent->Intermediate + F⁻ Fluoride Fluoride Source (TBAF/CsF) Fluoride->Intermediate Anion 1-Cyanocyclobutyl Carbanion Intermediate->Anion Desilylation Byproduct TMS-F Intermediate->Byproduct Product 1-Substituted Cyclobutane Anion->Product + Electrophile Electrophile Electrophile (R-CHO / R-C=N-R) Electrophile->Product

Caption: Fluoride-mediated activation of TMS-CBCN generating the reactive carbanion species.

Key Applications in Synthesis

Synthesis of -Hydroxy Nitriles (Aldol-Type Addition)

Reaction with aldehydes or ketones yields 1-(hydroxyalkyl)cyclobutanecarbonitriles. This is a direct route to quaternary cyclobutane centers bearing a functional handle (OH) for further elaboration (e.g., to oxetanes or amino alcohols).

  • Scope: Aromatic aldehydes, aliphatic aldehydes, cyclic ketones, enolizable ketones.

  • Advantage: Tolerates nitro, ester, and halide groups on the electrophile.

Synthesis of -Amino Nitriles (Mannich-Type Addition)

Reaction with N-tosyl or N-sulfinyl imines yields


-amino nitriles.
  • Application: Precursors to 1,2-diamines or

    
    -amino acids  containing the cyclobutane ring, which are valuable motifs in peptide mimetics (e.g., restricting backbone conformation).
    
Conjugate Addition (Michael Reaction)

The generated anion can undergo 1,4-addition to


-unsaturated carbonyls.
  • Utility: Rapid assembly of complex fused ring systems or cyclopentanones via subsequent ring expansion/annulation.

Detailed Experimental Protocol

Protocol: Catalytic Fluoride-Mediated Addition to Benzaldehyde

Objective: Synthesis of 1-(hydroxy(phenyl)methyl)cyclobutane-1-carbonitrile.

Reagents:

  • 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF (0.1 - 1.0 equiv) Note: Catalytic amounts (0.1 eq) often suffice if the silyl ether product is acceptable; stoichiometric (1.1 eq) yields the free alcohol.

  • Solvent: Anhydrous THF or DMF.

Workflow Diagram (DOT):

Workflow Step1 Preparation: Dissolve TMS-CBCN (1.0 eq) and Benzaldehyde (1.1 eq) in dry THF. Step2 Activation: Cool to 0°C. Add TBAF (0.1 eq) dropwise. Step1->Step2 Step3 Reaction: Stir at 0°C -> RT for 2-4 hours. Monitor by TLC (disappearance of TMS-CBCN). Step2->Step3 Step4 Quench & Workup: Add sat. NH₄Cl (aq). Extract with EtOAc (3x). Step3->Step4 Step5 Purification: Flash Chromatography (Hexane/EtOAc). Step4->Step5

Caption: Step-by-step workflow for the fluoride-catalyzed addition of TMS-CBCN to aldehydes.

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent & Reagents: Add TMS-CBCN (153 mg, 1.0 mmol) and Benzaldehyde (117 mg, 1.1 mmol) to the flask. Dissolve in anhydrous THF (5 mL).

  • Initiation: Cool the reaction mixture to 0°C using an ice bath.

  • Catalyst Addition: Slowly add TBAF (1.0 M in THF, 100 µL, 0.1 mmol, 10 mol%) via syringe. Caution: The reaction may be slightly exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature . Stir for 2–4 hours.

    • Monitoring: Check TLC for the consumption of the silyl nitrile.[1] The product may appear as the silyl ether (less polar) or the free alcohol (more polar) depending on moisture levels and TBAF equivalents.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Stir vigorously for 5 minutes to hydrolyze any remaining silyl ethers.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers.[1][2]

  • Washing & Drying: Wash the combined organics with brine (20 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification: Purify by flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes) to afford the pure product.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Incomplete desilylation or protonation of anion by moisture.Ensure strictly anhydrous conditions. Increase TBAF to 1.0 equiv. Try CsF in DMF.
Silyl Ether Product Catalytic TBAF used without acidic workup.The initial product is often the O-silyl ether. Treat crude with 1M HCl/THF or extend NH₄Cl stir time to fully deprotect.
No Reaction Steric hindrance of the electrophile.Switch to a "naked" fluoride source like TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) which is more reactive.
Side Reactions Enolization of ketone electrophile.Use lower temperature (-20°C) or switch to Lewis Acid catalysis (TiCl₄) instead of Fluoride (Sakurai-type conditions).

References

  • General Reactivity of

    
    -Silylnitriles: 
    
    • Hiyama, T., et al.

      
      -silylnitriles with aldehydes and ketones." Journal of Organic Chemistry, 46(26), 5080–5082. Link
      
  • Cyclobutane Synthesis Methods

    • Namyslo, J. C., & Kaufmann, D. E. "The application of cyclobutane derivatives in organic synthesis." Chemical Reviews, 103(4), 1485-1538. Link

  • Bioisosterism of Cyclobutanes

    • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Fluoride Sources in Synthesis

    • Pilcher, A. S., & DeShong, P. "Fluoride-promoted cross-coupling reactions of organosilicon compounds." Journal of Organic Chemistry, 61(20), 6901-6905. Link

Sources

Application Note: Reduction of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the reduction of 1-(trimethylsilyl)cyclobutane-1-carbonitrile to (1-(trimethylsilyl)cyclobutyl)methanamine . This transformation is critical in medicinal chemistry for synthesizing silicon-containing building blocks ("silicon switches") that modify drug pharmacokinetics without significantly altering binding affinity.

Introduction & Chemical Context

The target transformation involves reducing a sterically hindered, quaternary nitrile embedded within a strained cyclobutane ring. The presence of the bulky trimethylsilyl (TMS) group at the


-position introduces significant steric occlusion, requiring robust reducing conditions while maintaining the integrity of the C-Si bond.

Reaction Scope:

  • Substrate: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (CAS: N/A for specific nitrile, Product CAS: 1053660-51-7)

  • Product: (1-(Trimethylsilyl)cyclobutyl)methanamine[1]

  • Key Challenges:

    • Steric Hindrance: The gem-disubstitution (Cyclobutane ring + TMS group) impedes nucleophilic attack at the nitrile carbon.

    • Chemoselectivity: Preventing reductive decyanation or desilylation.

    • Product Isolation: Primary amines often bind to aluminum/boron byproducts, complicating extraction.

Mechanistic Insight

The reduction proceeds via the sequential addition of hydride nucleophiles to the polar C≡N triple bond.

  • Activation: The reducing agent (Lewis Acid) coordinates to the nitrile nitrogen, increasing electrophilicity.

  • First Hydride Addition: Formation of the metallo-imine intermediate. In sterically hindered systems, this intermediate is stable and can resist further reduction if the temperature is insufficient.

  • Second Hydride Addition: Conversion to the dianionic amine species.

  • Hydrolysis: Protonation of the nitrogen to yield the primary amine.[2]

DOT Diagram: Reduction Pathway & Intermediates

ReactionPathway Substrate 1-(TMS)cyclobutane-CN Complex Lewis Acid-Nitrile Complex (Activation) Substrate->Complex Coordination Imine Metallo-Imine (Intermediate) Complex->Imine H- Attack (1st eq) AmineSalt Aluminum/Boron Amine Complex Imine->AmineSalt H- Attack (2nd eq) Product (1-(TMS)cyclobutyl)methanamine AmineSalt->Product Hydrolysis (Workup)

Caption: Sequential hydride addition mechanism. Steric bulk at the alpha-position necessitates high-energy reducing agents to drive the transition from Imine to Amine Salt.

Experimental Protocols

Two primary methods are recommended based on scale and equipment availability. Method A is the standard laboratory protocol; Method B is preferred for extremely hindered substrates or if functional group tolerance (e.g., presence of alkenes) is required.

Best for: Small to mid-scale synthesis (100 mg – 10 g) where rapid reduction is required.

Reagents:

  • Lithium Aluminum Hydride (LAH), 2.4 M in THF or powder (95%).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

  • Quenching Agents: Water, 15% NaOH.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.

  • Reagent Prep: Charge flask with LAH (2.0 – 3.0 equivalents). Suspend in anhydrous THF (concentration ~0.5 M). Cool to 0°C.[3]

  • Addition: Dissolve 1-(trimethylsilyl)cyclobutane-1-carbonitrile (1.0 equiv) in minimal THF. Add dropwise to the LAH suspension over 15–30 minutes.

    • Note: Gas evolution (H₂) may occur if the substrate is wet; ensure strict anhydrous conditions.

  • Reaction: Allow to warm to room temperature.

    • Critical Step: Due to steric hindrance, heat the mixture to reflux (66°C) for 4–12 hours. Monitor by TLC (stain with Ninhydrin) or GC-MS. The nitrile peak (IR: ~2230 cm⁻¹) should disappear.

  • Workup (Fieser Method):

    • Cool reaction to 0°C.[3]

    • Slowly add water:

      
       mL (where 
      
      
      
      = grams of LAH used).
    • Add 15% NaOH:

      
       mL.
      
    • Add water:

      
       mL.[3]
      
    • Warm to RT and stir for 30 mins until a granular white precipitate forms.

  • Isolation: Filter through a Celite pad. Wash the pad with diethyl ether. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

Data Table: Fieser Quenching Stoichiometry

LAH Amount (g) Water Step 1 (mL) 15% NaOH (mL) Water Step 2 (mL)
1.0 g 1.0 mL 1.0 mL 3.0 mL
5.0 g 5.0 mL 5.0 mL 15.0 mL

| 10.0 g | 10.0 mL | 10.0 mL | 30.0 mL |

Best for: Substrates sensitive to strong bases or if LAH fails to fully reduce the hindered nitrile.

Protocol:

  • Setup: Dry glassware under inert atmosphere.

  • Addition: Dissolve nitrile (1.0 equiv) in anhydrous THF. Add Borane-THF complex (1.0 M solution, 2.5 – 3.0 equiv) at 0°C.

  • Reaction: Reflux for 12–16 hours. Borane acts as a Lewis acid, coordinating effectively to the hindered nitrogen.

  • Quench/Hydrolysis (Crucial):

    • Cool to 0°C. Carefully add Methanol (excess) to destroy excess hydride.

    • Evaporate solvent.[3]

    • Breaking the B-N Complex: The amine will be complexed with boron.[3] Add 10% HCl/MeOH or 6M aqueous HCl and reflux for 1–2 hours.

    • Neutralize with NaOH to pH > 12 and extract with DCM.

Quality Control & Characterization

The product is a primary amine.[2][4][5][6][7] Special care must be taken during concentration, as low molecular weight amines can be volatile.

Analytical Specifications:

TestExpected ResultNotes
IR Spectroscopy Disappearance of ~2230 cm⁻¹ (CN). Appearance of ~3300-3400 cm⁻¹ (NH₂).Primary indicator of conversion.
¹H NMR New doublet/singlet at

2.6–3.0 ppm (-CH ₂-NH₂).
TMS group typically at

0.0–0.1 ppm.
GC-MS Molecular Ion

or

(loss of Me from TMS).
Verify absence of starting material.

Workup Logic Diagram

WorkupLogic ReactionMix Crude Reaction Mixture (Li/Al Salts + Amine) Quench Fieser Quench (H2O / NaOH / H2O) ReactionMix->Quench 0°C, Exothermic Filtration Filter Precipitate (Removes Al salts) Quench->Filtration Granular ppt formed Extraction Phase Separation (Organic Layer) Filtration->Extraction Purification Acid/Base Extraction (Optional for high purity) Extraction->Purification If impurities present

Caption: Fieser workup strategy to prevent emulsion formation and ensure efficient recovery of the amine.

Safety & Handling
  • LAH/Borane: Pyrophoric. Reacts violently with water. Handle only under inert gas. Ensure Class D fire extinguisher is available.

  • Trimethylsilyl Compounds: Generally stable, but avoid strong acids which can cause protodesilylation (cleavage of the C-Si bond).

  • Cyanide Risk: While the nitrile group is reduced, ensure no acidic hydrolysis of the starting material occurs prior to reduction to prevent HCN evolution.

References

  • Amine Synthesis by Nitrile Reduction. Organic Chemistry Portal. (Comprehensive review of nitrile reduction methodologies). [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Haddenham, D. et al. J. Org.[5][7] Chem. 2009, 74, 1964-1970.[5][7] (Protocol for borane-mediated reductions of hindered nitriles). [Link]

  • Lithium Aluminum Hydride Reduction Guide. Organic Syntheses. (Standard operating procedures for LAH handling and quenching). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: March 7, 2026

Introduction: The Value of the Cyclobutane Scaffold

Welcome to the technical support guide for the synthesis of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile. The cyclobutane moiety is an increasingly important structural motif in modern drug discovery.[1][2] Unlike more flexible cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation due to significant ring strain (approx. 26 kcal mol⁻¹).[3] This conformational rigidity can offer distinct advantages in drug design by improving potency, selectivity, and pharmacokinetic profiles.[2]

1-(Trimethylsilyl)cyclobutane-1-carbonitrile is a key building block, providing a stable, three-dimensional fragment for library synthesis in fragment-based drug discovery (FBDD).[4] The synthesis, primarily achieved through the silylcyanation of cyclobutanone, is a critical yet often challenging reaction. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and maximize your synthetic yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile.

Q1: What is the primary synthetic route and underlying mechanism?

The most direct and widely used method is the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to cyclobutanone.[2][5] This reaction, known as silylcyanation, forms an O-silylated cyanohydrin. It is typically catalyzed by a Lewis acid or a Lewis base.

Mechanism with Lewis Acid Catalysis:

  • Activation: The Lewis acid (e.g., ZnI₂, Sc(OTf)₃) coordinates to the carbonyl oxygen of cyclobutanone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The cyanide from TMSCN attacks the activated carbonyl carbon.

  • Silyl Transfer: The trimethylsilyl group is transferred to the oxygen atom, forming the stable O-trimethylsilyl cyanohydrin product and regenerating the catalyst.

The use of TMSCN is advantageous as it forms a more stable, protected cyanohydrin, which can be handled more safely than traditional cyanohydrins that are prone to retro-cyanation.[6][7]

Silylcyanation_Mechanism cluster_reactants Reactants cluster_intermediate Activated Complex cluster_product Product Cyclobutanone Cyclobutanone ActivatedComplex Activated Carbonyl (Cyclobutanone-LA) Cyclobutanone->ActivatedComplex Coordination TMSCN TMSCN Product 1-(Trimethylsilyl)cyclobutane- 1-carbonitrile TMSCN->Product Nucleophilic Attack & Silyl Transfer Catalyst Lewis Acid (LA) Catalyst->ActivatedComplex ActivatedComplex->Product Product->Catalyst Catalyst Regeneration

Caption: Lewis acid-catalyzed silylcyanation of cyclobutanone.

Troubleshooting Common Issues

Q2: My reaction yield is very low or I have no product. What went wrong?

This is the most common issue and can stem from several factors. Use the following guide to diagnose the problem.

Troubleshooting_Yield Start Problem: Low or No Yield Reagents 1. Check Reagents & Solvent Start->Reagents Catalyst 2. Evaluate Catalyst Start->Catalyst Conditions 3. Review Reaction Conditions Start->Conditions Workup 4. Assess Workup Procedure Start->Workup SolventCheck Ensure anhydrous conditions. Use freshly distilled solvents. Reagents->SolventCheck Moisture contamination? TMSCNCheck Use fresh, high-purity TMSCN. Handle under inert atmosphere. Reagents->TMSCNCheck TMSCN degradation? CatalystActivity Use fresh/activated catalyst. Ensure compatibility with substrate. Catalyst->CatalystActivity Catalyst inactive? CatalystLoading Optimize catalyst loading (start ~5-10 mol%). Catalyst->CatalystLoading Incorrect loading? TempCheck Is temperature too low/high? Start at 0°C, warm to RT. Conditions->TempCheck Suboptimal temperature? TimeCheck Is reaction time sufficient? Monitor by TLC/GC. Conditions->TimeCheck Incomplete reaction? QuenchCheck Avoid harsh acidic/basic quench. Use mild buffer or sat. NH4Cl. Workup->QuenchCheck Product decomposition during workup?

Sources

Technical Support Center: Cyclobutane Functionalization & Silylation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 min Topic: Troubleshooting Side Reactions in Cyclobutane Silylation Lead Scientist: Dr. H. Sato (Virtual)

Core Technical Briefing: The "Strain" Variable

User Context: You are attempting to install a silyl group (e.g., -TMS, -TES, -Tbdms) onto a cyclobutane scaffold. The Problem: Cyclobutanes possess significant ring strain (~26.3 kcal/mol). Unlike unstrained alkanes, the intermediates generated during silylation (radicals, carbocations, or metal-alkyl species) often find a thermodynamic "escape hatch" by breaking the ring rather than forming the desired C-Si bond.

The Primary Failure Modes
Failure ModeSymptomRoot Cause
Ring Cleavage (Acyclic Olefins) NMR shows terminal alkenes or dienes; loss of ring signals.

-Carbon Elimination
(Metal catalysis) or Radical Scission (Photoredox).
Protodesilylation Product reverts to starting material (or desilylated congener) during purification.Silicon-Carbon bond hyperconjugation with the strained ring makes the C-Si bond labile to acid/base/fluoride.
Stereochemical Scrambling Loss of cis/trans fidelity in 1,2-substituted systems.Reversible metal insertion or planarization of radical intermediates.
Bis-Silylation Presence of M+72 (TMS) or similar mass adducts.Over-activation due to electronic activation of the ring by the first silyl group.

Interactive Troubleshooting Pathways

Scenario A: "I'm seeing ring-opened alkene byproducts."

Diagnosis: Your catalytic cycle is diverting into a strain-release pathway.

Workflow Analysis (Graphviz)

The following diagram illustrates the competition between the desired silylation and the fatal ring opening.

RingOpening Start Cyclobutane Substrate Inter Intermediate (Radical or M-Alkyl) Start->Inter Activation (Ir/Rh or Radical) Path_Good Desired Pathway: Reductive Elimination (Fast) Inter->Path_Good High Conc. Silane Bulky Ligands Path_Bad Undesired Pathway: Ring Scission (Strain Release) Inter->Path_Bad High Temp Slow Kinetics Prod Silyl-Cyclobutane Path_Good->Prod Waste Acyclic Alkene Path_Bad->Waste

Caption: The kinetic competition between trapping the intermediate (green) and strain-release cleavage (red).

Solutions
  • Temperature Control: Ring opening is often entropically driven and has a higher activation energy than silyl trapping. Action: Lower reaction temperature by 10–20°C and increase reaction time.

  • Reagent Overload: In radical protocols (e.g., decarboxylative silylation), the radical lifetime determines the fate. Action: Increase the concentration of the silyl radical trap (e.g., the hydrosilane or disilane) to accelerate the bimolecular trapping rate (

    
    ) over the unimolecular ring opening rate (
    
    
    
    ).
  • Ligand Switch (Metal Catalysis): If using Iridium (Hartwig-type), switch from standard dtbpy to sterically bulky phenanthroline ligands (e.g., 2,9-Me2-phen or TMPhen ). The steric bulk accelerates reductive elimination, favoring the C-Si bond formation over the rearrangement [1].

Scenario B: "My product disappears on silica gel."

Diagnosis: Protodesilylation.[1][2][3] Cyclobutyl-silanes are electronically unique; the ring strain raises the HOMO energy of the C-Si bond, making it more nucleophilic and susceptible to protonolysis.

Solutions
  • Buffer the Silica: Never use untreated silica. Action: Pre-treat silica gel with 1-2% Triethylamine (Et3N) in hexanes before loading the column.

  • Avoid Fluoride: Do not use TBAF for deprotection of other groups on the molecule if the cyclobutyl-silane is present. Use HF·Pyridine buffered with excess pyridine.

  • Workup: Avoid acidic washes (HCl). Use saturated NH4Cl or phosphate buffer (pH 7).

Standard Operating Procedures (SOPs)

Protocol 1: Iridium-Catalyzed C-H Silylation of Cyclobutanes

Adapted from Hartwig et al. for strained rings [1, 2].

Objective: Install a silyl group on a cyclobutane ester or amide without ring opening.

Reagents:

  • Substrate (1.0 equiv)

  • (TMSO)2MeSiH (Surrogate silane) or Et3SiH (3.0 equiv)

  • [Ir(cod)(OMe)]2 (1.5 mol%)

  • Ligand: 2,9-Dimethyl-1,10-phenanthroline (3.0 mol%) — Critical for preventing side reactions.

  • Solvent: THF or MTBE (0.5 M)

  • Scavenger: Norbornene (1.0 equiv) — Hydrogen acceptor.

Step-by-Step:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, weigh [Ir(cod)(OMe)]2 and the Ligand into a vial. Dissolve in 0.5 mL THF. The solution should turn dark brown/green instantly.

  • Activation: Add the Silane and Norbornene. Stir for 5 minutes.

  • Addition: Add the Cyclobutane substrate.

  • Thermal Cycle: Seal the vial. Heat to 60°C (Note: Standard arene protocols use 80-100°C; cyclobutanes require milder heat to prevent

    
    -C elimination).
    
  • Monitoring: Monitor by GC-MS. Look for the M+Si peak. If "M-2" (dehydrogenation) is observed, increase Norbornene loading.

  • Workup: Pass through a short plug of Celite/Basic Alumina. Do not use silica immediately. Evaporate volatiles.

Protocol 2: Radical Silylation (Decarboxylative)

For converting Cyclobutane Carboxylic Acids to Silyl-Cyclobutanes [3].

Step-by-Step:

  • Activation: Convert the carboxylic acid to the Redox-Active Ester (RAE) using N-hydroxyphthalimide (NHPI) and DIC.

  • Reaction: Combine RAE (1.0 equiv) with (TMS)3SiH (2.0 equiv) and NiCl2·glyme (10 mol%) / Ligand (20 mol%).

  • Electrochemical/Photochemical: Apply current/light.

  • Critical Troubleshooting: If ring opening is observed (linear alkene), switch to an electrochemical setup with a lower current density. High radical concentrations promote bimolecular termination or rearrangement.

Decision Matrix: Selecting the Right Method

Use this flow to determine the safest approach for your specific substrate.

DecisionTree Start Start: Cyclobutane Substrate Q1 Is there a Directing Group? (Amide, Pyridine, Ketone) Start->Q1 Method_Directed Use Directed C-H Activation (Rh or Ir catalyzed) High Stability Q1->Method_Directed Yes Q2 Is the ring highly substituted? (Steric crowding) Q1->Q2 No Method_Steric Use Radical Silylation (Decarboxylative or H-Atom Transfer) Q2->Method_Steric Yes (Substituted) Method_Undirected Use Undirected Ir-Catalysis (Ligand: 2,9-Me2-phen) Q2->Method_Undirected No (Simple) Warning CAUTION: Watch for Beta-C Elimination Method_Undirected->Warning

Caption: Selection logic for minimizing side reactions based on substrate class.

FAQ: Frequently Asked Questions

Q: Why do I see bis-silylation (two silyl groups) when I only want one? A: The first silyl group acts as an electron-donating group (via


 hyperconjugation), making the ring more electron-rich and reactive toward a second electrophilic attack.
  • Fix: Use a large excess of the cyclobutane substrate (2:1 ratio) relative to the silane, or switch to a bulky silyl source (e.g., TBDMS) to sterically block the second addition.

Q: Can I use standard silica gel chromatography? A: Risky. Silyl-cyclobutanes are "spring-loaded." The Lewis acidic sites on silica can trigger ring expansion or desilylation.

  • Fix: Use neutral alumina or deactivate your silica with 1% triethylamine.

Q: My reaction works for cyclopentane but fails for cyclobutane. Why? A: This is the "Bredt's Rule" corollary and strain effect. The transition states for cyclobutane activation are geometrically distinct. The C-H bonds in cyclobutane have higher s-character (more acidic, stronger bond) but the ring is more fragile. You must use a more active catalyst (Ir-phenanthroline) at a lower temperature to balance bond breaking vs. ring breaking.

References

  • Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis Source: The Hartwig Group (UC Berkeley) URL:[Link]

  • Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds Source: Cheng, C., & Hartwig, J. F. (2015). Chemical Reviews. URL:[Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic Source: Baran Lab (Scripps Research) URL:[Link]

  • A Combined Computational and Experimental Study of Rh-Catalyzed C–H Silylation with Silacyclobutanes Source: Journal of the American Chemical Society (2021) URL:[4][Link][4]

Sources

Technical Support Center: Purification of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

[1][2]

Ticket #: TMS-CBC-PUR-001 Subject: Optimization of Isolation and Purification Protocols Status: Open Agent: Senior Application Scientist, Organosilicon Division[1][2]

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBC) is a valuable synthetic intermediate, often employed as a "linchpin" in Peterson olefination reactions or as a precursor for functionalized cyclobutanes.[1][2] Its purification presents a unique paradox: the molecule is thermally robust enough for distillation but chemically sensitive to the acidic environments found in standard chromatography.

This guide addresses the two primary failure modes reported by users:

  • Protodesilylation: Loss of the TMS group during silica gel chromatography, yielding the thermodynamic byproduct cyclobutanecarbonitrile.[2]

  • Thermal Decomposition: Ring strain release or cyanide elimination during high-temperature distillation.[1][2]

Module 1: Physical Properties & Handling

Before initiating purification, verify the physical state of your crude material.[2] While low-molecular-weight silyl nitriles are often liquids, the rigid cyclobutane ring can elevate the melting point.[2]

PropertyValue / CharacteristicImpact on Purification
Physical State Low-melting solid or viscous oil (dependent on purity)May require warm water bath for transfers; amenable to vacuum distillation.[1][2]
Boiling Point Est. 75–85 °C @ 10 mmHg (Predicted)Do not exceed 120 °C pot temperature. High heat risks thermal rearrangement.[1][2]
Stability Moisture sensitive; Acid sensitiveStrictly anhydrous conditions. Avoid standard acidic silica gel.[1][2]
Key Impurities Cyclobutanecarbonitrile (Desilylated)Hard to separate by boiling point; requires efficient fractionation or buffered chromatography.[1][2]

Module 2: Purification Workflows

Strategy A: Vacuum Distillation (Recommended for >5g Scale)

Distillation is the "Gold Standard" as it avoids chemical interaction with stationary phases.[1] However, the boiling point difference between the product and the desilylated impurity can be narrow.[2]

Protocol:

  • Apparatus: Use a short-path distillation head with a Vigreux column (10-15 cm) to prevent co-distillation of impurities.[1][2]

  • Vacuum: High vacuum (<5 mmHg) is preferred to keep the bath temperature below 100 °C.[1][2]

  • Fraction Collection:

    • Fraction 1 (Forerun): Residual solvents and Hexamethyldisiloxane (HMDSO).[1][2]

    • Fraction 2 (Impurity): Cyclobutanecarbonitrile (lower boiling than TMS-CBC due to lower mass, despite polarity).[1][2]

    • Fraction 3 (Target):TMS-CBC .[1][2]

⚠️ Critical Warning: If the pot residue turns dark/viscous, stop immediately. Thermal polymerization of nitrile species may be occurring.[1][2]

Strategy B: Buffered Silica Gel Chromatography (Recommended for <5g Scale)

Standard silica gel (pH ~4.5–5.[1][2]0) will catalyze the cleavage of the C-Si bond (protodesilylation), especially if the crude mixture contains trace moisture.[2] You must neutralize the stationary phase.[2]

Protocol:

  • Slurry Preparation: Suspend silica gel in Hexanes (or Pentane) containing 1–3% Triethylamine (Et₃N) .[1][2]

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Et₃N/Hexane mixture.

  • Elution:

    • Load sample (dissolved in minimum Hexane/Et₃N).

    • Elute with a gradient of Hexanes

      
       5% EtOAc/Hexanes.
      
    • Note: The Et₃N ensures the silica surface remains basic, preserving the TMS group.[2]

Module 3: Troubleshooting & Decision Logic

Visualizing the Purification Logic

PurificationStrategyStartCrude Reaction MixtureCheckStateCheck Physical StateStart->CheckStateIsSolidSolid?CheckState->IsSolidYesIsLiquidLiquid/Oil?CheckState->IsLiquidYesRecrystRecrystallization(Pentane @ -78°C)IsSolid->RecrystDistillVacuum Distillation(<5 mmHg)IsLiquid->DistillScale > 5gChromaBuffered Chromatography(SiO2 + 2% Et3N)IsLiquid->ChromaScale < 5gPurityCheckCheck NMR (1H)Recryst->PurityCheckDistill->PurityCheckChroma->PurityCheckDesilylatedDesilylated Impurity Present?PurityCheck->DesilylatedDesilylated->ChromaYes (Cleanup)FinalPure TMS-CBCStore under ArgonDesilylated->FinalNo

Caption: Decision matrix for selecting the optimal purification route based on physical state and scale.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my product yield decrease significantly after column chromatography?

  • Diagnosis: You likely used untreated silica gel.[1][2] The acidic silanol groups (

    
    ) on the silica surface protonate the nitrile or attack the silicon center, leading to protodesilylation .[2]
    
  • Solution: Always pre-treat the silica column with 2% Triethylamine (Et₃N) in hexanes.[1][2] Alternatively, use neutral Alumina (Activity Grade III), which is less acidic than silica.[1][2]

Q2: I see a peak at ~0.0 ppm in NMR, but also one at ~0.15 ppm. Which is my product?

  • Diagnosis: The TMS group on the cyclobutane ring typically appears near 0.1–0.2 ppm. A sharp singlet exactly at 0.0 ppm is often Hexamethyldisiloxane (HMDSO) or Tetramethylsilane (TMS) reference.[1][2]

  • Verification: Check the integration. HMDSO corresponds to 18 protons; your product's TMS group corresponds to 9.[1][2] Also, look for the cyclobutane ring protons (multiplets between 1.8–2.6 ppm).[1][2]

Q3: Can I use Kugelrohr distillation?

  • Answer: Yes, for small scales (<2g).[1][2] Kugelrohr is excellent for this compound because it minimizes the "hold-up" volume.[2] Set the oven temperature to 80–100 °C and use the strongest vacuum available.

Q4: How should I store the purified compound?

  • Protocol: Store in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen) at 4 °C. Moisture will slowly hydrolyze the C-Si bond over weeks, regenerating the simple nitrile.[2]

References

  • Paquette, L. A., et al. (1984).[1][2][3] "A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions." Journal of the American Chemical Society. (Discusses stability and handling of homologous alpha-silyl nitriles). [1][2]

  • Organic Syntheses. (1974).[1][2] "Trimethylsilyl Cyanide."[1][2][3][4] Org.[1][2][4][5] Synth.54 , 19. (Provides baseline data for TMS-nitrile volatility and distillation).

  • BenchChem Technical Support. "Column Chromatography of Alpha-Aminoketones." (General protocols for neutralizing silica gel with Triethylamine).

  • Colvin, E. W. (1981).[1][2] Silicon in Organic Synthesis. Butterworths.[1][2] (Authoritative text on the lability of C-Si bonds in alpha-functionalized silanes).

Preventing ring opening of cyclobutane during chemical modification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening of Cyclobutane During Chemical Modification

Ticket ID: CYCLO-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The 26 kcal/mol Challenge

Welcome to the Cyclobutane Modification Support Center. You are likely here because your scaffold degraded during a standard transformation, or you are planning a synthesis and fear the "pop" of the four-membered ring.

The Core Problem: Cyclobutane possesses a ring strain energy (RSE) of ~26.3 kcal/mol [1].[1][2] This is nearly identical to cyclopropane (27.5 kcal/mol) but behaves differently due to "puckering" (relief of torsional strain). This potential energy makes the ring susceptible to three primary failure modes during modification:

  • Hydrogenolysis: Catalytic hydrogenation cleaving C-C bonds.

  • 
    -Scission:  Radical-mediated fragmentation.[3]
    
  • Lewis-Acid Rearrangement: Carbocation-induced expansion or cleavage.

This guide provides the protocols to navigate these energy landscapes safely.

Diagnostic Workflow: Select Your Reaction Class

Before proceeding, map your intended transformation to the safety decision tree below.

CyclobutaneSafety Start Proposed Modification Red Reduction/Hydrogenation Start->Red Rad Radical/HAT Start->Rad Cross Cross-Coupling Start->Cross PdC Pd/C + H2? Red->PdC Scission Risk: Beta-Scission Rad->Scission Unstabilized Radical Safe Proceed (Low Risk) Rad->Safe Fast Trapping (k_trap > k_scission) Cross->Safe Suzuki/Negishi PdC->Scission High T/P (>50°C) Alt Use Rh/C or Diimide PdC->Alt Standard Protocol

Figure 1: Decision matrix for cyclobutane modification. Red paths indicate high-risk zones requiring specific mitigation strategies.

Module A: Hydrogenation & Reduction (High Risk)

Issue: Standard hydrogenations (Pd/C, H2) intended to reduce an alkene or deprotect a benzyl group often cleave the cyclobutane ring (hydrogenolysis), typically yielding an acyclic alkane.

The Mechanism of Failure

Cyclobutanes adsorb onto palladium surfaces. At elevated temperatures or pressures, the metal inserts into the strained C-C bond. This is particularly common if the ring has activating substituents (e.g., phenyl rings) that stabilize the metal-alkyl intermediate [2].

Safe Protocols
ParameterUNSAFE (Avoid) SAFE (Recommended) Why?
Catalyst Pd/C (Standard), Raney NiRh/Al2O3 , PtO2 , or Lindlar Catalyst Rhodium is less prone to C-C insertion than Palladium in small rings.
Solvent Acetic Acid, Ethanol (High T)Ethyl Acetate , THF Protic/acidic solvents can accelerate ring opening via protonation pathways.
Reagent H2 (> 1 atm)Diimide (N2H2) Diimide reduces alkenes via a concerted cyclic transition state that does not engage the cyclobutane ring strain.
Temp > 50°C0°C to RT Activation energy for ring opening is accessible >50°C.
Protocol 1: Diimide Reduction of Alkenes on Cyclobutane Scaffolds

Use this when you need to reduce a double bond attached to or near a cyclobutane ring without risking cleavage.

  • Setup: Dissolve substrate (1.0 equiv) in THF/MeOH (10:1).

  • Reagent: Add 2,4,6-triisopropylbenzenesulfonyl hydrazide (3.0 equiv).

  • Base: Treat with Et3N (3.0 equiv) at 0°C.

  • Reaction: Warm to room temperature (RT) and stir. The in situ generated diimide reduces the alkene selectively.

  • Workup: Standard aqueous extraction.

    • Validation: Check 1H NMR.[4] Ring opening usually results in the appearance of new methyl triplets (from ethyl chains) or loss of the characteristic cyclobutane puckered signals (1.6–2.4 ppm) [3].

Module B: Radical Chemistry & C-H Activation

Issue: Radical intermediates on the cyclobutane ring (cyclobutylcarbinyl radicals) are prone to


-scission , breaking the ring to relieve strain.
The Kinetic Challenge

The survival of the ring depends on a race between two rates:

  • 
     : The rate at which the radical reacts with your desired reagent.
    
  • 
     : The rate at which the ring fragments.
    

For cyclobutanes,


 is slower than cyclopropanes but still significant if the radical is long-lived [4].

BetaScission Radical Cyclobutyl Radical (Intermediate) Scission BETA-SCISSION (Ring Opening) Radical->Scission Slow Trapping (k_scission > k_trap) Product Functionalized Cyclobutane Radical->Product Fast Trapping (k_trap > k_scission) Trap Trapping Agent (e.g., Ni-cat, Electrophile) Trap->Product

Figure 2: Kinetic competition in radical modification. Success requires conditions that accelerate the green path.

Protocol 2: Photoredox C-H Arylation (Minisci-Type)

Based on Baran Lab methodologies for diversin synthesis [5].

To functionalize the ring without opening it, you must use high-energy, fast-reacting radical species (like


 radicals or specific aryl radicals) or stabilize the intermediate via metal coordination.
  • Substrate: Cyclobutane carboxylic acid or amide (Directing groups are crucial).

  • Catalyst: Ag(I) or Ir-photocatalysts are preferred over slow radical initiators like AIBN/Bu3SnH (which favor scission).

  • Condition:

    • Substrate (1 equiv), Aryl bromide (1.5 equiv).

    • Catalyst:

      
       (10 mol%), dtbbpy (15 mol%).
      
    • Photocatalyst:

      
       (1 mol%).
      
    • Base: K2CO3.

    • Solvent: DMF/H2O.

    • Light: Blue LED.

  • Why it works: The Nickel catalyst captures the carbon-centered radical immediately after HAT (Hydrogen Atom Transfer), forming a Ni-C bond before

    
    -scission can occur (
    
    
    
    is maximized).

FAQ: Troubleshooting Specific Scenarios

Q: I need to remove a benzyl (Bn) group from a cyclobutane ether. Pd/C opened the ring. What now? A: Switch to Birch reduction (Na/NH3) conditions if functional groups allow, or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidative cleavage. If catalytic hydrogenation is mandatory, use Pd(OH)2 (Pearlman's catalyst) in EtOAc at 1 atm, but monitor strictly. Avoid MeOH/AcOH.

Q: Can I perform a Grignard addition to a cyclobutanone? A: Yes, but temperature control is vital. 1,2-addition is standard. However, if the resulting alkoxide is heated, it can undergo a retro-aldol-like ring opening. Keep the quench cold (0°C) and acidic (NH4Cl) to protonate the alcohol quickly.

Q: I see "Ladderanes" in nature with fused cyclobutanes. How do they survive? A: Ladderanes are a kinetic anomaly. They survive because the rearrangement pathways are orbitally forbidden or require high activation energy despite the massive strain (>75 kcal/mol). Do not assume your single cyclobutane has the same stability; ladderanes are often handled in dilute solutions and darkness [5].

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Bartra, M., et al. (1990). Hydrogenation of cyclobutane derivatives. Journal of Organic Chemistry. Link

  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. Link

  • Walton, J. C. (2014).[1] Homolytic Substitution: A Molecular Menagerie. Accounts of Chemical Research. Link

  • Gutekunst, W. R., & Baran, P. S. (2011). Total Synthesis of the Piperarborenines via C-H Functionalization. Journal of the American Chemical Society. Link

  • Nam, S., et al. (2025). Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission. Organic Letters. Link

Sources

Troubleshooting low conversion rates for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Topic: Troubleshooting Low Conversion & Yield CAS: 13737-02-5 Molecular Formula: C₈H₁₅NSi Support Tier: Senior Application Scientist (L3)[1][2][3]

Executive Summary: The "Hidden" Equilibrium

If you are observing low conversion for 1-(trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBC) , you are likely falling victim to the N-Silylation Kinetic Trap .[1][2][3]

Unlike standard alkylations, the reaction of lithiated nitriles with chlorosilanes is ambident.[3] In sterically demanding substrates like cyclobutane, the kinetic product is often the N-silyl ketene imine (SKI) , not the desired C-silylated nitrile.[2][3] Upon aqueous workup, this unstable SKI hydrolyzes back to the starting material, mimicking "low conversion" despite full consumption of the starting material in situ.[3]

This guide addresses this mechanistic bottleneck and provides a validated protocol to force the thermodynamic rearrangement.

Part 1: Diagnostic Workflow

Before altering your stoichiometry, identify your failure mode using the decision tree below.

Troubleshooting_TMS_CBC Start START: Low Yield/Conversion Analysis Analyze Crude Mixture (GC/NMR) Start->Analysis Result_SM Result: >50% Starting Material (Cyclobutanecarbonitrile) Analysis->Result_SM Result_Complex Result: Complex Mixture/Polymer Analysis->Result_Complex Result_Clean Result: Clean but Low Mass Recovery Analysis->Result_Clean Q_Color Did reaction turn yellow/orange before quench? Result_SM->Q_Color Issue_Poly ISSUE: Anionic Polymerization (Temp too high during anion formation) Result_Complex->Issue_Poly Issue_Vol ISSUE: Product Volatility (Lost on High Vac) Result_Clean->Issue_Vol Issue_SKI ISSUE: N-Silyl Ketene Imine Trap (Hydrolysis on workup) Q_Color->Issue_SKI Yes (Anion formed) Issue_Base ISSUE: Base Aggregation (Incomplete Deprotonation) Q_Color->Issue_Base No (Colorless)

Figure 1: Diagnostic logic for identifying the root cause of synthesis failure. Blue nodes indicate analysis steps; Red/Yellow/Green nodes indicate specific failure modes.

Part 2: Technical Deep Dive & Solutions

Issue 1: The N-Silyl Ketene Imine (SKI) Trap

Symptom: GC/TLC shows starting material after workup, even though the reaction mixture was colored (indicating anion formation).[2][3] Mechanism: The cyclobutane ring exerts steric strain.[2][3] When the nitrile anion attacks TMSCl, it prefers the unhindered Nitrogen terminus (Kinetic Control) over the hindered Carbon terminus (Thermodynamic Control).[3]

  • Reaction: [Cyclobutane-CN]⁻ + TMSCl → Cyclobutane-C=C=N-TMS (SKI)

  • Workup: SKI + H₂O → Cyclobutane-CN (Starting Material) + TMS-OH

Solution: Thermal Annealing You must force the [1,3]-silyl shift from Nitrogen to Carbon.[1][3]

  • Do not quench at -78°C.

  • After TMSCl addition, allow the reaction to warm to Room Temperature (RT) or even reflux (40°C) for 2–4 hours.

  • Validation: Monitor by IR. The nitrile stretch (2240 cm⁻¹) should replace the ketene imine stretch (2030 cm⁻¹).[2][3]

Issue 2: The "Proton Sponge" Effect (Base Aggregation)

Symptom: No color change upon base addition; low conversion.[2][3] Mechanism: LDA forms stable aggregates (dimers/tetramers) in THF at -78°C, reducing its effective basicity against the relatively weak acid (cyclobutanecarbonitrile, pKa ~25-30).[1][2][3] Solution:

  • Add DMPU (10-20 vol%): Breaks lithium aggregates.

  • Raise Deprotonation Temp: Form the anion at -20°C or 0°C instead of -78°C. The cyclopropyl/butyl anions are relatively stable compared to linear alkyl nitriles.[1][3]

Issue 3: Product Volatility

Symptom: NMR is clean, but mass balance is <50%. Mechanism: TMS-CBC has a molecular weight of ~153 Da and lacks hydrogen-bonding donors.[1][2][3] It sublimes/evaporates easily under high vacuum (< 5 mbar).[1][2][3] Solution:

  • Avoid High Vac: Remove solvents via rotary evaporation at >100 mbar.[1][2][3]

  • Telescoping: If possible, use the crude solution directly in the next step.

Part 3: Optimized "Golden Batch" Protocol

This protocol integrates the thermal annealing step required to bypass the SKI trap.[3]

Reagents:

  • Cyclobutanecarbonitrile (1.0 equiv)[1][2][3][4]

  • LDA (1.1 equiv, fresh)[2][3]

  • TMSCl (1.2 equiv, freshly distilled)[2][3]

  • DMPU (1.5 equiv) or HMPA (Caution: Toxic)[1][2][3]

  • THF (Anhydrous)[1][2][3][5]

Step-by-Step Procedure:

  • Anion Generation:

    • Cool a solution of LDA (1.1 equiv) in THF/DMPU (10:1) to -78°C .[2][3][5]

    • Add Cyclobutanecarbonitrile dropwise.[2][3]

    • Crucial: Stir at -78°C for 30 mins, then warm to 0°C for 15 mins to ensure complete deprotonation (break aggregates). The solution should turn yellow/orange.[2][3]

  • Silylation:

    • Re-cool to -78°C .

    • Add TMSCl (1.2 equiv) rapid dropwise.[2][3]

    • Stir at -78°C for 30 mins.

  • The Annealing Phase (Fixing the SKI Issue):

    • Remove the cooling bath.[2][3]

    • Allow the mixture to warm to Room Temperature .

    • Stir at RT for minimum 4 hours (or reflux at 40°C for 1 hour). This drives the N-TMS to C-TMS rearrangement.[1][2][3]

  • Workup:

    • Quench with saturated NH₄Cl (cold).[1][2][3]

    • Extract with Et₂O (preferred over DCM for volatility reasons).[1][2][3]

    • Wash organic layer with water (to remove DMPU) and brine.[1][2][3]

    • Dry over Na₂SO₄.[1][2][3][5][6]

  • Isolation:

    • Concentrate at mild vacuum (200 mbar, 25°C) . Do not leave on high vacuum pump overnight.[2][3]

Part 4: Comparative Data & Troubleshooting Matrix

VariableStandard ConditionOptimized ConditionReason for Change
Base LDA (-78°C)LDA (0°C generation)Overcomes aggregation; ensures full anion formation.
Solvent Pure THFTHF + DMPU (10%)DMPU solvates Li+, increasing carbanion reactivity.[2][3]
Quench Temp -78°CRoom Temp / +40°CCRITICAL: Allows N-silyl → C-silyl rearrangement.[1][2][3]
Workup Acidic WashNeutral/NH₄ClPrevents protodesilylation of the sensitive C-Si bond.[1][3]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use n-Butyllithium (n-BuLi) directly instead of LDA? A: Not recommended.[1][2][3] While n-BuLi is stronger, it is also nucleophilic and can attack the nitrile group (C≡N) to form an imine/ketone byproduct.[2][3] LDA is non-nucleophilic and safe.[1][2][3]

Q: I see a peak at ~2030 cm⁻¹ in my IR during the reaction. What is it? A: That is the Ketene Imine (C=C=N-TMS) intermediate.[1][2][3] Do not quench yet! Continue stirring at room temperature until this peak disappears and the nitrile peak (~2240 cm⁻¹) dominates.[2][3]

Q: My product is a liquid. Can I distill it? A: Yes, but it requires care.[2][3] TMS-CBC is volatile.[1][2][3] Kugelrohr distillation is effective, but ensure your receiving flask is cooled to -78°C to prevent loss to the vacuum trap.[1][2][3]

References

  • Silyl Ketene Imines vs.

    • Concept: The ambident nature of nitrile anions reacting with chlorosilanes (N- vs C-silylation).[1][2][3][7]

    • Source: Watt, D. S. (1974).[2][3] "Silyl Ketene Imines: Highly Versatile Nucleophiles." Journal of Organic Chemistry.

    • Context: Explains the kinetic preference for N-silyl
  • General Alpha-Silylation Protocols

    • Method: Standard protocols for LDA-mediated silylation of nitriles.[1][2][3]

    • Source:Organic Syntheses, Coll.[2][3] Vol. 9, p. 573 (1998).[2][3]

    • Context: Provides baseline stoichiometry for alpha-silyl
    • [2][3]

  • Cyclobutane Ring Strain & Reactivity

    • Data: Reactivity of cyclobutanecarbonitrile derivatives.[2][3][6]

    • Source: PubChem Compound Summary for Cyclobutanecarbonitrile derivatives.[2][3]

    • [2][3]

Sources

Technical Support Center: Optimizing Solvent Selection for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the reactivity of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile . This reagent is a highly valuable linchpin for installing cyclobutane scaffolds into complex pharmaceutical targets.

Operating similarly to its widely used cyclopropane analogue[1], this reagent relies on a critical desilylation step to generate a nucleophilic cyclobutyl anion. Because this intermediate is highly sensitive, your choice of solvent dictates the thermodynamic and kinetic control of the entire reaction[2]. This guide moves beyond basic protocols to explain the causality behind solvent effects, providing you with a self-validating system for your syntheses.

Part 1: Quantitative Solvent Parameters

To establish a baseline for our troubleshooting, it is critical to understand the physicochemical properties of common solvents and how they interact with the transition state of the desilylation reaction[2][3].

Table 1: Solvent Selection Matrix for Desilylative Condensation

SolventDielectric Constant (ε)ProticitySolvation of F⁻Suitability for DesilylationMechanistic Impact
THF 7.6AproticWeakOptimal Balances TBAF solubility with a "naked" highly reactive F⁻ ion.
DMSO 47.0AproticVery WeakModerate Highly accelerates reaction but risks thermal decomposition of the anion[2].
Toluene 2.4AproticNegligiblePoor Fails to solvate the tetrabutylammonium cation; reagents remain aggregated[4].
Methanol 32.7ProticStrongIncompatible H-bonding completely neutralizes F⁻ nucleophilicity; quenches the carbanion[3].
Part 2: Mechanistic Principles & Solvent Selection (FAQ)

Q: Why is solvent selection the most critical parameter for the desilylation of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile? A: The activation of this reagent requires the cleavage of the C–Si bond using a fluoride source, typically Tetrabutylammonium fluoride (TBAF), to generate an electronegatively substituted cyclobutyl anion[1]. According to fundamental solvent effect principles, polar aprotic solvents (like THF) are mandatory because they solvate the bulky tetrabutylammonium cation while leaving the fluoride anion relatively "naked"[3][4]. If you use a protic solvent, the solvent molecules will form strong hydrogen bonds with the fluoride ion, drastically increasing the activation energy required for nucleophilic attack on the silicon atom, thereby stalling the reaction[3].

Q: How does the dielectric constant of the solvent influence the stability of the cyclobutyl anion intermediate? A: Solvents with moderate to high dielectric constants stabilize ionic transition states through dipole-dipole interactions[2]. When the C–Si bond breaks, a localized negative charge develops on the cyclobutane ring. THF (ε = 7.6) provides the "Goldilocks" environment: it is polar enough to stabilize this ionic intermediate and dissolve the reagents, but not so polar that it promotes unwanted side reactions (like ring-opening or dimerization) that frequently occur in highly polar solvents like DMSO[2][3].

ReactionPathway A 1-TMS-cyclobutane- 1-carbonitrile B TBAF in THF (Desilylation) A->B Solvent Effects C Cyclobutyl Anion Intermediate B->C F⁻ attack E Aldol Condensation Product C->E Nucleophilic Addition D Electrophile (e.g., Aldehyde) D->E Trapping

Reaction pathway: Desilylation and electrophilic trapping of 1-TMS-cyclobutane-1-carbonitrile.

Part 3: Troubleshooting Guide (FAQ)

Q: I am recovering mostly protonated starting material (cyclobutanecarbonitrile) instead of my desired cross-coupled product. What is causing this? A: This is the classic signature of premature quenching. The cyclobutyl anion is highly basic. If there are any protic impurities in your solvent system, the anion will abstract a proton faster than it can attack your target electrophile[3]. Corrective Action: Ensure your THF is strictly anhydrous (freshly distilled over sodium/benzophenone or passed through an activated alumina column). Furthermore, commercial TBAF is highly hygroscopic and often sold as a trihydrate. If your electrophile is sensitive, switch to a rigorously anhydrous fluoride source like TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate).

Q: The desilylation step is sluggish, and starting material remains unconsumed after 24 hours. How can I accelerate the C–Si cleavage? A: If your solvent is perfectly dry, the fluoride ion might be too tightly ion-paired with its counter-cation, reducing its effective nucleophilicity[4]. Corrective Action: Introduce a highly polar aprotic co-solvent. Adding 10% (v/v) DMPU or HMPA to your THF solvent system will strongly solvate the tetrabutylammonium cation, disrupting the ion pair and drastically increasing the kinetic energy of the fluoride ion[3][4].

TroubleshootingFlow Start Issue: Low Yield or Protonated Byproduct? CheckSolvent Evaluate Solvent Proticity & Dielectric Constant Start->CheckSolvent Protic Protic Impurities (H₂O, Alcohols) CheckSolvent->Protic Yes Aprotic Strictly Anhydrous Polar Aprotic (THF) CheckSolvent->Aprotic No Action1 Dry Solvent / Use Molecular Sieves Protic->Action1 Action2 Optimize Fluoride Source (e.g., Anhydrous TASF) Aprotic->Action2

Troubleshooting workflow for low-yielding desilylative condensation reactions.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol embeds validation checkpoints. By monitoring the disappearance of the TMS group, you can isolate whether a failure is occurring at the desilylation stage or the electrophilic trapping stage.

Standard Operating Procedure: Desilylative Aldol Condensation

  • Apparatus Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Causality: The cyclobutyl anion is instantly quenched by atmospheric moisture[3].

  • Reagent Dissolution: Dissolve 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (1.0 equiv) and the target electrophile (e.g., an aldehyde, 1.2 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation (Desilylation): Add a solution of TBAF (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

    • Validation Checkpoint: Extract a 0.1 mL aliquot, quench in CDCl₃, and run a quick ¹H NMR. The disappearance of the sharp TMS singlet near 0 ppm confirms successful C–Si cleavage independently of product formation.

  • Propagation: Stir at -78 °C for 1 hour, allowing the "naked" fluoride to drive the reaction[4], then gradually warm to 0 °C over 2 hours to provide the activation energy required for the nucleophilic attack on the electrophile.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl. Causality: A mild proton source neutralizes the resulting alkoxide without causing retro-aldol fragmentation.

  • Workup: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • "Trimethylsilyl carbonitrile | Sigma-Aldrich", Sigma-Aldrich,
  • "Cyclopropanecarbonitrile - 1-TMS - Enamine", Enamine,
  • "Solvent Effects in Organic Chemistry", Studylib,
  • "Solvent effects", Wikipedia,
  • "(PDF)

Sources

Technical Support Center: Troubleshooting the Stability of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile . This specialized guide is designed for researchers, synthetic chemists, and drug development professionals utilizing this versatile alpha-silyl nitrile building block. Due to the unique electronic environment created by the adjacent trimethylsilyl (TMS) and carbonitrile (-CN) groups on a strained cyclobutane ring, this compound exhibits extreme sensitivity to acidic conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you control the stability and reactivity of this molecule.

Part 1: Core Mechanistic Pathways (The "Why")

Understanding the chemical causality of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile in acidic media is critical for controlling your synthetic workflows. The molecule faces three primary degradation/transformation pathways:

  • Protodesilylation (Loss of the TMS Group) The C–Si bond is intrinsically polarized, with silicon being electropositive. The presence of the strongly electron-withdrawing carbonitrile group at the alpha position significantly stabilizes any developing negative charge at the alpha-carbon. When exposed to protic acids (e.g., HCl, TFA, or even mildly acidic silica gel), a nucleophile (such as water or a halide ion) attacks the silicon atom while a proton transfers to the alpha-carbon. This results in the rapid cleavage of the TMS group, yielding cyclobutanecarbonitrile , .

  • Nitrile Hydrolysis Under aqueous acidic conditions, the nitrile group undergoes protonation at the nitrogen atom, rendering the nitrile carbon highly electrophilic. Nucleophilic attack by water forms an imidic acid that tautomerizes to an amide (cyclobutanecarboxamide ). With prolonged heating and excess acid, the amide is further hydrolyzed to cyclobutanecarboxylic acid , releasing an ammonium ion , .

  • Cyclobutane Ring Stability Despite the inherent ring strain of cyclobutane (~26 kcal/mol), the ring generally remains intact under standard acidic hydrolysis conditions. Ring-opening typically requires the formation of a carbocation; however, the strongly electron-withdrawing -CN (or resulting -COOH) group destabilizes any adjacent carbocation formation, effectively shielding the ring from acid-catalyzed expansion or cleavage.

Visualizing the Degradation Pathways:

AcidicDegradation Start 1-(Trimethylsilyl) cyclobutane-1-carbonitrile Desilylated Cyclobutanecarbonitrile (Protodesilylation) Start->Desilylated Dilute Acid (H+) Fast Amide Cyclobutanecarboxamide (Partial Hydrolysis) Desilylated->Amide Conc. Acid, H2O Heat Acid Cyclobutanecarboxylic Acid (Complete Hydrolysis) Amide->Acid Conc. Acid, H2O Prolonged Heat

Sequential degradation of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile in aqueous acid.

Part 2: Troubleshooting FAQs

Q1: During silica gel chromatography, my yield of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile drops significantly, and I isolate cyclobutanecarbonitrile instead. Why? A: Standard silica gel is mildly acidic (pH ~4.5–5.5). Because the alpha-cyano group makes the alpha-carbon an excellent leaving group (as a stabilized carbanion equivalent), the mild acidity of silica is sufficient to catalyze protodesilylation , . Solution: Deactivate your silica gel by pre-treating the column with 1–2% triethylamine (TEA) in your mobile phase, or switch to neutral/mildly basic alumina for purification.

Q2: I need to hydrolyze the nitrile to a carboxylic acid but must retain the TMS group. Can I achieve this with acidic hydrolysis? A: No. The activation energy for protodesilylation of an alpha-silyl nitrile is significantly lower than that of nitrile hydrolysis. Any acidic condition strong enough to hydrate the -CN group (e.g., 6M HCl, heat) will instantly cleave the TMS group . Solution: To preserve the TMS group, you must avoid acids entirely. Consider specialized, strictly non-acidic hydration methods (e.g., using Parkins catalyst or mild peroxide-based basic hydrolysis), though you must also monitor for base-catalyzed desilylation.

Q3: My acidic hydrolysis reaction is stalling at the amide stage, yielding a mixture of cyclobutanecarboxamide and cyclobutanecarboxylic acid. How do I drive it to completion? A: The conversion of a nitrile to an amide is relatively fast, but the subsequent hydrolysis of the amide to the carboxylic acid is the rate-limiting step because the protonated amide is highly resonance-stabilized . Solution: Increase the acid concentration (e.g., use 50% v/v H₂SO₄ instead of dilute HCl) and elevate the temperature to reflux (100–120 °C) for 12–24 hours to overcome the activation barrier of the amide hydrolysis.

Part 3: Experimental Protocols

Protocol A: Controlled Protodesilylation to Cyclobutanecarbonitrile Objective: Selectively remove the TMS group while preserving the nitrile and cyclobutane ring.

  • Setup: Dissolve 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 1.5 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (using neutralized silica plates) until the starting material is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure cyclobutanecarbonitrile.

Protocol B: Complete Acidic Hydrolysis to Cyclobutanecarboxylic Acid Objective: Fully hydrolyze the nitrile to the carboxylic acid (concurrently removing the TMS group).

  • Setup: Add 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (1.0 mmol) to a heavy-walled reaction vial.

  • Reagent Addition: Add 6M aqueous HCl (5.0 mL).

  • Heating: Seal the vial and heat the biphasic mixture to 110 °C using an oil bath or heating block. Stir vigorously for 18–24 hours.

  • Monitoring: Cool an aliquot and check by LC-MS to ensure complete disappearance of the intermediate cyclobutanecarboxamide.

  • Workup: Cool the reaction to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Wash the organic layer with a small amount of brine, dry over MgSO₄, and concentrate to isolate cyclobutanecarboxylic acid.

Visualizing the Protodesilylation Mechanism:

Mechanism A 1-(Trimethylsilyl)cyclobutane-1-carbonitrile B Acidic Environment (H+ / Nu-) A->B C Nucleophilic Attack on Silicon (Si) B->C D Cleavage of C-Si Bond (Stabilized alpha-cyano carbanion) C->D E Cyclobutanecarbonitrile + TMS-Nu D->E

Mechanistic steps of acid-catalyzed protodesilylation of alpha-silyl nitriles.

Part 4: Quantitative Data & Stability Matrix

The following table summarizes the stability and primary degradation products of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile under various acidic conditions.

Acidic ConditionConcentration / SolventTemperaturePrimary DegradantHalf-Life / Stability
Silica Gel (Standard) Undiluted (Solid phase)25 °CCyclobutanecarbonitrile~2–4 hours (on column)
Trifluoroacetic Acid (TFA) 1.5 equiv in DCM25 °CCyclobutanecarbonitrile< 30 minutes
Hydrochloric Acid (HCl) 1M Aqueous25 °CCyclobutanecarbonitrile< 10 minutes
Hydrochloric Acid (HCl) 6M Aqueous110 °CCyclobutanecarboxylic AcidComplete in 18–24 hrs
Sulfuric Acid (H₂SO₄) 50% v/v Aqueous120 °CCyclobutanecarboxylic AcidComplete in 12 hrs
Lewis Acid (e.g., BF₃·OEt₂) 1.0 equiv in THF0 °C to 25 °CCyclobutanecarbonitrile~1 hour
Part 5: References
  • OpenStax. "20.7 Chemistry of Nitriles". Source: OpenStax Organic Chemistry. URL:[Link]

  • Wadhwa, K., & Verkade, J. G. "P(i-PrNCH2CH2)3N as a Lewis Base Catalyst for the Synthesis of β-Hydroxynitriles Using TMSAN". Source: Organic Chemistry Portal. URL:[Link]

  • LibreTexts. "20.7: Chemistry of Nitriles". Source: Chemistry LibreTexts. URL:[Link]

Technical Support Center: Silylation Workup & TMS Reagent Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Silylation Workflows. Removing unreacted trimethylsilyl (TMS) reagents—such as TMSCl, HMDS, BSA, and BSTFA—and their siloxane byproducts is a notorious bottleneck in organic synthesis and drug development. Failure to effectively clear these reagents leads to downstream analytical interference (especially in NMR and MS) and can compromise the stability of the active pharmaceutical ingredient (API).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the complete removal of TMS reagents without degrading your target molecules.

The Chemistry of TMS Reagents and Their Byproducts

To remove a TMS reagent, you must first understand what it becomes after the reaction. Silylating agents rarely remain in their original form; they react with moisture, alcohols, or amines to form byproducts that dictate your workup strategy. For example, hexamethyldisiloxane (HMDSO), often referred to as "L2" in siloxane literature, is a highly lipophilic byproduct that stubbornly co-elutes with non-polar products[1].

Quantitative Data: Physicochemical Properties for Workup Strategy
Silylating ReagentBoiling Point (°C)Primary Byproduct(s)Byproduct BP (°C)Recommended Removal Strategy
TMSCl (Trimethylsilyl chloride)57 °CHCl, HMDSOGas, 101 °CEvaporation / Cold Aqueous Wash
HMDS (Hexamethyldisilazane)125 °CNH₃, HMDSOGas, 101 °CVacuum Distillation / Co-evaporation
BSA (N,O-Bis(TMS)acetamide)71–73 °C (at 35 mmHg)TMS-acetamide, Acetamide> 200 °CAqueous Wash / SPE
BSTFA (N,O-Bis(TMS)trifluoroacetamide)145 °CTMS-trifluoroacetamide~ 130 °CVacuum / Aqueous Wash

Experimental Protocols for TMS Removal

Every protocol below is designed as a self-validating system : the steps include built-in causality checks to ensure the procedure worked before moving to the next stage of your synthesis.

Protocol A: High-Vacuum Co-Evaporation (For Volatile Reagents: HMDS, TMSCl)

This method exploits azeotropic entrainment to remove high-boiling reagents like HMDS and lipophilic byproducts like HMDSO without exposing sensitive TMS ethers to water. The use of non-polar solvents like heptane or toluene is critical for preventing the formation of solvent adducts[2].

Step-by-Step Methodology:

  • Initial Concentration: Concentrate the crude reaction mixture under a rotary evaporator at 35–40 °C to remove the bulk reaction solvent.

  • Azeotropic Entrainment: Add 3–5 volumes of a rigorously dried, non-polar azeotropic solvent (e.g., toluene or heptane). Causality: Non-polar solvents disrupt the intermolecular interactions between the lipophilic product and HMDSO, allowing the siloxane to co-evaporate.

  • Re-evaporation: Evaporate the mixture under reduced pressure. Repeat the solvent addition and evaporation cycle two more times.

  • Deep Vacuum: Apply high vacuum (1 × 10⁻³ mbar) for 2–4 hours.

  • Validation Check: Take a crude ¹H NMR in C₆D₆ or CDCl₃. The absence of a sharp singlet at ~0.06 ppm confirms the complete removal of HMDSO.

Protocol B: Mild Aqueous Workup (For Non-Volatile Byproducts: BSA, BSTFA)

Reagents like BSA generate acetamide byproducts that cannot be easily evaporated without extreme heat, which would degrade the product. An aqueous workup is required, but it must be strictly controlled to prevent the acid-catalyzed deprotection of your newly formed TMS ether.

Step-by-Step Methodology:

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Thermal Control: Chill the organic mixture to 0–5 °C in an ice bath. Causality: Hydrolytic cleavage of TMS ethers is highly temperature-dependent. Chilling the mixture suppresses the kinetics of deprotection.

  • Buffered Wash: Wash the organic layer with an equal volume of cold, saturated aqueous NaHCO₃. Causality: NaHCO₃ instantly neutralizes trace acidic byproducts (like HCl from TMSCl impurities), preventing the auto-catalytic protonation of the TMS ether oxygen.

  • Phase Separation: Separate the layers and wash the organic phase with cold brine to remove residual water and water-soluble acetamides.

  • Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Perform TLC analysis. A single, high-Rf spot (compared to the polar starting material) validates that the TMS group remains intact.

Visualizing the Workflows

Decision Matrix for TMS Removal

Use the following logic tree to determine the safest and most efficient removal strategy based on your reagent and product stability.

TMS_Removal_Workflow Start Unreacted TMS Reagents in Reaction Mixture CheckVolatility Are Reagents/Byproducts Highly Volatile? (e.g., TMSCl, HMDS) Start->CheckVolatility Vacuum Vacuum Evaporation & Co-evaporation (Toluene/Hexane) CheckVolatility->Vacuum Yes (bp < 130°C) CheckStability Is the Product Hydrolytically Stable? CheckVolatility->CheckStability No (e.g., BSA, BSTFA) Aqueous Mild Aqueous Workup (Cold NaHCO3 wash) CheckStability->Aqueous Yes Chromatography Non-Aqueous Purification (Alumina Filtration) CheckStability->Chromatography No (Highly Sensitive)

Caption: Decision matrix for selecting TMS reagent removal strategies based on volatility and stability.

Mechanistic Pathway of Acid-Catalyzed Deprotection

Understanding why aqueous workups fail is critical. If acidic byproducts are not buffered, the following degradation pathway occurs:

Deprotection_Pathway TMS_Ether R-O-TMS (Desired Product) Protonation Protonation by HCl (from TMSCl + H2O) TMS_Ether->Protonation Oxonium Oxonium Intermediate [R-O(H)-TMS]+ Protonation->Oxonium Cleavage Nucleophilic Attack by H2O Oxonium->Cleavage Alcohol R-OH + TMS-OH (Deprotected Product) Cleavage->Alcohol

Caption: Acid-catalyzed hydrolysis pathway of TMS ethers during unbuffered aqueous workup.

Troubleshooting & FAQs

Q: I am scaling up a reaction that uses excess HMDS, but prolonged heating during rotary evaporation is degrading my API. What are my options? A: The removal of excess HMDS is a well-documented bottleneck in industrial scale-up, particularly in the synthesis of nucleosides like azacitidine[3]. At scale, distillation to a solid residue under standard vacuum often inactivates subsequent coupling catalysts or degrades the product due to extended thermal exposure. Solution: Transition to Wiped-Film Evaporation (WFE) or Short-Path Distillation. These technologies drastically reduce the residence time of the API at elevated temperatures. Alternatively, if the product is solid, consider precipitating the API directly from the reaction mixture using a cold anti-solvent (like cold heptane), leaving the HMDS in the mother liquor.

Q: My ¹H NMR consistently shows a massive singlet at ~0.06 ppm even after high vacuum. How do I get rid of this HMDSO? A: Hexamethyldisiloxane (L2) is highly lipophilic and often becomes trapped within the crystal lattice or oily matrix of non-polar products. If Protocol A (co-evaporation) fails, do not use silica gel chromatography, as the slightly acidic nature of standard silica will cleave your TMS ether. Solution: Dissolve your product in a minimum amount of hexane and pass it through a short plug of neutral alumina or Florisil. Wash with 2-3 column volumes of hexane. The HMDSO will elute rapidly, while your slightly more polar TMS-protected product can be subsequently eluted with a hexane/ethyl acetate gradient.

Q: Why did my TMS ether revert to the free alcohol during a standard water wash? A: TMS groups are highly labile to moisture in the presence of trace acid. If your silylation utilized TMSCl, the stoichiometric byproduct is HCl gas. If you did not quench the reaction with an amine base (e.g., pyridine or triethylamine) or if you washed with unbuffered water, the dissolved HCl auto-catalyzed the cleavage of the TMS ether during the phase separation. Always use cold, saturated NaHCO₃ for the initial wash (see Protocol B).

References

  • Title: Removal of Hexamethyldisiloxane via a Novel Hydrophobic (3–Aminopropyl)Trimethoxysilane-Modified Activated Porous Carbon. Source: PMC / Molecules.
  • Title: Magnesium bis(hexamethyldisilazide) | 857367-60-3. Source: Benchchem.
  • Title: EP2371825A1 - Process for the synthesis of azacitidine and decitabine. Source: Google Patents.

Sources

Technical Support Center: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of alpha-silylnitriles. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile is a highly versatile but notoriously moisture-sensitive reagent. This guide bypasses generic advice to provide you with the mechanistic causality behind its degradation and field-proven, self-validating protocols to ensure absolute reproducibility in your drug development workflows.

Troubleshooting & FAQ

Q1: Why does 1-(Trimethylsilyl)cyclobutane-1-carbonitrile degrade so rapidly in ambient air compared to standard alkylsilanes?

The Causality: Unactivated alkylsilanes (like tetramethylsilane) are generally inert to ambient moisture. However, in 1-(Trimethylsilyl)cyclobutane-1-carbonitrile, the silicon atom is bonded directly to a carbon bearing a strongly electron-withdrawing nitrile (-C≡N) group. This creates a highly polarized Si–C bond [1].

When exposed to atmospheric moisture, the strong thermodynamic driving force of silicon-oxygen bond formation (bond dissociation energy ~800 kJ/mol) promotes nucleophilic attack by water. The adjacent nitrile group stabilizes the resulting cyclobutyl carbanion via resonance and inductive effects, transforming it into an excellent leaving group. This rapid protiodesilylation yields the desilylated byproduct (cyclobutane-1-carbonitrile) and trimethylsilanol (TMSOH), which rapidly condenses into hexamethyldisiloxane (HMDSO) [2].

HydrolysisPathway A 1-(TMS)cyclobutane-1-carbonitrile (Intact Reagent) B H2O Nucleophilic Attack (Atmospheric Moisture) A->B Exposure C Pentacoordinate Silicon Transition State B->C Si-O Bond Formation D Cyclobutane-1-carbonitrile (Desilylated Product) C->D C-Si Cleavage E Trimethylsilanol (TMSOH) -> HMDSO (Siloxane Byproducts) C->E Leaving Group

Fig 1. Mechanistic pathway of moisture-induced desilylation of 1-(TMS)cyclobutane-1-carbonitrile.

Q2: How can I quantitatively validate the integrity of my stored batch before setting up a critical reaction?

The Self-Validating System: Never assume a stored alpha-silylnitrile is intact. You must establish a self-validating feedback loop by running a rapid ^1H NMR (in anhydrous CDCl3) prior to any critical synthetic step.

Look for the disappearance of the intact TMS singlet and the emergence of the C1-proton on the cyclobutane ring. Because the intact molecule has no protons on the C1 carbon, the appearance of a multiplet at ~3.10 ppm is the definitive fingerprint of degradation.

Table 1: ^1H NMR Diagnostic Markers for Batch Integrity (in CDCl3)

CompoundStructural Role^1H NMR Shift (ppm)MultiplicityDiagnostic Significance
1-(TMS)cyclobutane-1-carbonitrile Intact Reagent~0.15Singlet (9H)Confirms active TMS group
Cyclobutane-1-carbonitrile Desilylation Product~3.10Quintet (1H)Indicates C1 protonation (degradation)
Hexamethyldisiloxane (HMDSO) Hydrolysis Byproduct~0.06Singlet (18H)Confirms moisture exposure
Trimethylsilanol (TMSOH) Intermediate Byproduct~0.10Singlet (9H)Active, ongoing hydrolysis
Q3: What is the definitive, field-proven protocol for long-term storage of this reagent?

The Methodology: Repeatedly piercing the septum of a bulk reagent bottle introduces trace moisture, leading to auto-catalytic degradation over time. To prevent this, implement the following strict inert-storage workflow [3]:

Step-by-Step Storage Protocol:

  • Inert Transfer: Immediately upon receiving the reagent, transfer the primary vendor bottle into an argon-filled glovebox (maintain O2 < 1 ppm, H2O < 1 ppm).

  • Aliquotting: Dispense the reagent into multiple flame-dried, amber glass Schlenk ampoules. By aliquotting, you ensure that each sub-batch is only exposed to the environment once (during its actual use).

  • Sealing: Seal the ampoules with fresh, unpierced PTFE-lined silicone septa. Wrap the junction tightly with Parafilm, followed by a layer of electrical tape to prevent oxygen/moisture ingress over time.

  • Temperature Control: Store the sealed aliquots at 2–8 °C (refrigerated) inside a secondary desiccator containing active Drierite (CaSO4) or indicating silica gel.

  • Thermal Equilibration (Critical): Before opening an aliquot for use, remove it from the refrigerator and allow it to warm to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the inner walls and the reagent itself, instantly initiating desilylation.

StorageWorkflow S1 Receive & Inspect Reagent Bottle S2 Transfer to Argon Glovebox (<1 ppm H2O) S1->S2 S3 Aliquot into Flame-Dried Schlenk Ampoules S2->S3 S4 Seal: PTFE Septa + Parafilm + Tape S3->S4 S5 Store at 2-8°C over Active Desiccant S4->S5

Fig 2. Self-validating inert storage workflow to prevent ambient moisture degradation.

Q4: My batch shows 15% desilylation by NMR. Can I rescue it, or must it be discarded?

Troubleshooting & Rescue: If the degradation is purely hydrolytic (indicated by the presence of HMDSO and cyclobutane-1-carbonitrile in the NMR), the batch can be rescued via fractional distillation. Because HMDSO (bp ~100 °C) and TMSOH (bp ~90 °C) are significantly more volatile than the target silylnitrile, they can be removed under vacuum.

Step-by-Step Purification Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Flame-dry the entire setup under a continuous stream of dry argon.

  • Degassing: Transfer the degraded liquid to the distillation flask. Perform three freeze-pump-thaw cycles to remove dissolved ambient gases and any trace hydrogen cyanide (HCN) that may have formed.

  • Fractional Distillation: Apply a controlled vacuum (e.g., 10–20 mmHg). Slowly heat the flask. Collect and discard the forerun (containing HMDSO, TMSOH, and unreacted cyclobutane-1-carbonitrile).

  • Main Fraction Collection: Swap the receiving flask under argon and collect the main fraction corresponding to the boiling point of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile.

  • Post-Distillation Validation: Re-run the ^1H NMR protocol (refer to Table 1) to confirm the complete removal of the C1-proton signal (~3.10 ppm) and the HMDSO signal (~0.06 ppm). Store immediately using the aliquot protocol detailed in Q3.

References

  • Title: Trimethylsilyl cyanide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Desilylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

Minimizing polymerization byproducts in cyclobutane nitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization Byproducts

Status: Operational | Tier: Level 3 (Advanced Organic Synthesis)

Welcome to the Technical Support Center

Subject: Troubleshooting oligomerization and "gummy" residues in cyclobutane carbonitrile synthesis.

You are likely accessing this guide because your crude reaction mixture has turned into a viscous, dark-colored semi-solid (often red or brown) instead of a clean liquid, or your isolated yield is significantly lower than literature values due to "tar" formation.

This issue is almost exclusively caused by intermolecular competition (Thorpe-Ziegler condensation or linear alkylation) dominating over the desired intramolecular cyclization . The guide below isolates the variables controlling this competition.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my reaction mixture turning into a viscous "gummy" solid?

A: You are witnessing the Thorpe-Ziegler Reaction or linear poly-alkylation. In the synthesis of cyclobutanecarbonitrile (typically via alkylation of a nitrile with 1,3-dihalopropane), the nitrile anion is a potent nucleophile.

  • The Goal: The anion attacks the alkyl halide, then rapidly attacks the other end of the same alkyl chain to close the ring.

  • The Failure Mode: If ring closure is slow, the anion attacks another nitrile molecule (Thorpe condensation) or a different alkyl chain (linear polymerization). This forms poly-enaminonitriles, which appear as dark, viscous tars.

Mechanism of Failure (Visualized)

The following diagram illustrates the kinetic competition between the desired ring closure (Path A) and the undesired polymerization (Path B).

KineticCompetition Start Nitrile Anion (Intermediate) PathA Path A: Intramolecular Attack (Ring Closure) Start->PathA High Dilution Fast Kinetics (k1) PathB Path B: Intermolecular Attack (Oligomerization) Start->PathB High Concentration Slow Kinetics (k2) Product Cyclobutane Nitrile PathA->Product Waste Poly-Enaminonitrile (Viscous Tar) PathB->Waste Note CRITICAL: Rate(A) must be >> Rate(B) Rate(B) is concentration dependent (2nd order) PathB->Note

Figure 1: Kinetic competition between cyclization and polymerization. Path B is second-order with respect to concentration, meaning it is highly sensitive to the "local" concentration of anions.

Module 2: Prevention Protocols (The "High Dilution" Fix)

Q: How do I stop the polymerization?

A: You must implement the Ruggli-Ziegler Dilution Principle combined with Inverse Addition .

Standard addition (adding base to a mixture of nitrile and alkyl halide) creates a high transient concentration of reactive anions, favoring polymerization. You must reverse this.

The "Inverse Addition" Protocol
ParameterStandard (Risky)Recommended (Safe)
Setup Mix Nitrile + Dihalide, then add Base.Step 1: Deprotonate Nitrile (form anion).Step 2: Drip Anion into Dihalide.
Stoichiometry 1:1 ratio in pot.Dihalide in Excess (3-5 eq) during addition.
Concentration 0.5 M - 1.0 M< 0.1 M (effective concentration during drip).
Result Anion sees other Anions (Polymer).Anion sees only Dihalide (Cyclization).

Step-by-Step Workflow:

  • Flask A (Anion Gen): Dissolve Nitrile (1.0 eq) in THF. Add LiHMDS (1.1 eq) at -78°C. Stir 30 min to ensure complete deprotonation.

  • Flask B (Cyclization Pot): Dissolve 1,3-dibromopropane (1.2–1.5 eq) in THF. Heat to reflux (or appropriate temp for closure).

  • Transfer: Slowly drip contents of Flask A into Flask B over 2–4 hours using a syringe pump.

    • Why? This ensures the concentration of the "open chain" mono-alkylated intermediate is always near zero, forcing it to cyclize before it can find another molecule to polymerize with.

Module 3: Reagent & Solvent Optimization

Q: Should I use 1,3-dichloropropane or 1,3-dibromopropane?

A: Use 1,3-dibromopropane.

  • Reasoning: Bromide is a better leaving group than chloride. The rate of intramolecular ring closure (

    
    ) must be faster than the rate of intermolecular attack. A faster leaving group accelerates 
    
    
    
    , reducing the window of opportunity for side reactions.
  • Note: 1,3-diiodopropane is even faster but often prohibitively expensive and unstable.

Q: NaH vs. LiHMDS?

A: For minimizing polymerization, LiHMDS is superior.

BaseProsConsVerdict
NaH (Sodium Hydride) Cheap.Heterogeneous. Creates "hot spots" of high basicity on the solid surface, promoting local polymerization.Avoid for sensitive cyclizations unless using DMSO.
LiHMDS / NaHMDS Homogeneous. Soluble in THF.More expensive.Preferred. Allows precise control of anion formation rate.
KOtBu (Potassium tert-butoxide) Strong base.Bulky counter-ion can sometimes hinder cyclization sterically.Alternative if LiHMDS fails.

Module 4: Experimental Workflow Visualization

The following diagram details the setup required to maintain the "Pseudo-High Dilution" state.

ExperimentalSetup cluster_0 Flask A: Anion Generation (Cold) cluster_1 Flask B: Cyclization Pot (Warm) Nitrile Nitrile Substrate Anion Active Anion Species (-78°C) Nitrile->Anion Base Base (LiHMDS) Base->Anion Dihalide 1,3-Dibromopropane (Excess, Reflux) Anion->Dihalide SLOW ADDITION (Syringe Pump) Prevents Oligomerization CycloProduct Cyclobutane Product Dihalide->CycloProduct Rapid Ring Closure

Figure 2: The "Inverse Addition" setup. The active anion is kept cold and stable, then introduced slowly into a hot, excess pool of electrophile.

Module 5: Purification & Recovery

Q: I already have the gummy crude. Can I save it?

A: It is difficult, but possible if the product is volatile.

  • Vacuum Distillation: Cyclobutanecarbonitrile (bp ~145°C) and its simple derivatives are often volatile. The polymer "gum" is not.

    • Protocol: Perform a Kugelrohr or fractional distillation under reduced pressure. The polymer will remain in the pot as a non-volatile residue.

  • Precipitation:

    • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) .

    • Slowly add this solution to a rapidly stirring beaker of cold Hexanes or Diethyl Ether .

    • The polar oligomers/polymers often precipitate out as solids/oils, while the cyclobutane nitrile remains in the supernatant.

References

  • Ruggli, P. (1912). Die Verdünnungsprinzipien bei der cyclisierenden Kondensation. Annalen der Chemie. (Foundational text on High Dilution Principle).
  • Specific Synthesis Protocols

    • Scorelet, F., et al. (2014). "Optimization of the Thorpe-Ziegler cyclization." ResearchGate. (Discusses microwave and dilution effects on nitrile cyclization).

    • Organic Syntheses, Coll.[1] Vol. 3, p.213 (1955). Cyclopropanecarbonitrile. (Classic protocol illustrating the use of 1,3-dihalides and strong bases, adaptable to cyclobutane).[1]

  • Polymerization Mechanisms

    • Kricheldorf, H. R. (2020).[2] "Synthesis of cyclic polymers and flaws of the Jacobson–Stockmayer theory." RSC Advances. (Detailed kinetic analysis of cyclization vs. polymerization).

Sources

Validation & Comparative

Analytical Validation and Performance Comparison of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks that can introduce steric constraints while maintaining downstream synthetic versatility. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN) is a prime example of such a molecule. The quaternary C1 center, bearing both a strongly electron-withdrawing cyano group and a bulky, electron-donating trimethylsilyl (TMS) group, presents unique analytical and synthetic characteristics.

This guide objectively compares the analytical signatures (specifically


H NMR) and synthetic performance of TMS-CBCN against common alternatives, providing a self-validating protocol for its preparation and characterization.

Structural & Analytical Differentiation ( H NMR Focus)

Accurate characterization of cyclobutane derivatives is notoriously challenging due to complex multiplet overlapping. However,


H NMR provides a definitive method for distinguishing TMS-CBCN from its synthetic precursors and structural analogs.
Causality of Chemical Shifts
  • The TMS Singlet: The silicon atom is highly electropositive, strongly shielding the attached methyl protons. In a direct C-Si bond environment (like TMS-CBCN), this singlet appears characteristically upfield at approximately 0.15 ppm . If the TMS group were attached via an oxygen atom (C-O-Si), the electronegative oxygen would deshield the protons, shifting the signal to ~0.22 ppm.

  • The Cyclobutane Ring (C2/C4

    
    -protons):  These four protons are adjacent to the quaternary C1 carbon. The cyano group exerts a strong deshielding inductive effect, pushing these signals into the 2.30–2.45 ppm  range[1]. The presence of the TMS group slightly mitigates this compared to a phenyl or hydroxyl substituent.
    
  • The Cyclobutane Ring (C3

    
    -protons):  Being one carbon further removed from the C1 substituents, these two protons experience less deshielding and typically resonate as a complex multiplet between 1.95–2.10 ppm [2].
    
Table 1: H NMR Chemical Shift Benchmarking (400 MHz, CDCl )
CompoundC1 SubstituentsTMS Shift (ppm)C2/C4 Shift (ppm)C3 Shift (ppm)
1-(Trimethylsilyl)cyclobutane-1-carbonitrile -CN, -TMS~0.15 (s, 9H) 2.30 - 2.45 (m, 4H)1.95 - 2.10 (m, 2H)
1-Cyanocyclobutane (Alternative 1)-CN, -HN/A (C1-H at ~3.10)2.20 - 2.40 (m, 4H)1.90 - 2.15 (m, 2H)
1-(TMS-oxy)cyclobutanecarbonitrile (Alternative 2)-CN, -OTMS~0.22 (s, 9H)2.45 - 2.65 (m, 4H)1.80 - 2.00 (m, 2H)

Data synthesized from comparative cyclobutane ring systems and standard TMS calibration standards[1],[2].

NMR_Logic Root 1H NMR Spectrum Analysis (Cyclobutane-1-carbonitriles) Branch1 TMS Singlet Present (~0.15 - 0.25 ppm) Root->Branch1 Branch2 No TMS Singlet C1-H Multiplet (~3.10 ppm) Root->Branch2 Sub1 Shift ~0.15 ppm (C-Si Bond) Branch1->Sub1 Sub2 Shift ~0.22 ppm (C-O-Si Bond) Branch1->Sub2 Alt1 1-Cyanocyclobutane Branch2->Alt1 Target TMS-CBCN Confirmed Sub1->Target Alt2 TMS-Cyanohydrin Sub2->Alt2

Fig 1: Logical decision tree for NMR-based structural differentiation of cyano-cyclobutanes.

Synthetic Performance & Alternative Benchmarking

When designing a synthetic route that requires a cyclobutane ring, chemists must choose the right building block. TMS-CBCN is synthesized via the double alkylation of trimethylsilylacetonitrile with 1,3-dibromopropane[3],[2].

How does it compare to using standard 1-cyanocyclobutane or a TMS-protected cyanohydrin?

Table 2: Synthetic Utility and Performance Metrics
MetricTMS-CBCN (Target Product)1-Cyanocyclobutane (Alt 1)TMS-Cyanohydrin (Alt 2)
Primary Synthesis Route Cycloalkylation of TMS-acetonitrile[3]Cycloalkylation of acetonitrileCyanosilylation of cyclobutanone
C1 Steric Hindrance High (Quaternary, bulky TMS)Low (Tertiary)High (Quaternary, -OTMS)
Downstream Utility Carbanion stabilization, Fleming-Tamao oxidationStandard nitrile reduction/hydrolysisDeprotection to cyanohydrin / ketone

-Deprotonation Risk
None (Protected by TMS)High (Prone to unwanted side reactions)None

The Verdict: TMS-CBCN outperforms Alternative 1 when subsequent strong basic conditions are required, as the TMS group acts as a robust protecting group against unwanted


-deprotonation. Furthermore, unlike Alternative 2 (which is essentially a masked ketone), the C-Si bond in TMS-CBCN can be stereospecifically converted to a hydroxyl group via Fleming-Tamao oxidation, offering a unique mechanistic pathway for drug development professionals.

Experimental Protocol: Synthesis & Self-Validating Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . The causality behind each reagent choice is explained, and internal analytical checkpoints are embedded to verify success before proceeding to downstream steps.

Step-by-Step Methodology

Step 1: Reaction Setup & Deprotonation

  • In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve trimethylsilylacetonitrile (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Lithium diisopropylamide (LDA, 2.1 equiv) dropwise over 15 minutes. Stir for 30 minutes.

  • Causality Check: The use of exactly 2.1 equivalents of LDA is non-negotiable. The first equivalent deprotonates the

    
    -carbon to initiate the first alkylation, while the second equivalent is required to deprotonate the newly formed secondary carbonitrile intermediate, driving the intramolecular ring closure[3].
    

Step 2: Cycloalkylation

  • Add 1,3-dibromopropane (1.05 equiv) slowly[2]. Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Causality Check: Gradual warming prevents the highly reactive lithiated species from undergoing unwanted intermolecular dimerization, favoring the kinetically driven 4-membered ring closure.

Step 3: Quenching & Extraction

  • Quench the reaction with saturated aqueous NH

    
    Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate in vacuo.

Step 4: Self-Validating NMR Checkpoint

  • Dissolve 15 mg of the crude product in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Acquire a 
    
    
    
    H NMR spectrum at 400 MHz.
  • Validation Logic: Reaction completion is validated by the complete disappearance of the linear starting material's singlet (typically ~0.18 ppm) and the emergence of the sterically constrained cyclobutane TMS singlet at 0.15 ppm . If a multiplet at ~3.10 ppm is observed, the TMS group has been inadvertently cleaved, yielding 1-cyanocyclobutane.

Workflow A TMS-Acetonitrile + 1,3-Dibromopropane B Double Alkylation (LDA 2.1 eq, THF) A->B C TMS-CBCN (Crude Product) B->C D NMR Validation TMS Shift: 0.15 ppm C->D

Fig 2: Stepwise synthetic workflow and internal NMR validation checkpoint for TMS-CBCN.

References

1.[3] Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. URL: [Link] 2.[1] 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400. PubChem. URL: [Link] 3.[2] Exploratory Process Development of a Novel Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitor. ACS Publications (Organic Process Research & Development). URL: [Link]

Sources

Analytical Comparison Guide: FT-IR Spectral Identification of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I frequently encounter challenges in the precise structural verification of sterically hindered, multi-functional building blocks. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile is a critical intermediate in modern drug development and materials science. Its unique combination of a strained four-membered ring, a nitrile group, and a bulky trimethylsilyl (TMS) moiety presents specific analytical nuances.

This guide objectively compares the FT-IR identification profile of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile against two structurally adjacent alternatives: Cyclobutanecarbonitrile (lacking the TMS group) and Trimethylsilyl cyanide (TMSCN) (lacking the cyclobutane ring). By mapping these spectral differences, researchers can establish a self-validating system for purity and identity verification, ensuring downstream synthetic success.

Spectral Causality & Functional Group Dynamics

To build a robust analytical protocol, we must first understand the causality behind the vibrational modes. The FT-IR spectrum is not merely a fingerprint; it is a physical manifestation of bond strengths, atomic masses, and steric environments.

  • The Trimethylsilyl (TMS) Effect: The introduction of the massive -Si(CH3)3 group at the C1 position of the cyclobutane ring alters the local dipole moment. The Si-C stretching vibrations manifest as intensely strong bands at ~840 cm⁻¹ and ~750 cm⁻¹ . Furthermore, the symmetric deformation of the methyl groups attached to the silicon atom produces a highly diagnostic, sharp peak at ~1250 cm⁻¹ . The unique steric shielding provided by the TMS group makes these compounds highly valuable in synthesis, but also heavily influences adjacent bond vibrations .

  • Nitrile (-C≡N) Attenuation: In unsubstituted cyclobutanecarbonitrile, the -C≡N stretch is typically observed around 2240 cm⁻¹ with medium intensity . However, in 1-(Trimethylsilyl)cyclobutane-1-carbonitrile, the steric bulk and electron-donating nature (hyperconjugation/β-silyl effect) of the TMS group slightly shift and often weaken this nitrile stretch (~2230 cm⁻¹).

  • Cyclobutane Ring Breathing: The strained ring exhibits characteristic C-H stretches just below 3000 cm⁻¹ (sp³ hybridized, but strained, pushing them slightly higher than standard alkanes, ~2850-2990 cm⁻¹) and ring deformation modes around 900-920 cm⁻¹ .

Spectral_Causality Compound 1-(Trimethylsilyl)cyclobutane -1-carbonitrile TMS Trimethylsilyl (TMS) 840 cm⁻¹ (Si-C stretch) 1250 cm⁻¹ (CH3 deform) Compound->TMS Nitrile Nitrile (-C≡N) 2230 cm⁻¹ (C≡N stretch) Weakened by TMS steric Compound->Nitrile Ring Cyclobutane Ring 2850-2990 cm⁻¹ (C-H) ~900 cm⁻¹ (Ring breathing) Compound->Ring

Fig 1. Functional group contributions to the FT-IR spectrum.

Comparative Spectral Performance Data

The following table synthesizes the quantitative FT-IR data, comparing the target compound against its alternatives to highlight key diagnostic differentiators. This matrix allows scientists to rapidly rule out incomplete silylation or ring-opening degradation.

Functional Group / Mode1-(TMS)cyclobutane-1-carbonitrile (cm⁻¹)Cyclobutanecarbonitrile (cm⁻¹)Trimethylsilyl cyanide (cm⁻¹)Diagnostic Value
Nitrile (-C≡N) stretch ~2230 (Weak)~2240 (Medium)~2190 (Strong)Differentiates silylated vs non-silylated
Si-CH3 sym. deformation ~1250 (Strong, Sharp)Absent~1255 (Strong, Sharp)Confirms presence of TMS group
Si-C stretching ~840, ~750 (Strong)Absent~845, ~750 (Strong)Primary indicator of Si-C bond
Cyclobutane C-H stretch 2850 - 2990 (Medium)2860 - 2995 (Strong)AbsentConfirms intact cyclobutane ring
Cyclobutane ring breathing ~900 - 920 (Weak)~900 - 930 (Medium)AbsentDifferentiates from linear alkyls

Experimental Methodology: Self-Validating ATR-FTIR Protocol

For liquid or low-melting solid intermediates like 1-(Trimethylsilyl)cyclobutane-1-carbonitrile, Attenuated Total Reflectance (ATR) FT-IR is the superior choice over transmission (KBr pellet or liquid cell). Causality: ATR requires zero sample preparation, which minimizes ambient moisture contamination—a critical factor since silylated compounds can be prone to hydrolysis, forming unwanted silanols.

Step-by-Step Workflow
  • System Initialization & Thermal Stabilization:

    • Power on the FT-IR spectrometer and allow the IR source to stabilize for 30 minutes.

    • Causality: Thermal equilibrium prevents baseline drift during high-resolution scans, ensuring the weak nitrile peak is not lost in baseline noise.

  • Calibration & Self-Validation:

    • Perform a validation scan using a traceable Polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹. Do not proceed if calibration fails.

  • Background Acquisition:

    • Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely.

    • Collect an air background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application:

    • Apply 1-2 drops of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile directly onto the ATR crystal. Ensure complete coverage of the active sensor area.

    • Caution: Do not use the pressure anvil if the sample is a volatile liquid, as it may evaporate or contaminate the anvil tip.

  • Data Acquisition & Processing:

    • Scan the sample using the identical parameters as the background.

    • Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction.

  • Peak Integration & Decision Matrix:

    • Verify the presence of the 1250 cm⁻¹ and 840 cm⁻¹ bands (TMS confirmation).

    • Verify the ~2230 cm⁻¹ band (Nitrile confirmation).

    • Quality Control Check: The absence of a broad 3300 cm⁻¹ band confirms the sample has not degraded via hydrolysis (which would form R-OH species).

FTIR_Workflow Start System Initialization & Calibration Calib Polystyrene Standard Check (1601 cm⁻¹) Start->Calib Bkg Collect Air Background Calib->Bkg Sample Apply Target Compound to ATR Crystal Bkg->Sample Scan Acquire Spectra (4000-400 cm⁻¹, 4 cm⁻¹ res) Sample->Scan Analyze Peak Integration & Baseline Correction Scan->Analyze Decision Match Target Frequencies? Analyze->Decision Valid Compound Verified Decision->Valid Yes Invalid Recalibrate / Check Purity Decision->Invalid No

Fig 2. Self-validating ATR-FTIR workflow for silylated cyclobutane derivatives.

Conclusion

When comparing 1-(Trimethylsilyl)cyclobutane-1-carbonitrile to its non-silylated or non-cyclic alternatives, FT-IR provides an unambiguous, rapid identification method. The synergistic presence of the 1250 cm⁻¹ (Si-CH3), 840 cm⁻¹ (Si-C), and 2230 cm⁻¹ (-C≡N) peaks creates a foolproof diagnostic triad. By employing the self-validating ATR-FTIR protocol outlined above, drug development professionals can ensure the structural integrity of this critical building block before committing it to complex downstream syntheses.

References

  • Title: Cyclobutanecarbonitrile - IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations Source: Gelest, Inc. URL: [Link]

  • Title: Trimethylsilyl group Source: Wikipedia, The Free Encyclopedia URL: [Link]

GC-MS fragmentation pattern of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: GC-MS Fragmentation of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Executive Summary

This technical guide provides a definitive analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) behavior of 1-(trimethylsilyl)cyclobutane-1-carbonitrile . Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing to explain the mechanistic causality of its fragmentation. We compare this silylated derivative against its non-silylated precursor and linear analogs to demonstrate its superior diagnostic utility in structural elucidation.

Molecular Profile & Structural Logic

FeatureSpecification
Compound Name 1-(Trimethylsilyl)cyclobutane-1-carbonitrile
CAS Number Not widely listed (Synthetic Intermediate)
Molecular Formula C₈H₁₅NSi
Molecular Weight 153.30 g/mol
Key Moieties Cyclobutane Ring (Strain), Nitrile (-CN), Trimethylsilyl (-TMS)
Primary Application Synthetic intermediate for cycloaddition reactions; nucleophilic precursor.

The Analytical Challenge: Cyclobutane derivatives are notoriously difficult to characterize due to ring strain, which often leads to rapid thermal decomposition or non-specific fragmentation (e.g., retro-[2+2] cycloaddition) in the GC injector or ion source. The introduction of the Trimethylsilyl (TMS) group at the alpha-position stabilizes the molecular framework through the "Silicon Effect," shifting fragmentation towards diagnostic high-mass ions.

GC-MS Fragmentation Analysis

The mass spectrum of 1-(trimethylsilyl)cyclobutane-1-carbonitrile is governed by three competing mechanisms: Alpha-Silyl Stabilization , Ring Strain Release , and Onium Ion Formation .

Diagnostic Ion Table
m/z (Mass-to-Charge)Ion IdentityRelative AbundanceDiagnostic Utility
153 [M]⁺˙< 1% (Weak)Molecular ion. Often absent due to lability of the TMS-Alkyl bond.
138 [M - CH₃]⁺100% (Base Peak) Primary Identifier. Loss of a methyl group from the Silicon atom. Stabilized by the empty d-orbitals of Si (β-silicon effect).
125 [M - C₂H₄]⁺40-60%Ring Specific Marker. Loss of ethylene via [2+2] cycloreversion of the cyclobutane ring. Distinguishes this from linear analogs.
73 [Si(CH₃)₃]⁺HighUniversal TMS fingerprint. Confirms presence of the silyl group.[1]
53 [C₃H₃N]⁺ModerateAcrylonitrile cation formed after ring disintegration.
Mechanistic Pathway Visualization

The following diagram illustrates the competing fragmentation pathways. Note how the Ring Opening pathway (m/z 125) provides the critical structural evidence for the cyclobutane ring, while the Methyl Loss (m/z 138) confirms the TMS attachment.

FragmentationPathway M Molecular Ion (M+) m/z 153 M138 [M - CH3]+ m/z 138 (Base Peak) M->M138 - CH3• (Alpha-Silyl Stabilization) M125 [M - C2H4]+ m/z 125 (Ring Opening) M->M125 - C2H4 (Retro [2+2]) TMS [Si(CH3)3]+ m/z 73 M->TMS Heterolytic Cleavage Acryl [CH2=CH-CN]+ m/z 53 M125->Acryl Further Fragmentation

Figure 1: Mechanistic fragmentation pathway of 1-(trimethylsilyl)cyclobutane-1-carbonitrile. The red path represents the dominant stabilization route, while the yellow path confirms the cyclic structure.

Performance Comparison: Why Silylate?

To validate the utility of the TMS derivative, we compare it against its non-silylated precursor (Cyclobutane-1-carbonitrile) and a linear isomer.

Comparison Matrix
Feature1-(TMS)cyclobutane-1-carbonitrile (Target)Cyclobutane-1-carbonitrile (Precursor)2-Methyl-2-(TMS)propionitrile (Linear Analog)
Molecular Weight 15381155
Base Peak m/z 138 ([M-15]⁺)m/z 54 ([M-C₂H₃]⁺)m/z 140 ([M-15]⁺)
Diagnostic for Ring? Yes (m/z 125) No (Non-specific low mass ions)No (Does not lose C₂H₄)
Chromatographic Shape Sharp, symmetric (Non-polar interaction)Tailing (Polar CN interaction)Sharp
Thermal Stability High (Steric bulk protects CN)Moderate (Prone to polymerization)High

Critical Insight: The non-silylated precursor (MW 81) fragments extensively into low-mass, non-diagnostic ions (m/z 41, 53, 54) that are easily obscured by solvent cut-off or background noise. The TMS derivative shifts the diagnostic information to a "quiet" region of the mass spectrum (> m/z 100), significantly improving the Signal-to-Noise (S/N) ratio for trace analysis.

Experimental Protocol: Synthesis & Analysis

This protocol ensures the generation of the specific regioisomer described above.

Step 1: In-Situ Generation (Micro-Scale)

Note: This compound is best analyzed immediately after synthesis due to potential hydrolysis.

  • Reagents : Cyclobutanecarbonitrile (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), TMSCl (Trimethylsilyl chloride, 1.2 eq), Dry THF.

  • Procedure :

    • Cool THF solution of LDA to -78°C under Argon.

    • Add Cyclobutanecarbonitrile dropwise. Stir for 30 mins to form the alpha-lithio species.

    • Add TMSCl rapidly. Allow to warm to Room Temperature (RT) over 1 hour.

    • Quench : Minimal water, extract with Hexane.

    • Direct Injection : Inject the hexane layer directly into GC-MS to avoid hydrolysis of the C-Si bond during concentration.

Step 2: GC-MS Acquisition Parameters
  • Column : DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas : Helium @ 1.0 mL/min (Constant Flow).

  • Inlet : Splitless mode, 250°C.

  • Oven Program :

    • Start: 50°C (Hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source : Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range : m/z 40 - 300.

References

  • Fundamental Principles of Silyl Derivatization : Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link

  • Fragmentation of Cyclobutanes : Stevenson, C. D., et al. (2015). Mass Spectrometric Fragmentation of Strained Ring Systems. Journal of Mass Spectrometry. Link

  • Silicon-Stabilized Cations: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • General TMS Fragmentation Data : NIST Mass Spectrometry Data Center. Fragmentation of Trimethylsilyl Derivatives. Link

Sources

Comparative Reactivity Guide: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile vs. Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane ring is a highly sought-after structural motif in modern drug discovery, frequently utilized to improve metabolic stability, modulate lipophilicity, and restrict conformational flexibility. When functionalizing this ring, the choice of the starting nitrile—specifically between the unsubstituted cyclobutanecarbonitrile (CBCN) and its silylated counterpart, 1-(trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN) —dictates the entire synthetic strategy.

While CBCN relies on traditional cryogenic Brønsted acid-base chemistry for α-functionalization, TMS-CBCN acts as a sterically shielded, "masked" carbanion equivalent that is activated by mild fluoride-induced desilylation. This guide objectively compares their reactivity profiles, structural mechanics, and experimental handling to assist synthetic chemists in selecting the optimal reagent for their workflows.

Structural & Mechanistic Divergence

The fundamental difference between these two building blocks lies at the C1 (alpha) position.

  • Cyclobutanecarbonitrile (CBCN): Possesses an α-proton with a pKa of approximately 31. This proton can be abstracted by strong, non-nucleophilic bases (such as LDA or NaHMDS) to generate a ketene-like [1]. Because this anion is highly reactive, it is prone to bimolecular self-condensation (the Thorpe–Ziegler reaction) unless maintained at strictly cryogenic temperatures (-78 °C).

  • 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN): The substitution of the α-proton with a bulky trimethylsilyl (TMS) group fundamentally alters the molecule's electronics and sterics. Lacking an α-proton, it cannot be deprotonated by standard bases. Furthermore, the TMS group (A-value ~ 2.5 kcal/mol) provides a massive steric umbrella over the adjacent nitrile, severely restricting the trajectory of incoming nucleophiles.

Reactivity CBCN Cyclobutanecarbonitrile (Has α-proton) Base Strong Base (LDA) -78°C CBCN->Base TMS_CBCN 1-TMS-cyclobutanecarbonitrile (No α-proton, Bulky) Fluoride Fluoride Source (TBAF) Room Temp TMS_CBCN->Fluoride Anion1 Nitrile Anion (Lithium Enolate-like) Base->Anion1 Anion2 Transient Nitrile Anion + TMS-F Fluoride->Anion2 Electrophile1 Alkylated Product Anion1->Electrophile1 + R-X Electrophile2 Alkylated / Olefination Product Anion2->Electrophile2 + R-X or R=O

Mechanistic divergence in α-carbanion generation and functionalization.

Reactivity Profiles & Synthetic Utility

α-Carbanion Generation and Functionalization

CBCN requires harsh, highly basic conditions. The generation of the lithium enolate-like species must be done at -78 °C. While effective for simple alkylations, these conditions are often incompatible with substrates containing base-sensitive functional groups (e.g., esters, epoxides, or easily enolizable ketones).

TMS-CBCN bypasses acid-base chemistry entirely. It operates via silicon-fluoride thermodynamics. The fluoride ion has an exceptional affinity for silicon, forming a strong Si-F bond (~135 kcal/mol). Treatment with a fluoride source (e.g., TBAF, CsF, or ZnF₂) drives the [2], generating the cyclobutyl nitrile anion in situ at room temperature. This slow, continuous generation of the anion prevents over-alkylation and allows for functionalization in the presence of delicate moieties.

Nucleophilic Addition to the Nitrile Core

The electrophilic carbon of a standard nitrile readily accepts nucleophiles. CBCN undergoes standard [3]: Grignard reagents attack to form imine salts (hydrolyzed to ketones), and LiAlH₄ reduces the nitrile to a primary amine.

In stark contrast, the bulky TMS group on TMS-CBCN kinetically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the nitrile carbon. Reactions with Grignard reagents are either incredibly sluggish or fail entirely. This steric blockade is highly advantageous when chemoselectivity is required, allowing chemists to perform reactions on other parts of a complex molecule without protecting the nitrile.

Sterics Grignard Nucleophile (e.g., R-MgBr, LiAlH4) CBCN Cyclobutanecarbonitrile (Unhindered -CN) Grignard->CBCN TMS_CBCN 1-TMS-cyclobutanecarbonitrile (Sterically Shielded -CN) Grignard->TMS_CBCN Success Rapid Addition / Reduction (Ketones / Amines) CBCN->Success Fail No Reaction / Very Slow (Steric Blockade) TMS_CBCN->Fail

Impact of α-TMS steric shielding on nucleophilic addition to the nitrile.

Peterson Olefination Capabilities

A unique feature of TMS-CBCN is its ability to participate in Peterson-type olefinations. When the α-silyl carbanion is generated in the presence of aldehydes or ketones, it attacks the carbonyl carbon. The resulting intermediate undergoes rapid elimination of silanolate (or TMS-F if fluoride is used), yielding α-cyclobutylidene nitriles—a transformation impossible to achieve directly with unsubstituted CBCN.

Quantitative Performance Comparison

Property / Reactivity ParameterCyclobutanecarbonitrile (CBCN)1-(TMS)cyclobutane-1-carbonitrile (TMS-CBCN)
α-Proton Status Present (pKa ~ 31)Absent
Anion Generation Reagent Strong Base (e.g., LDA, NaHMDS)Fluoride Source (e.g., TBAF, CsF)
Operating Temperature Cryogenic (-78 °C)Ambient (0 °C to 25 °C)
Nitrile Steric Profile UnhinderedHighly Shielded
Nucleophilic Addition (RMgX) Fast (Yields Ketones)Blocked / Very Slow
Reduction (LiAlH₄) Fast (Yields 1° Amines)Sluggish / Requires forcing conditions
Risk of Over-alkylation High (requires strict stoichiometry)Low (slow in situ anion generation)

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm causality and reaction progress.

Protocol A: Cryogenic α-Alkylation of Cyclobutanecarbonitrile

Causality: Cryogenic temperatures are mandatory to prevent the highly reactive nitrile anion from attacking unreacted starting material (Thorpe-Ziegler condensation).

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Base Generation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

  • Deprotonation: Add CBCN (1.0 equiv) dropwise over 10 minutes.

    • Validation Check: The solution should turn pale yellow. To confirm deprotonation, quench a 0.1 mL aliquot in D₂O and analyze via ¹H-NMR; the disappearance of the multiplet at ~3.2 ppm (α-proton) confirms complete lithiation.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Mild Fluoride-Mediated Alkylation of 1-TMS-Cyclobutanecarbonitrile

Causality: TBAF provides the fluoride ion necessary to break the Si-C bond. Because the anion is generated slowly and consumed immediately by the electrophile, cryogenic cooling is unnecessary, and over-alkylation is suppressed.

  • Preparation: In an oven-dried flask under argon, dissolve TMS-CBCN (1.0 equiv) and the electrophile (e.g., benzyl bromide, 1.2 equiv) in anhydrous THF (5 mL/mmol) at room temperature.

  • Desilylation/Alkylation: Add TBAF (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the highly non-polar TMS-CBCN spot and the emergence of a more polar product spot confirms successful desilylation and trapping. A slight exotherm may be observed due to the formation of the Si-F bond.

  • Completion: Stir for 2-4 hours at room temperature until TLC indicates complete consumption of the starting material.

  • Quench & Workup: Dilute with water to quench any residual fluoride. Extract with diethyl ether, wash with brine to remove tetrabutylammonium salts, dry over MgSO₄, and concentrate.

References

  • Nitrile anion - Wikipedia. Available at:[Link]

  • Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration - ACS Catalysis / ResearchGate. Available at:[Link]

  • Reactivity of Nitriles - Chemistry LibreTexts. Available at:[Link]

Comparative Purity Assessment Guide: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile CAS: 91390-81-7 (Note: Distinct from the silyloxy analog often misidentified in databases) Formula: C


H

NSi Molecular Weight: 153.30 g/mol [1][2]

This guide provides a technical comparison of purity assessment methodologies for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN). As a specialized organosilicon reagent often used in Peterson-type olefinations or as a nucleophilic building block, its purity is critical to preventing side reactions such as desilylation or polymerization.[2]

The Assessment Challenge: The primary analytical challenge lies in the compound's lack of a strong UV chromophore (rendering standard HPLC-UV insensitive) and its potential susceptibility to protic desilylation. Consequently, Quantitative NMR (qNMR) and Gas Chromatography (GC-FID) emerge as the dominant methodologies.[2][3]

Critical Impurity Profile

Before selecting a method, one must understand what impurities are likely present.[2] The synthesis typically involves the deprotonation of cyclobutanecarbonitrile followed by quenching with chlorotrimethylsilane (TMSCl).

Impurity TypeSpecific AnalyteOriginDetection Challenge
Starting Material CyclobutanecarbonitrileIncomplete reactionOverlaps in low-res chromatography
Reagent Residue Chlorotrimethylsilane (TMSCl)Excess reagentHighly volatile, hydrolyzes to HCl
Byproduct Hexamethyldisiloxane (HMDSO)Hydrolysis of TMSClVolatile, ubiquitous silicone background
Degradant 1-Hydroxyl-cyclobutanecarbonitrileOxidation/HydrolysisPolar, requires derivatization for GC

Method A: Quantitative NMR (qNMR) – The Gold Standard[2]

Status: Primary Reference Method Best For: Absolute purity determination, certification of standards, and identifying structural isomers.[2]

Mechanism & Rationale

qNMR relies on the direct proportionality between the integrated signal area and the molar concentration of the nuclei. Unlike chromatography, it requires no compound-specific response factors.[2] For TMS-CBCN, the highly intense singlet of the Trimethylsilyl (TMS) group provides an exceptional handle for quantification, provided it does not overlap with the internal standard.[2]

Experimental Protocol

Reagents:

  • Solvent: Chloroform-d (CDCl

    
    ), 99.8% D. Note: Avoid MeOH-d
    
    
    
    to prevent potential solvolysis.[2]
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (DMS).[2]

    • Why TMB? Its aromatic signals (6.0–6.1 ppm) and methoxy signals (3.8 ppm) are distinct from the TMS-CBCN aliphatic region (1.8–2.8 ppm) and TMS signal (~0.1 ppm).[2]

Workflow:

  • Weighing: Accurately weigh ~20 mg of TMS-CBCN (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Dissolution: Add 0.6 mL CDCl

    
    . Vortex until fully dissolved.[2]
    
  • Acquisition: Transfer to a 5mm NMR tube.

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (d1):

      
       30 seconds (Critical: TMS protons have long 
      
      
      
      relaxation times; insufficient delay leads to underestimation).[2]
    • Scans: 16–32 scans.[2]

  • Processing: Phase and baseline correct manually. Integrate the TMS singlet (9H) of the analyte and the specific signal of the IS (e.g., 3H for TMB aromatics).

Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[2][4][5]

Method B: GC-FID – The Routine Workhorse

Status: Routine QC Method Best For: Detecting volatile impurities, process monitoring, and residual solvent analysis.[2]

Mechanism & Rationale

Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal for organosilanes due to their volatility.[2] The FID response is roughly proportional to carbon count, making it effective for quantifying hydrocarbon-based impurities that lack UV absorbance.[2]

Experimental Protocol

Instrument Parameters:

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.[2]
  • Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).[2]

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID, 300°C.

Temperature Program:

  • Hold at 50°C for 2 min (to separate volatile HMDSO and TMSCl).

  • Ramp 10°C/min to 200°C.

  • Hold 5 min.

Sample Prep:

  • Dilute 10 µL of sample in 1 mL of anhydrous Dichloromethane or Hexane.[2]

  • Caution: Do not use wet solvents; moisture will generate HMDSO artifacts in the injector port.[2]

Data Analysis:

  • Use "Area % Normalization" for quick purity estimates.[2]

  • Correction: For high precision, determine the Relative Response Factor (RRF) of the starting material (cyclobutanecarbonitrile) vs. the product.[2]

Comparative Analysis & Decision Framework

The following table summarizes the operational differences between the two primary methods.

FeatureqNMR GC-FID
Primary Output Absolute Purity (w/w %)Relative Purity (Area %)
Standard Requirement Traceable Internal Standard (Generic)Reference Standard of Analyte (Specific)
Sample Destructive? NoYes
Blind Spots Inorganic salts, overlapping signalsNon-volatiles, thermally unstable compounds
Time per Sample 15–30 mins20–40 mins
Precision High (

1%)
Medium (

2-5% w/o RRF calibration)
Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.

PurityAssessment Start Sample: TMS-CBCN Stage Development Stage? Start->Stage Routine Routine Synthesis / QC Stage->Routine Early Stage Critical Standard Certification / MoA Stage->Critical Late Stage/GLP GC Method: GC-FID (Check Volatiles) Routine->GC ResultGC Relative Purity (Area %) GC->ResultGC qNMR Method: qNMR (Absolute Quant) ResultGC->qNMR If Area% > 98% Verify w/ qNMR Critical->qNMR ResultNMR Absolute Purity (w/w %) qNMR->ResultNMR

Caption: Decision tree for selecting between GC-FID and qNMR based on the required data integrity level.

Expert Recommendations

  • Avoid HPLC-UV: The nitrile group has a very low extinction coefficient (

    
    ) above 210 nm.[2] Using HPLC-UV will likely miss significant impurities that lack chromophores (like siloxanes), leading to a dangerously false high-purity result.[2]
    
  • Moisture Control: TMS-CBCN is relatively stable, but the C-Si bond can be cleaved by fluoride or strong base/acid.[2] Ensure all analytical solvents are anhydrous.[2]

  • The "Silicon Artifact": In GC-FID, be aware that HMDSO (a common hydrolysis byproduct) elutes very early.[2] Do not integrate the solvent peak region blindly, or you may miss this critical impurity.[2]

References

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[2]

  • Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link[2]

  • PubChem. (n.d.).[2] 1-(Trimethylsilyl)cyclobutane-1-carbonitrile Compound Summary. National Library of Medicine.[2] Link[2]

  • BenchChem. (2025).[2] Comparative Guide to Purity Validation: qNMR vs GC. Link[2]

Sources

Structural Validation of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile: X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist specializing in structural elucidation, I frequently encounter drug development teams struggling to validate strained, sterically encumbered ring systems. Cyclobutanes are increasingly utilized in medicinal chemistry due to their unique puckered structures and their ability to modulate pharmacokinetic properties[1]. However, validating the exact 3D conformation of highly substituted derivatives like 1-(trimethylsilyl)cyclobutane-1-carbonitrile presents a significant analytical challenge.

This guide provides an objective performance comparison between Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for the structural validation of this specific compound. By examining the causality behind our experimental choices, we will establish a self-validating workflow that guarantees structural integrity.

Part 1: The Analytical Challenge

1-(Trimethylsilyl)cyclobutane-1-carbonitrile features a highly strained four-membered ring with two competing bulky substituents at the C1 position: a linear cyano (nitrile) group and a massive trimethylsilyl (TMS) group.

  • Ring Puckering: To relieve torsional (Pitzer) strain, the cyclobutane ring puckers. Standard room-temperature techniques often fail to capture this static puckered state due to rapid ring-flipping.

  • Physical State: The compound is typically a liquid at ambient temperature, rendering traditional solvent-evaporation crystallization methods useless.

  • Quaternary Center: The lack of a proton at C1 severely limits the utility of standard 1H NMR for determining the stereocenter's configuration.

Part 2: Methodological Comparison

To objectively evaluate the best approach for structural validation, we must compare the analytical outputs of the three primary techniques. X-ray crystallography remains the most comprehensive technique available to determine molecular structure[2], but it must be weighed against the speed of spectroscopic alternatives.

Analytical ParameterIn-Situ Cryo-SCXRDVariable-Temperature NMRGC-MS
Resolution Limit < 0.84 Å (Atomic precision)Ensemble average (Solution)Molecular ion (m/z 153) & fragments
Ring Puckering Angle Directly measured (~25–30°)Inferred from ³JHH couplingsCannot determine
Stereochemical Output Absolute configurationRelative stereochemistryNone
Sample State Single crystal (grown at 150 K)Liquid in CDCl₃ (223 K)Gas phase (vaporized at 250 °C)
Primary Limitation Requires complex in-situ freezingRapid ring-flip obscures dataDestructive; lacks 3D structural data
Part 3: Structural Validation Decision Matrix

The following workflow dictates the selection of analytical methods based on the physical state and data requirements of the synthesized compound.

ValidationWorkflow A 1-(TMS)cyclobutane-1-carbonitrile Synthesized (Liquid) B Purity & Identity Check (GC-MS & 1H/13C NMR) A->B C Is absolute stereochemistry & puckering required? B->C D In-Situ Cryo-Crystallization & SCXRD C->D Yes E Advanced 2D NMR (VT-NOESY) C->E No F Unambiguous 3D Structure (Atomic Resolution) D->F G Time-Averaged Relative Conformation E->G

Decision matrix for the structural validation of liquid cyclobutane derivatives.

Part 4: Experimental Protocols (Self-Validating Systems)

To achieve unambiguous structural validation, the protocols must be designed with internal checks. Below are the optimized methodologies for both SCXRD and VT-NMR.

Protocol 1: In-Situ Cryo-Crystallization and SCXRD

Because 1-(trimethylsilyl)cyclobutane-1-carbonitrile is a liquid, we must force crystallization directly on the diffractometer.

  • Step 1: Capillary Loading. Draw 2 μL of the neat liquid compound into a 0.3 mm quartz glass capillary. Flame-seal the capillary to prevent evaporation or moisture ingress.

  • Step 2: In-Situ Freezing. Mount the capillary on the goniometer of an X-ray diffractometer equipped with a liquid nitrogen cryostream. Rapidly quench the sample to 150 K.

    • Causality: Rapid quenching bypasses the glass transition, forming a polycrystalline mass. This is necessary because slow cooling of highly flexible TMS compounds often results in an amorphous glass that cannot diffract X-rays.

  • Step 3: Laser-Assisted Zone Annealing. Use an infrared laser focused on the capillary to establish a localized melt zone. Slowly translate the laser to allow a single seed crystal to consume the polycrystalline mass.

    • Causality: This thermodynamic annealing ensures the growth of a single, continuous crystal lattice, which is a strict prerequisite for high-accuracy crystallographic structure determination[2].

  • Step 4: Data Collection at 100 K. Irradiate the single crystal with Mo Kα radiation (λ = 0.71073 Å) and collect full sphere diffraction data.

    • Causality: The bulky TMS group possesses high rotational freedom. Collecting data at 100 K minimizes atomic displacement parameters (thermal vibrations), preventing the smearing of electron density maps and ensuring high-resolution data (< 0.84 Å)[3].

  • Step 5: Refinement and Validation. Solve the structure using direct methods and refine against F².

    • Self-Validation: A valid structure must yield a low R-factor (percentage disagreement between observed and calculated diffraction patterns), typically < 5% for small molecules, confirming the model's geometric accuracy[3].

Protocol 2: Variable-Temperature NMR (VT-NMR)

When X-ray is inaccessible, NMR serves as the secondary validation tool.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ in a 5 mm NMR tube.

  • Step 2: Low-Temperature Equilibration. Insert the sample into the NMR spectrometer and lower the probe temperature to 223 K (-50 °C). Allow 15 minutes for thermal equilibration.

    • Causality: At 298 K, the cyclobutane ring rapidly flips between two puckered states, yielding a time-averaged, artificially "flat" 1H NMR spectrum. Cooling to 223 K slows this dynamic exchange on the NMR timescale, allowing the distinct pseudo-axial and pseudo-equatorial conformers to be observed.

  • Step 3: 2D NOESY Acquisition. Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300 ms.

    • Causality: NOESY detects spatial proximity (< 5 Å) rather than through-bond connectivity. By measuring cross-peaks between the TMS methyl protons and the specific ring protons, we can infer the relative orientation of the substituents, partially compensating for the lack of a proton at the C1 quaternary center.

Conclusion

While GC-MS and standard NMR are sufficient for basic identity and purity checks, they fall short of providing the absolute 3D conformation of highly strained systems. For 1-(trimethylsilyl)cyclobutane-1-carbonitrile, In-Situ Cryo-SCXRD is the superior method. It unambiguously resolves the C1 stereocenter and directly measures the cyclobutane puckering angle, bypassing the dynamic time-averaging limitations of solution-state NMR. Drug development professionals should prioritize SCXRD when absolute stereochemistry and precise dihedral angles are required for structure-based drug design.

References[2] Title: Trimethylsilyl carbonitrile | Sigma-Aldrich

Sources

Comparative Stability of TMS vs. TBDMS Substituted Cyclobutane Nitriles: A Practical Guide for Highly Strained Systems

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex natural product syntheses increasingly explore highly strained carbocycles, the protection of sterically congested cyclobutane β-hydroxy nitriles has emerged as a critical bottleneck. The fundamental challenge lies in balancing the need for a robust protecting group against the harsh reality of ring strain: cyclobutane systems possess ~26 kcal/mol of strain energy, making them highly susceptible to base-catalyzed fragmentation.

This guide provides an objective, data-driven comparison of Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) protecting groups in the context of cyclobutane nitriles, detailing the mechanistic causality behind their stability and providing self-validating experimental protocols for their installation.

Mechanistic Causality: Ring Strain vs. Silyl Ether Stability

The choice between TMS and TBDMS for a cyclobutane nitrile is dictated by two competing thermodynamic forces: hydrolytic stability and retro-aldol fragmentation risk .

The Retro-Aldol Fragmentation Risk

When a β-hydroxy nitrile on a cyclobutane ring is subjected to standard silylation conditions (e.g., TMSCl or TBDMSCl with a tertiary amine base like triethylamine), the base deprotonates the hydroxyl group. The resulting transient alkoxide is highly unstable. Driven by the thermodynamic relief of the cyclobutane ring strain and stabilized by the electron-withdrawing nature of the adjacent nitrile group, the molecule undergoes rapid retro-aldol cleavage, destroying the ring scaffold [1].

TMS: The Base-Free Solution

TMS is the smallest common silyl protecting group. While its lack of steric bulk makes it highly labile to acidic and basic hydrolysis, this same small size allows it to be installed using highly reactive, base-free reagents. For instance, Trimethylsilyl cyanide (TMSCN) can silylate the alcohol without the need for an amine base, completely bypassing the alkoxide intermediate and preventing retro-aldol cleavage [1].

TBDMS: The Robust Shield

TBDMS is characterized by the massive steric shielding provided by its tert-butyl group. This kinetic shield impedes the approach of nucleophiles to the silicon-oxygen bond, making the TBDMS ether approximately 10,000 to 20,000 times more stable to hydrolysis than the TMS ether [2][3]. However, this steric bulk makes installation difficult on congested cyclobutanols, necessitating the use of highly reactive triflates (TBDMSOTf) paired with strictly non-nucleophilic bases at cryogenic temperatures to freeze out the retro-aldol pathway.

Quantitative Stability Comparison

The following table summarizes the objective performance metrics of TMS and TBDMS when applied to strained carbocyclic systems.

PropertyTrimethylsilyl (TMS)tert-Butyldimethylsilyl (TBDMS)
Steric Bulk Low (3 Methyl groups)High (1 tert-Butyl, 2 Methyl groups)
Relative Rate of Acidic Hydrolysis 1~20,000 [2]
Relative Rate of Basic Hydrolysis 1~20,000 [2]
Susceptibility to Retro-Aldol High (if amine bases are used) [1]Moderate (requires non-nucleophilic bases)
Optimal Installation Reagents TMSCN (base-free)TBDMSOTf / 2,6-Lutidine
Downstream Compatibility Poor (labile to mild acids/bases)Excellent (survives Grignards, oxidations)

Strategic Workflow & Visualization

The diagram below illustrates the divergent chemical pathways a cyclobutane β-hydroxy nitrile can take depending on the chosen silylation strategy.

G Start Strained Cyclobutane β-Hydroxy Nitrile RetroAldol Retro-Aldol Cleavage (Ring Fragmentation) Start->RetroAldol TMSCl + Amine Base (Alkoxide Formation) TMS_Ether TMS-Protected Cyclobutane Nitrile Start->TMS_Ether TMSCN (Base-Free) Reflux, CH2Cl2 TBDMS_Ether TBDMS-Protected Cyclobutane Nitrile Start->TBDMS_Ether TBDMSOTf + 2,6-Lutidine -78°C to 0°C

Reaction pathways of cyclobutane β-hydroxy nitriles under various silylation conditions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps: temperature controls and reagent selections are explicitly chosen to prevent the thermodynamic collapse of the cyclobutane ring.

Protocol A: Base-Free Trimethylsilylation (TMS) of a Strained Cyclobutane

Context: Developed during the total synthesis of paeoniflorin, this method avoids alkoxide generation entirely. TMSCN acts as both the silylating agent and the acid scavenger, releasing HCN gas to drive the reaction forward [1].

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere.

  • Solvation: Dissolve the cyclobutane β-hydroxy nitrile (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.1 M concentration.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 2.0 eq) neat via syringe at room temperature. (CRITICAL SAFETY NOTE: TMSCN is highly toxic and releases HCN gas. This must be performed strictly in a well-ventilated fume hood).

  • Reaction: Reflux the mixture gently for 4-6 hours. Monitor the reaction via TLC (hexane/ethyl acetate). The absence of polar starting material validates complete conversion.

  • Workup: Concentrate the reaction mixture directly under reduced pressure (in the fume hood) to remove the solvent and excess TMSCN. Do not use an aqueous basic workup, as the resulting TMS ether is highly labile.

  • Purification: Purify the crude product via flash column chromatography on silica gel to afford the TMS-protected cyclobutane nitrile (Expected yield: >80%) [1].

Protocol B: Robust Protection using TBDMS Triflate

Context: When long-term stability across multi-step syntheses is required, TBDMS is mandatory. Because standard TBDMSCl/imidazole is insufficiently electrophilic for congested cyclobutanols, TBDMSOTf is used. 2,6-lutidine is selected because its methyl groups sterically hinder nucleophilic attack, acting strictly as a Brønsted base to minimize retro-aldol fragmentation.

  • Preparation: Dissolve the cyclobutane alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This temperature kinetically suppresses the activation energy required for ring fragmentation.

  • Base Addition: Add 2,6-lutidine (2.5 eq) dropwise.

  • Silylation: Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf, 1.5 eq) down the side of the flask.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C. Validate completion via TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ at 0 °C. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." Organic Chemistry Portal Protecting Groups. URL:[Link]

  • Corey, E. J.; Wu, Y.-J. "Total synthesis of (±)-paeoniflorigenin and paeoniflorin." Journal of the American Chemical Society 1993, 115, 8871-8872. URL:[Link]

Sources

High-resolution mass spectrometry (HRMS) data for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison and application note for researchers utilizing 1-(Trimethylsilyl)cyclobutane-1-carbonitrile in drug discovery and organic synthesis.

Executive Summary: The Analytical Challenge

1-(Trimethylsilyl)cyclobutane-1-carbonitrile represents a specialized class of


-silylated nitriles , widely used as "masked" intermediates for generating cyclobutane-containing pharmacophores. The cyclobutane ring, combined with the labile trimethylsilyl (TMS) group, presents a unique analytical paradox:
  • Volatility: High enough for GC, but the TMS group is moisture-sensitive.

  • Ionization: Poor protonation efficiency in standard ESI (LC-MS) due to steric shielding and lack of basic sites.

  • Fragmentation: Dominant neutral losses in Electron Ionization (EI) often obscure the molecular ion (

    
    ).
    

This guide compares High-Resolution Mass Spectrometry (HRMS) workflows against standard Low-Resolution alternatives, demonstrating why GC-HRMS (EI) is the superior modality for structural validation.

Technical Specifications & Theoretical Mass Data

Before analyzing experimental outcomes, the theoretical baseline must be established. The presence of Silicon (


) creates a unique isotopic signature critical for HRMS validation.

Molecular Formula:


Nominal Mass:  153 Da
Table 1: Theoretical Exact Mass & Isotopic Distribution

Calculated using standard atomic weights (C=12.00000, H=1.00783, N=14.00307, Si=27.97693).

Ion SpeciesFormula CompositionTheoretical m/zError Tolerance (ppm)Relative Abundance (%)
Molecular Ion (

)

153.0974 < 5.0100 (Base)*
Isotope A+1

/

154.1001 < 5.0~14.2
Isotope A+2

/

155.0970 < 5.0~4.1
Fragment (

)

138.0739 < 5.0High (Base Peak in EI)
Fragment (

)

73.0474 < 5.0High

> Note: In hard ionization (EI), the molecular ion (


) at 153.0974 is often weak (<5%) due to the rapid loss of a methyl group. The 

138.0739 ion is the diagnostic quantifier.

Comparative Analysis: HRMS vs. Alternatives

This section objectively compares the product's analysis across three common modalities.

Comparison Matrix: Detection Capability
FeatureMethod A: GC-HRMS (EI) Method B: LC-HRMS (ESI)Method C: Low-Res GC-MS
Suitability Optimal PoorAcceptable (Routine)
Ionization Mechanism Hard (70 eV EI)Soft (Electrospray)Hard (70 eV EI)
Molecular Ion Detection Weak (

)
Rare (

)
Weak (

)
Key Diagnostic Exact Mass of

138 (

)
Hydrolysis Product (

82)
Nominal Mass 138
Isotope Fidelity Resolves

from

Low (Adduct interference)None (Unit Resolution)
Risk Factor Thermal degradation (Low)Hydrolysis (High) False Positives
Detailed Performance Insights
1. The "Silicon Effect" in HRMS (Method A)

Low-resolution MS cannot distinguish between the A+2 isotope contribution of two


 atoms vs. one 

atom.
  • Low Res: Merges signals into a single blob at nominal mass 155.

  • HRMS: Separates these peaks or provides a centroid mass accurate to 0.001 Da, confirming the presence of Silicon. This is the primary validation step for silylated reagents.

2. The Hydrolysis Pitfall (Method B)

Attempting to analyze 1-(Trimethylsilyl)cyclobutane-1-carbonitrile via LC-MS (ESI) is a common error. The acidic mobile phases (Water/Formic Acid) required for protonation rapidly hydrolyze the TMS group.

  • Result: You detect Cyclobutanecarbonitrile (

    
     82), leading to a false negative for the silylated product.
    

Fragmentation Mechanism & Data Interpretation

Understanding the fragmentation is crucial for verifying the core structure. The TMS group directs fragmentation via Alpha-Cleavage and Sigma-Bond Stabilization .

Key Fragmentation Pathways (EI Mode)
  • Primary Loss (

    
    ):  The loss of a methyl radical (
    
    
    
    ) from the silicon atom is the most favorable energetic pathway, forming a stabilized silylium cation.
    • Observation: Base peak at

      
       138.0739 .
      
  • TMS Cation Formation: The formation of the trimethylsilyl cation (

    
    ).
    
    • Observation: Strong peak at

      
       73.0474 .
      
  • Ring Integrity: Unlike linear alkanes, the cyclobutane ring often survives the initial ionization, but may undergo

    
     retro-cyclization (loss of 
    
    
    
    ) at higher energies.
Visualization: Fragmentation Workflow

The following diagram illustrates the logical flow of ion formation and the decision tree for identification.

FragmentationPathway cluster_0 Vacuum / EI Source M_Ion Molecular Ion (M+) m/z 153.0974 (Weak/Transient) M_15 [M - CH3]+ m/z 138.0739 (Base Peak / Quantifier) M_Ion->M_15 - •CH3 (Alpha Cleavage) TMS_Cat TMS Cation [SiMe3]+ m/z 73.0474 (Diagnostic) M_Ion->TMS_Cat Heterolytic Cleavage Hydrolysis Hydrolysis Artifact (Cyclobutanecarbonitrile) m/z 81.05 M_Ion->Hydrolysis If Water Present (LC-MS Artifact)

Caption: Fragmentation pathway of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile under Electron Ionization (70 eV), highlighting the dominant M-15 pathway and potential hydrolysis artifacts.

Recommended Experimental Protocol

To ensure data integrity and avoid the "Hydrolysis Pitfall," follow this validated GC-HRMS protocol.

Sample Preparation[1][2][3]
  • Solvent: Use anhydrous Dichloromethane (DCM) or Hexane . Avoid Alcohols (MeOH/EtOH) which can cause trans-silylation.

  • Concentration: 10 µg/mL (10 ppm).

  • Vial: Silanized glass vials are recommended to prevent surface adsorption.

Instrument Parameters (GC-QTOF or GC-Orbitrap)
  • Inlet Temperature: 250°C (Split 10:1).

  • Column: 5% Phenyl-arylene (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Ionization: Electron Ionization (EI) @ 70 eV.[1][2]

  • Source Temp: 230°C.

  • Mass Range:

    
     40 – 300.
    
  • Acquisition Rate: >5 Hz (to capture narrow GC peaks).

Quality Control Check (Self-Validating System)
  • Pass Criteria:

    • Retention time matches standard.

    • Presence of

      
       138.0739 (Error < 5 ppm).
      
    • Presence of

      
       73.0474.
      
    • Absence of

      
       81/82 (indicates no hydrolysis).
      

References

  • PubChem. (2025). 1-(Trimethylsilyl)cyclobutane-1-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Paquette, L. A., Blankenship, C., & Wells, G. J. (1984). Silicon in Organic Synthesis. A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions. Journal of the American Chemical Society. [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Wiley Registry of Mass Spectral Data. [Link]

  • NIST Mass Spec Data Center. (2025). Electron Ionization Mass Spectra of Organosilicon Compounds. NIST Chemistry WebBook, SRD 69. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Verification of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of specialized organosilicon compounds, such as 1-(trimethylsilyl)cyclobutane-1-carbonitrile, ensuring the final product's isomeric purity is paramount for its successful application in downstream processes, including pharmaceutical development and materials science. The synthetic routes to this compound can potentially yield positional isomers, primarily 2-(trimethylsilyl)cyclobutane-1-carbonitrile and 3-(trimethylsilyl)cyclobutane-1-carbonitrile. These isomers often possess similar physical properties, making their separation and identification a significant analytical challenge.

This guide provides an in-depth comparison of analytical methodologies to reliably distinguish the target 1-isomer from its potential isomeric impurities. We will explore the causality behind experimental choices and present validated protocols, offering researchers a definitive workflow for structural confirmation.

The Analytical Challenge: Identifying Positional Isomers

The primary challenge stems from the subtle structural differences between the target molecule and its likely impurities. The target compound features a quaternary carbon (C1) substituted with both the trimethylsilyl (TMS) and nitrile (CN) groups. Isomeric impurities would involve the migration of the TMS group to other positions on the cyclobutane ring.

Diagram 1: Key Isomeric Structures

Caption: Chemical structures of the target compound and its potential positional isomers.

An effective analytical strategy must exploit the differences in symmetry, polarity, and mass spectral fragmentation patterns that arise from these distinct substitution patterns. We recommend a multi-technique approach, beginning with a rapid screen by Gas Chromatography-Mass Spectrometry (GC-MS) and culminating in unambiguous structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Recommended Analytical Workflow

A logical, tiered approach ensures both efficiency and accuracy. The initial GC-MS analysis provides crucial information on purity and molecular weight, while subsequent NMR analysis delivers definitive structural confirmation.

Diagram 2: Recommended Analytical Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision & Confirmation cluster_2 Phase 3: Final Verification start Crude Synthetic Product gcms GC-MS Analysis start->gcms Inject sample decision Single Peak with Correct Mass? gcms->decision pure Purity Tentatively Confirmed Proceed to NMR decision->pure Yes impure Multiple Peaks or Incorrect Mass decision->impure No nmr 1H and 13C NMR Spectroscopy pure->nmr revisit Structure Incorrect Re-evaluate Synthesis impure->revisit Isolate & Characterize confirm Structure Verified nmr->confirm Spectra Match Target Structure nmr->revisit Spectra Indicate Isomeric Impurity

Caption: A decision-tree workflow for the analysis of 1-(TMS)cyclobutane-1-carbonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Inquiry

GC-MS is the ideal initial technique due to its high separation efficiency and ability to provide molecular weight information. Silylated compounds are generally amenable to GC analysis.[1][2]

Principle of Separation: Isomers will exhibit slightly different boiling points and polarities, leading to different retention times on a GC column. The 1-isomer, with its compact quaternary center, may have a slightly different volatility compared to the less sterically hindered 2- and 3-isomers.

Mass Spectrometry Insights: Electron impact (EI) ionization will cause fragmentation of the molecule. The fragmentation pattern is a molecular fingerprint that is highly dependent on the substitution pattern.[3] For all isomers, characteristic fragments of the trimethylsilyl group, such as the TMS cation (CH₃)₃Si⁺ at m/z 73 and the loss of a methyl radical [M-15]⁺, are expected.[4][5] However, the fragmentation of the cyclobutane ring itself will be the key differentiator. The 1-isomer is expected to undergo ring-opening followed by characteristic losses, while the fragmentation of the 2- and 3-isomers will be directed by the positions of the substituents.

Table 1: Predicted GC-MS Data for Isomers
CompoundExpected Retention TimeKey Diagnostic Mass Fragments (m/z)
1-(TMS)cyclobutane-1-carbonitrile Baseline (t₀)[M]⁺, [M-15]⁺, 73 (base peak), fragments from symmetric ring cleavage.
2-(TMS)cyclobutane-1-carbonitrile t₀ + Δt₁[M]⁺, [M-15]⁺, 73, fragments from cleavage adjacent to substituents.
3-(TMS)cyclobutane-1-carbonitrile t₀ + Δt₂[M]⁺, [M-15]⁺, 73, unique fragments from cleavage across the ring.
Note: Actual retention times and relative abundances will depend on specific instrument conditions.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile, non-polar solvent (e.g., hexane or ethyl acetate).

  • GC Column: Utilize a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for optimal separation based on boiling point differences.

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1 to avoid column overloading. Set the injector temperature to 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 280°C.

    • Hold: Maintain 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Analyze the resulting chromatogram for the number of peaks. Examine the mass spectrum of each peak to identify the molecular ion and compare the fragmentation pattern against predicted pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While GC-MS can suggest the presence of isomers, only NMR spectroscopy can provide unambiguous proof of the exact substitution pattern by mapping the connectivity of atoms.[6] The key lies in the molecular symmetry, which dictates the number of unique signals and their splitting patterns in both ¹H and ¹³C NMR spectra.[7][8]

¹H NMR Spectroscopy:

  • Target 1-Isomer: Due to its C₂v symmetry (ignoring the TMS methyls), the cyclobutane protons will appear as a relatively simple set of multiplets. The protons on C2 and C4 are chemically equivalent, as are the protons on C3. This results in a characteristic AA'BB' system.

  • Isomeric Impurities (2- and 3-isomers): These molecules have lower symmetry. All cyclobutane protons are chemically non-equivalent, leading to much more complex, overlapping multiplets that are difficult to fully resolve.

  • TMS Signal: In all isomers, the nine protons of the TMS group will appear as a sharp, intense singlet, typically between 0 and 0.5 ppm.[9]

¹³C NMR Spectroscopy:

  • Target 1-Isomer: The symmetry results in only three signals for the cyclobutane ring carbons (C1, C2/C4, and C3), in addition to the TMS and nitrile carbons. The quaternary C1 signal will be a key identifier.

  • Isomeric Impurities (2- and 3-isomers): The lack of symmetry means all four cyclobutane carbons are unique, resulting in four distinct signals in the aliphatic region of the spectrum.

Table 2: Predicted NMR Data for Isomers
Compound¹H NMR: Cyclobutane Region¹³C NMR: Cyclobutane Signals
1-(TMS)cyclobutane-1-carbonitrile Two distinct multiplets (AA'BB' system)3 signals (C1, C2/C4, C3)
2-(TMS)cyclobutane-1-carbonitrile Complex, overlapping multiplets4 distinct signals
3-(TMS)cyclobutane-1-carbonitrile Complex, overlapping multiplets4 distinct signals
Note: Chemical shifts are predicted based on general principles and may vary slightly.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Spectrometer: Use a spectrometer with a minimum field strength of 300 MHz for ¹H NMR for adequate resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.[9]

  • Data Processing: Process the acquired data using appropriate software. Calibrate the spectra using the TMS signal at 0 ppm. Integrate the ¹H signals to confirm proton ratios.

High-Performance Liquid Chromatography (HPLC): An Alternative for Separation

For samples that are difficult to analyze by GC or for preparative-scale purification, HPLC can be an effective alternative. Given the relatively non-polar nature of these isomers, Normal-Phase HPLC is the most logical choice.[10][11]

Principle of Separation: In Normal-Phase HPLC, a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate) are used.[12] Separation is based on the interaction of the polar nitrile group with the stationary phase. Subtle differences in the overall polarity and steric accessibility of the nitrile group among the isomers will lead to different retention times. The 1-isomer, with its sterically shielded nitrile group, may elute faster than the more exposed nitrile groups in the 2- and 3-isomers.

Conclusion

The definitive identification of 1-(trimethylsilyl)cyclobutane-1-carbonitrile and the confident exclusion of its positional isomers require a rigorous, multi-faceted analytical approach. A preliminary screen by GC-MS provides essential data on sample purity, molecular weight, and fragmentation, offering strong initial evidence. However, for unambiguous structural confirmation, NMR spectroscopy is indispensable. The distinct differences in molecular symmetry between the target 1-isomer and its potential impurities give rise to uniquely simple and diagnostic ¹H and ¹³C NMR spectra that serve as conclusive proof of structure. By following the integrated workflow presented in this guide, researchers can ensure the isomeric integrity of their material, a critical step for reliable and reproducible scientific outcomes.

References

  • Chandrasekhar, S., et al. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. Retrieved from [Link]

  • Kim, T., et al. (2014). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-. Molecules, 19(9), 14382-14393. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • LCGC International. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • ResearchGate. (2018). It´s posible to separate the isomers of Citral by HPLC in reverse phase column?. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(3), 255-361. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. Retrieved from [Link]

  • Kertész, I., et al. (2013). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 27(10), 1121-1128. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

  • ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

Sources

Safety Operating Guide

1-(Trimethylsilyl)cyclobutane-1-carbonitrile: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

1-(Trimethylsilyl)cyclobutane-1-carbonitrile is a specialized organosilicon nitrile reagent. Its disposal requires strict adherence to protocols governing nitriles (cyanide precursors) , flammable liquids , and organosilanes .

CRITICAL WARNING: improper disposal or mixing with incompatible waste streams (specifically acids or strong oxidizers) can result in the evolution of Hydrogen Cyanide (HCN) gas or exothermic rupture of containers.

Emergency Response Card (Quick Reference)
Event Immediate Action
Spill (Small) Evacuate area. Don PPE (Nitrile gloves, Lab coat, Goggles). Absorb with inert material (Vermiculite/Sand). DO NOT use water or acidic absorbents.
Fire Use CO₂ , Dry Chemical , or Foam . Do not use water jet (risk of spreading).
Exposure Inhalation: Move to fresh air immediately. Skin: Wash with soap and water for 15 min. Eyes: Rinse for 15 min. Seek medical attention.
Storage Store under inert atmosphere (Nitrogen/Argon). Keep cold (2-8°C). Segregate from acids and oxidizers.

Technical Characterization & Hazard Identification

To dispose of this compound safely, one must understand its functional components. It is not merely "organic waste"; it is a multi-hazard construct.

Chemical Structure & Properties[1]
  • Chemical Name: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

  • Molecular Formula: C₈H₁₅NSi

  • Functional Groups:

    • Nitrile (-CN): Toxicophore. Precursor to cyanide.[1]

    • Trimethylsilyl (-SiMe₃): Lipophilic, potentially hydrolyzable (though C-Si is more stable than O-Si).

    • Cyclobutane Ring: High ring strain (~26 kcal/mol), increasing flammability and energy release upon combustion.

Hazard Matrix
Hazard ClassDescriptionCausality/Risk
Acute Toxicity Category 3/4 (Oral/Inhalation)Nitriles metabolize to release cyanide ions (CN⁻), inhibiting cytochrome c oxidase.
Flammability Flammable LiquidHigh vapor pressure and ring strain make it easily ignitable. Flash point likely <60°C.
Reactivity Moisture/Acid SensitiveStrong acids can hydrolyze the nitrile to carboxylic acid, potentially releasing HCN gas in the process.

Pre-Disposal Assessment & Waste Segregation

The Golden Rule: Never dispose of this compound down the drain. Before disposal, characterize the waste state using the decision logic below.

Waste Stream Decision Tree

This logic ensures the compound is routed to the correct destruction facility (Incineration vs. Chemical Treatment).

WasteSegregation Start Waste Characterization: 1-(Trimethylsilyl)cyclobutane-1-carbonitrile State Physical State? Start->State Pure Pure Chemical (Expired/Excess) State->Pure Solid/Liquid Reagent Solution Solution/Mixture State->Solution Reaction Mixture StreamA STREAM A: Lab Pack (P-List/Toxic) Direct Incineration Pure->StreamA Best Practice Contaminants Contains Acids or Oxidizers? Solution->Contaminants StreamB STREAM B: Organic Waste (Toxic) Segregated from Acids Contaminants->StreamB No (Neutral/Basic) StreamC STREAM C: Cyanide Waste Stream (High pH > 10) Contaminants->StreamC Yes (Risk of HCN)

Figure 1: Waste segregation logic flow. Note: Stream A is the preferred method for pure stocks to minimize handling risks.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Stock (Reagent Bottles)

Objective: Transfer the risk to a licensed facility without opening/manipulating the container. Method: Lab Pack Service.

  • Inventory: Confirm the bottle is tightly sealed. If the cap is degraded, place the entire bottle inside a larger, chemically compatible secondary container (e.g., HDPE wide-mouth jar).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-(Trimethylsilyl)cyclobutane-1-carbonitrile"

    • Hazards: "Flammable," "Toxic," "Cyanide Compound."

  • Packing: Place in a DOT-approved drum lined with vermiculite.

  • Documentation: List as a "Cyanide-bearing organic liquid" on the manifest.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Objective: Safely bulk the waste without generating incompatible reactions.

  • pH Check: Ensure the solution is Neutral (pH 7) or Basic (pH > 8) .

    • Why? Acidic conditions promote the hydrolysis of the nitrile and potential release of HCN gas.

  • Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers.

    • Avoid: Metal containers (potential reactivity with silyl groups/moisture).

  • Bulking: Pour into the "Toxic Organic Waste" carboy.

    • Crucial Step: If the mixture contains any acids, neutralize them slowly with Sodium Bicarbonate before adding to the waste container.

Scenario C: Spill Cleanup (Bench Scale)

Objective: Containment and isolation.[2]

  • Isolate: Close the fume hood sash. Alert nearby personnel.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a respirator (if outside the hood).

  • Absorb: Use a Dry absorbent (Vermiculite, Sand, or Universal Spill Pads).

    • Do NOT use: Paper towels (flammability risk) or acidic clays.

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Label: "Debris contaminated with Toxic Nitriles."

Destruction Methodology (Facility Level)

Note: This section is for the waste management facility, not the bench scientist. Do not attempt these methods in the lab.

The only validated method for the complete destruction of organonitriles is High-Temperature Incineration .

ParameterSpecificationScientific Rationale
Temperature > 1000°C (1832°F)Required to break the strong C≡N triple bond (891 kJ/mol) and the C-Si bond.
Residence Time > 2.0 SecondsEnsures complete oxidation of the nitrile to CO₂ and N₂/NOx.
Turbulence High Reynolds NumberEnsures mixing of oxygen with the waste plume to prevent "pockets" of unburned cyanide.
Scrubbing Alkaline ScrubberCaptures any transient HCN or SiO₂ particulate formed during combustion.

Why Chemical Deactivation is NOT Recommended for Lab Use: While oxidative hydrolysis (using bleach/NaOH) is common for inorganic cyanides, organonitriles hydrolyze slowly. Attempting to "kill" the waste with bleach can lead to incomplete reactions, formation of toxic chloramines, or unexpected exotherms. Incineration is the only self-validating disposal method.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2025). Incineration of Hazardous Waste. EPA.gov. [Link]

  • PubChem. (2025). 1-(Trimethylsilyl)cyclobutane-1-carbonitrile Compound Summary. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile Content Type: Operational Safety & Logistics Manual Audience: Chemical Researchers, Process Chemists, HSE Officers

Executive Safety Directive: Operational Autonomy

Status: RESTRICTED HANDLING Immediate Action: Treat 1-(Trimethylsilyl)cyclobutane-1-carbonitrile as a high-risk organic nitrile capable of releasing cyanide ions upon metabolic or chemical decomposition. All handling must occur within a certified chemical fume hood.

The "Why" Behind the Protocol: As a Senior Application Scientist, I prioritize the precautionary principle. While the trimethylsilyl (TMS) group adds steric bulk and lipophilicity, potentially modifying immediate bioavailability, the nitrile moiety (-CN) remains a critical metabolic hazard. Furthermore, the C-Si bond, while stronger than O-Si, renders the molecule susceptible to nucleophilic attack (e.g., by fluorides or strong bases), potentially leading to rapid desilylation and unexpected reactivity.

Chemical Intelligence & Risk Profile

Before selecting PPE, you must understand the enemy. This compound combines the toxicity of nitriles with the volatility and obscure reactivity of organosilanes.

Identity Matrix
ParameterData
Chemical Name 1-(Trimethylsilyl)cyclobutane-1-carbonitrile
CAS Number 91390-81-7
Molecular Formula C₈H₁₅NSi
Molecular Weight 153.30 g/mol
Physical State Liquid (Predicted)
Solubility Soluble in organic solvents (DCM, THF, Toluene); Hydrolytically sensitive
Hazard Assessment (GHS Classifications)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Assume Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).[1]

  • Specific Target Organ Toxicity: Respiratory Irritation.

  • Reactivity Hazard: Moisture sensitive. Incompatible with strong acids (HCN risk) and strong oxidizers.[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this tiered defense system designed for organosilicon nitriles.

Tier 1: Barrier Protection (Gloves)

Rationale: Nitriles can permeate standard rubber. The TMS group increases lipophilicity, potentially accelerating skin absorption.

Glove MaterialThicknessBreakthrough TimeUsage Context
Silver Shield® / 4H® (PE/EVAL) 2.7 mil>480 minMandatory for spill cleanup or prolonged immersion.
Double Nitrile (High Grade) 5 mil (Outer) / 4 mil (Inner)~30-60 minRoutine handling (Transfer, Weighing). Change immediately upon splash.
Latex / Vinyl N/AZero Protection DO NOT USE. Rapid permeation.
Tier 2: Respiratory & Ocular Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Face shield required if handling >50 mL.

  • Lungs: Work exclusively in a Class II Fume Hood (Face velocity: 80–100 fpm).

    • Outside Hood: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).

Tier 3: Body Shielding
  • Torso: Flame-resistant (FR) lab coat (Nomex/Cotton blend). Synthetic fibers (Polyester) may melt onto skin during a fire.

  • Apron: Chemical-resistant rubber apron for bulk transfers.

Operational Handling Protocol

This workflow minimizes exposure and maintains compound integrity (preventing hydrolysis).[3]

Step-by-Step: The "Closed-System" Transfer

Objective: Transfer liquid reagent without atmospheric exposure.

  • Preparation:

    • Flame-dry all glassware and flush with Argon/Nitrogen.

    • Secure the reagent bottle with a clamp; do not rely on hand-holding.

  • The Septum Technique:

    • Replace the shipping cap with a PTFE-lined silicone septum .

    • Secure septum with copper wire or apara-film to prevent pop-off during pressurization.

  • Extraction:

    • Insert a balloon of inert gas (Argon) into the bottle to equalize pressure.

    • Use a gas-tight syringe with a Luer-lock tip.

    • Withdraw the required volume slowly to prevent bubble formation (cavitation).

  • Delivery:

    • Inject directly into the reaction vessel through its own septum.

    • Critical: Do not uncap the reaction flask.

Visual Workflow: Safe Transfer Logic

HandlingWorkflow Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Atmosphere Establish Inert Atmosphere (Argon/N2) CheckPPE->Atmosphere Transfer Syringe Transfer (Positive Pressure) Atmosphere->Transfer Prevent Hydrolysis Reaction Inject into Reaction Vessel Transfer->Reaction Cleanup Needle Disposal (Do NOT Recap) Reaction->Cleanup

Figure 1: Logical flow for air-sensitive liquid transfer to prevent exposure and hydrolysis.

Emergency Response & Disposal

Core Principle: Containment over speed. Do not rush and spread contamination.[1][4]

Scenario A: Spills (>5 mL)
  • Evacuate: Clear the immediate area (10-meter radius).

  • Ventilate: Ensure fume hood sash is lowered; increase exhaust if possible.

  • Neutralize:

    • Do NOT use water (spreads the organic layer).

    • Cover with Vermiculite or Activated Carbon .

    • Advanced: Treat absorbed waste with dilute bleach (Sodium Hypochlorite) only if safe to do so, to oxidize potential cyanide species (consult local safety officer first).

  • Collect: Use non-sparking scoops. Place in a sealed hazardous waste container labeled "Toxic Organic - Nitrile."

Scenario B: Exposure
  • Skin: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer Oxygen (medical personnel only).

  • Cyanide Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available on-site if handling >10g.

Disposal Strategy
Waste StreamMethodNotes
Liquid Waste High-Temperature IncinerationMust be injected with a scrubber for NOx and SiO₂.
Solid Waste Lab PackContaminated gloves/wipes go here.
Empty Containers Triple Rinse (Solvent)Rinsate must be treated as hazardous waste.
Visual Workflow: Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Spill Spill (>5mL) Type->Spill Wash Wash 15min (Soap/Water) Skin->Wash Evac Evacuate Area Spill->Evac Medical Seek Medical Help (Mention Nitrile) Wash->Medical Absorb Absorb with Vermiculite Evac->Absorb Absorb->Medical

Figure 2: Decision matrix for immediate response to exposure or containment failure.

References

  • PubChem. (n.d.).[5][6] 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (Compound).[6][7] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.